molecular formula C10H9NO4 B1631077 Methyl (E)-m-nitrocinnamate CAS No. 659-04-1

Methyl (E)-m-nitrocinnamate

Cat. No.: B1631077
CAS No.: 659-04-1
M. Wt: 207.18 g/mol
InChI Key: DKQXESBKFCYESZ-AATRIKPKSA-N
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Description

Methyl (E)-m-nitrocinnamate is a useful research compound. Its molecular formula is C10H9NO4 and its molecular weight is 207.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1322. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-(3-nitrophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-7H,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQXESBKFCYESZ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID701267210
Record name Methyl (2E)-3-(3-nitrophenyl)-2-propenoate
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Molecular Weight

207.18 g/mol
Source PubChem
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CAS No.

659-04-1, 1664-59-1
Record name Methyl (2E)-3-(3-nitrophenyl)-2-propenoate
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Record name Methyl (E)-m-nitrocinnamate
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Record name 2-Propenoic acid, 3-(3-nitrophenyl)-, methyl ester
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Record name Methyl (E)-m-nitrocinnamate
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Foundational & Exploratory

Methyl (E)-m-nitrocinnamate chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of methyl (E)-m-nitrocinnamate, a key organic intermediate. It details the compound's chemical identity, including its precise IUPAC nomenclature and structural features, and summarizes its essential physicochemical properties. The guide offers an in-depth exploration of established synthetic methodologies, complete with a detailed experimental protocol and a workflow visualization. Furthermore, it discusses the compound's chemical reactivity, applications in research and drug development, and critical safety and handling protocols. This document is intended to serve as an essential resource for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Chemical Identity and Structure

This compound is an organic compound classified as an ester of cinnamic acid. It is characterized by a methyl ester group, a nitro group (-NO₂) at the meta-position of the phenyl ring, and a trans-configured (E) carbon-carbon double bond in the acrylate backbone.

IUPAC Name and Identifiers
  • IUPAC Name : methyl (E)-3-(3-nitrophenyl)prop-2-enoate[1]

  • Synonyms : Methyl (E)-3-(3-nitrophenyl)acrylate, 3-Nitrocinnamic acid methyl ester, m-Nitrocinnamic acid methyl ester[2]

  • CAS Number : 1664-59-1[1]

  • PubChem CID : 5354136[3]

  • Molecular Formula : C₁₀H₉NO₄[1]

  • Molecular Weight : 207.18 g/mol [1]

Chemical Structure

The structure consists of a benzene ring substituted with a nitro group at the third (meta) position relative to the propenoate side chain. The "(E)" stereochemical descriptor signifies that the larger substituents on the double bond (the phenyl ring and the methoxycarbonyl group) are on opposite sides, resulting in a trans configuration.[1] This geometry is crucial as it influences the molecule's packing in the solid state and its reactivity.[1]

Chemical structure of this compound

Figure 1: 2D Chemical Structure of methyl (E)-3-(3-nitrophenyl)prop-2-enoate. Source: PubChem CID 5354136

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, reactivity, and application. The presence of the nitro group and the conjugated system of the cinnamate moiety significantly influence its characteristics.

PropertyValueSource
Physical State White to off-white solid/powder[2][4]
Melting Point 125.3 °C[2][5]
Boiling Point 346.2 °C (rough estimate)[2]
Water Solubility Insoluble[6]
Storage Temperature 2-8°C, under inert gas[2][5]

Synthesis and Purification

Several synthetic routes are available for this compound, with the choice often depending on the desired scale, purity, and available starting materials.

Common Synthetic Routes
  • Fischer Esterification of m-Nitrocinnamic Acid : This is the most direct method, involving the reaction of m-nitrocinnamic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[1][7] The acid protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by methanol.[7]

  • Horner-Wadsworth-Emmons (HWE) Reaction : A highly efficient and stereoselective method involves the reaction of 3-nitrobenzaldehyde with a phosphonate ylide, typically derived from trimethyl phosphonoacetate.[1][7][8] This reaction is conducted in a solvent like DMF with a base such as sodium methoxide and is known for producing the (E)-isomer with high selectivity and yield (up to 98%).[7][8]

  • Microwave-Assisted Synthesis : Modern approaches utilize microwave irradiation to accelerate the reaction, offering a more energy-efficient and faster alternative under mild conditions.[1]

Synthesis Workflow Diagram

The following diagram illustrates the Horner-Wadsworth-Emmons (HWE) reaction, a preferred method for its high yield and stereoselectivity.

HWE_Synthesis Start Starting Materials Reactant1 3-Nitrobenzaldehyde Start->Reactant1 Reactant2 Trimethyl Phosphonoacetate Start->Reactant2 Reaction Horner-Wadsworth-Emmons Reaction Reactant1->Reaction Aldehyde Reactant2->Reaction Phosphonate Reagents Reagents & Conditions Base Sodium Methoxide (NaOMe) Reagents->Base Solvent DMF, Room Temp Reagents->Solvent Base->Reaction Base Solvent->Reaction Solvent Workup Acidic Workup (HCl, pH=1) Reaction->Workup Crude Mixture Product This compound (Yellow Solid, ~98% Yield) Workup->Product Purification

Caption: HWE synthesis of this compound.

Detailed Experimental Protocol: HWE Synthesis

This protocol is adapted from established procedures for the Horner-Wadsworth-Emmons reaction.[7][8]

  • Preparation : In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-nitrobenzaldehyde (1.0 eq) and trimethyl phosphonoacetate (1.2-1.5 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition : Cool the solution in an ice bath. Add sodium methoxide (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10°C. The addition of the base is critical as it deprotonates the phosphonate to form the reactive ylide.

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically a few hours).

  • Workup : Quench the reaction by slowly pouring the mixture into ice-cold water. Acidify the aqueous mixture to pH 1 with dilute hydrochloric acid. This step protonates any remaining base and precipitates the organic product.[8]

  • Isolation : Collect the resulting solid precipitate by vacuum filtration.

  • Purification : Wash the crude solid with cold water to remove inorganic salts.[8] Further purification can be achieved by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure this compound as a yellow or beige solid.[6]

Reactivity and Applications

The chemical reactivity of this compound is governed by its three primary functional groups: the nitro group, the ester, and the alkene.

Key Chemical Reactions
  • Reduction of the Nitro Group : The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation is fundamental for synthesizing aniline derivatives, which are precursors to a wide range of pharmaceuticals and dyes.

  • Hydrolysis of the Ester : The methyl ester can be hydrolyzed back to the corresponding carboxylic acid (m-nitrocinnamic acid) under acidic or basic conditions.[1]

  • Reactions at the Alkene : The electron-withdrawing nature of the nitrophenyl and methoxycarbonyl groups makes the double bond susceptible to nucleophilic addition (Michael addition). It can also undergo [2+2] photodimerization upon UV irradiation to form cyclobutane derivatives (truxinates), a reaction of interest in photochemistry and material science.[1][9]

Applications in Research and Drug Development

This compound is a versatile intermediate in organic synthesis.[1][7]

  • Building Block for Heterocycles : The corresponding amine (methyl (E)-m-aminocinnamate) is a key precursor for synthesizing heterocyclic scaffolds like indoles and quinolines, which are prevalent in bioactive molecules.

  • Precursor for Bioactive Compounds : Cinnamic acid derivatives are studied for a wide range of biological activities. While specific research on this exact molecule is limited, its structural motifs are found in compounds investigated for antiviral, anticancer, and anti-inflammatory properties.[7] The strategic placement of functional groups, like the methyl ester, can be used to modulate the lipophilicity and pharmacokinetic properties of potential drug candidates.

  • Material Science : The conjugated π-system of the molecule gives it electronic properties that are of interest for applications in organic electronics and optoelectronic devices.[1][7]

Safety and Handling

Proper handling is essential due to the potential hazards associated with nitroaromatic compounds.

  • General Handling : Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][10] Avoid formation of dust and aerosols.[6]

  • Fire Safety : The compound is combustible. Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires.[10]

  • Stability and Storage : The compound is stable under recommended storage conditions.[6] Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[2][11]

  • Incompatibilities : Avoid contact with strong bases and oxidizing agents.[6][11]

  • Toxicology : Detailed toxicological data is not widely available. As with any chemical, avoid ingestion, inhalation, and direct contact with skin and eyes.[6][10] In case of exposure, follow standard first-aid measures and consult a physician.[10]

References

An In-Depth Technical Guide to Methyl (E)-m-nitrocinnamate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl (E)-m-nitrocinnamate is a nitroaromatic compound belonging to the cinnamate ester family of molecules. Characterized by a methyl ester, a trans-configured carbon-carbon double bond, and a nitro group at the meta-position of the phenyl ring, this compound serves as a valuable and versatile intermediate in synthetic organic chemistry. Its conjugated system and reactive functional groups make it a key building block for more complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, detailed spectroscopic analysis, validated synthesis protocols, chemical reactivity, and its emerging applications in the fields of medicinal chemistry, drug discovery, and materials science. It is intended to be a critical resource for researchers, chemists, and drug development professionals engaged in synthetic and applied chemical sciences.

Compound Identification and Molecular Structure

This compound is systematically named methyl (E)-3-(3-nitrophenyl)prop-2-enoate. The "(E)" designation in its nomenclature is of critical importance, defining the stereochemistry about the alkene double bond where the phenyl ring and the ester group are on opposite sides (trans configuration). This geometry is a key determinant of the molecule's reactivity, physical properties, and biological activity.[1]

digraph "Methyl_E_m_nitrocinnamate_Structure" { graph [rankdir="LR", size="6,3", bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial"];
IdentifierValue
IUPAC Name methyl (E)-3-(3-nitrophenyl)prop-2-enoate[1]
CAS Number 659-04-1[1], 1664-59-1
Molecular Formula C₁₀H₉NO₄[1]
Molecular Weight 207.18 g/mol [1]
Canonical SMILES COC(=O)C=CC1=CC(=CC=C1)--INVALID-LINK--[O-][1]
Isomeric SMILES COC(=O)/C=C/C1=CC(=CC=C1)--INVALID-LINK--[O-][1]
InChI Key DKQXESBKFCYESZ-AATRIKPKSA-N[1]

Physicochemical Properties

The physical properties of this compound are dictated by its aromatic nature, the polarity of the nitro and ester groups, and its crystalline solid-state packing. The compound presents as a white to off-white or yellow solid at ambient temperature.[2][3]

PropertyValueSource(s)
Melting Point 125.3 °C[2][4]
Boiling Point 334 °C (at 760 mmHg)[4]
Density 1.277 - 1.338 g/cm³ (estimate)[2][4]
Flash Point 154.8 °C[4]
Refractive Index 1.594 (estimate)[4]
LogP 2.304[4]

Solubility Profile: The solubility is temperature-dependent, a common characteristic of organic nitro compounds. It exhibits limited solubility in water but shows enhanced dissolution in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound.

3.1 Infrared (IR) Spectroscopy The IR spectrum provides clear signatures for the key functional groups.[1]

  • NO₂ Stretch: Two prominent absorption bands are expected for the nitro group: an asymmetric stretch around 1520-1540 cm⁻¹ and a symmetric stretch near 1340-1360 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption corresponding to the ester carbonyl group is observed around 1710-1730 cm⁻¹.

  • C=C Stretch: The alkene double bond in conjugation with the aromatic ring and carbonyl group appears in the 1625-1645 cm⁻¹ region.

  • C-O Stretch: The ester C-O stretches are visible in the 1100-1300 cm⁻¹ range.

  • Aromatic C-H Bending: Out-of-plane bending for the meta-substituted ring can be found in the 690-900 cm⁻¹ region.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy While specific experimental spectra for this exact compound are not widely published, a detailed prediction based on its structural isomers and foundational principles of NMR provides a reliable analytical framework.[5]

  • ¹H NMR (Predicted, CDCl₃, 400 MHz):

    • δ ~3.85 ppm (s, 3H): A singlet corresponding to the methyl ester (–OCH₃) protons.

    • δ ~6.60 ppm (d, 1H, J ≈ 16.0 Hz): A doublet for the vinylic proton alpha to the carbonyl group. The large coupling constant (J) is characteristic of the trans (E) configuration.

    • δ ~7.70 ppm (d, 1H, J ≈ 16.0 Hz): A doublet for the vinylic proton beta to the carbonyl, coupled to the alpha proton.

    • δ ~7.65 ppm (t, 1H, J ≈ 8.0 Hz): A triplet for the proton at the C5 position of the phenyl ring.

    • δ ~7.90 ppm (d, 1H, J ≈ 7.8 Hz): A doublet (or ddd) for the proton at the C6 position.

    • δ ~8.25 ppm (d, 1H, J ≈ 8.2 Hz): A doublet (or ddd) for the proton at the C4 position.

    • δ ~8.40 ppm (s, 1H): A singlet (or t) for the proton at the C2 position, situated between the two electron-withdrawing groups (nitro and vinyl ester).

  • ¹³C NMR (Predicted, CDCl₃, 101 MHz):

    • δ ~52.5 ppm: Methyl ester carbon (–OCH₃).

    • δ ~120.0 ppm: Vinylic carbon alpha to the carbonyl.

    • δ ~123.0 ppm: Aromatic CH (C2 or C4).

    • δ ~125.0 ppm: Aromatic CH (C4 or C2).

    • δ ~130.0 ppm: Aromatic CH (C5).

    • δ ~135.0 ppm: Aromatic CH (C6).

    • δ ~136.0 ppm: Aromatic quaternary carbon (C1).

    • δ ~142.0 ppm: Vinylic carbon beta to the carbonyl.

    • δ ~148.5 ppm: Aromatic quaternary carbon attached to the nitro group (C3).

    • δ ~166.0 ppm: Ester carbonyl carbon (C=O).

3.3 Mass Spectrometry (MS) Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z = 207 would be expected. Key fragmentation patterns would likely involve:

  • Loss of the methoxy group (•OCH₃) to give a fragment at m/z = 176.

  • Loss of the carbomethoxy group (•COOCH₃) to give a fragment at m/z = 148.

  • Fragmentation related to the nitro group, such as loss of NO₂ (m/z = 161) or NO (m/z = 177).

Synthesis Methodologies

The synthesis of this compound is reliably achieved through several established methods. The choice of method often depends on the desired scale, purity requirements, and available starting materials. The Horner-Wadsworth-Emmons reaction is particularly favored for its high yield and stereoselectivity.

digraph "HWE_Synthesis_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

4.1 Protocol: Horner-Wadsworth-Emmons (HWE) Synthesis This protocol provides a highly efficient and stereoselective route to the (E)-isomer. The phosphonate carbanion is more nucleophilic than a corresponding Wittig ylide, and the water-soluble phosphate byproduct simplifies purification.[6][7]

  • Objective: To synthesize this compound from 3-nitrobenzaldehyde and trimethyl phosphonoacetate.

  • Materials:

    • 3-Nitrobenzaldehyde

    • Trimethyl phosphonoacetate

    • Sodium methoxide (NaOMe)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

    • Deionized water

  • Procedure:

    • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitrobenzaldehyde (1.0 eq) and trimethyl phosphonoacetate (~1.5 eq) in anhydrous DMF.

    • Base Addition: To the stirred solution, add sodium methoxide (~2.0 eq) portion-wise, maintaining the temperature at or below ambient (e.g., using a water bath). Causality: The strong base is required to deprotonate the phosphonate, forming the nucleophilic carbanion. Anhydrous conditions prevent quenching of the base and carbanion.

    • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours at room temperature.

    • Work-up: Once the reaction is complete, carefully quench the mixture by adjusting the pH to ~1 with the aqueous HCl solution. Trustworthiness: This step neutralizes the excess base and protonates any remaining carbanion, ensuring a safe and clean workup.

    • Isolation: The product often precipitates from the acidified mixture. Collect the solid by vacuum filtration.

    • Purification: Wash the resulting solid thoroughly with water to remove DMF and inorganic salts. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or methanol. The process reliably yields the product as a yellow solid with >95% purity.

Chemical Reactivity and Potential Transformations

The reactivity of this compound is governed by its three primary functional domains: the nitro group, the α,β-unsaturated ester system, and the aromatic ring.

  • Reduction of the Nitro Group: This is arguably the most significant transformation for drug development. The nitro group can be selectively reduced to an amine (–NH₂) using various reagents, such as H₂ with a Pd/C catalyst, iron powder in acidic media, or tin(II) chloride.[8][9] The resulting methyl (E)-m-aminocinnamate is a crucial precursor for synthesizing a wide array of bioactive heterocycles and amides.

  • Ester Hydrolysis: Under basic (e.g., NaOH) or acidic (e.g., H₂SO₄) conditions, the methyl ester can be hydrolyzed to yield (E)-m-nitrocinnamic acid.

  • Reactions at the Alkene: The conjugated double bond is susceptible to nucleophilic addition (Michael addition) and can undergo reactions like hydrogenation or halogenation. It can also participate in photochemical [2+2] cycloaddition reactions, leading to cyclobutane dimers.

  • Electrophilic Aromatic Substitution: The presence of two deactivating groups (nitro and vinyl ester) makes further electrophilic substitution on the aromatic ring challenging.

Applications in Research and Development

The unique combination of functional groups makes this compound a valuable intermediate in several high-value research areas.

6.1 Intermediate in Drug Discovery The nitro group is a versatile functional handle in medicinal chemistry.[10] While sometimes imparting bioactivity itself, it is more often used as a synthetic precursor to the more pharmacologically relevant amine group. The reduction of this compound to methyl (E)-m-aminocinnamate opens pathways to:

  • Scaffold Elaboration: The resulting aniline can be used in coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or as a nucleophile to build complex heterocyclic systems common in modern pharmaceuticals.

  • Structure-Activity Relationship (SAR) Studies: The cinnamate backbone serves as a rigid scaffold. Modifications originating from the amine functionality allow for systematic exploration of how structural changes impact biological activity against a target protein.

6.2 Building Block for Materials Science The extended π-conjugated system, which includes the phenyl ring, the alkene, and the carbonyl group, gives the molecule interesting electronic properties. This makes it a candidate for research into:

  • Organic Electronics: As a precursor for synthesizing larger conjugated molecules or polymers that may have applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).[1]

  • Photochemical Applications: Its ability to undergo photodimerization makes it relevant for developing photo-crosslinkable polymers and other light-sensitive materials.

Safety and Handling

As a nitroaromatic compound, this compound requires careful handling in a laboratory setting.

  • Toxicity: While specific toxicity data is limited, nitroaromatic compounds are generally considered moderately toxic. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood, are mandatory.

  • Explosive Hazard: Nitro compounds can be energetic and may pose an explosion risk under specific conditions (e.g., high temperature, shock, or when mixed with strong reducing agents). Standard protocols for handling nitroaromatics should be strictly followed.

  • Storage: The compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[2]

References

A Researcher's Guide to the Solubility of Methyl (E)-m-nitrocinnamate and its Analogs in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the solubility of methyl (E)-m-nitrocinnamate, a key intermediate in organic synthesis and potential pharmacophore. Recognizing the current scarcity of specific quantitative solubility data for this compound in public literature, this document serves as a comprehensive manual for researchers, scientists, and drug development professionals. It outlines the foundational principles of solubility, presents detailed experimental protocols for its determination, and explores the application of thermodynamic models for prediction and correlation, using structurally similar cinnamate esters and nitroaromatic compounds as illustrative examples.

The Critical Role of Solubility in Scientific Research and Development

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like this compound, understanding its solubility is paramount for:

  • Reaction and Process Optimization: The choice of solvent directly impacts reaction kinetics, yield, and the ease of product purification.

  • Crystallization and Purification: Knowledge of solubility in various solvents is essential for designing efficient crystallization processes to obtain pure compounds.

  • Pharmaceutical Formulation: For any compound with therapeutic potential, its solubility in aqueous and organic media is a primary determinant of its bioavailability and the feasibility of different drug delivery systems.

  • Analytical Method Development: Accurate and reproducible analytical methods rely on a thorough understanding of the analyte's behavior in the chosen solvent.

This compound (C₁₀H₉NO₄, Molar Mass: 207.18 g/mol ) is a white to off-white solid with a melting point of approximately 125.3°C.[1][2] Its structure, featuring a polar nitro group and an ester functional group attached to a nonpolar aromatic ring and an alkene backbone, suggests a nuanced solubility profile. While it exhibits limited solubility in water, its solubility is enhanced in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3]

Experimental Determination of Solubility: A Step-by-Step Approach

The "gold standard" for determining equilibrium solubility is the shake-flask method . This technique, while requiring patience, provides the most reliable and thermodynamically relevant data.

The Shake-Flask Protocol: A Self-Validating System

The following protocol is designed to be a self-validating system, ensuring the attainment of true thermodynamic equilibrium.

Materials and Equipment:

  • This compound (or analog) of high purity

  • A range of analytical grade solvents (e.g., water, ethanol, acetone, ethyl acetate, hexane)

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance

  • Vials with airtight seals

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Step-by-Step Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of the solid solute to a known volume of the solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Place the vials in the thermostatically controlled shaker and agitate at a constant temperature (e.g., 25°C, 37°C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to sediment. For fine particles, centrifugation may be necessary.

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred. The concentration of the dissolved solute is then determined using a validated analytical method.

To ensure the attainment of equilibrium, it is recommended to take samples at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solute to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Monitor for 24-72h equil1->equil2 sep1 Sedimentation or Centrifugation equil2->sep1 ana1 Filter supernatant sep1->ana1 ana2 Quantify concentration (UV-Vis/HPLC) ana1->ana2 thermodynamic_models cluster_correlation Correlation Models cluster_prediction Predictive Model exp_data Experimental Solubility Data apelblat Apelblat Model exp_data->apelblat lambda_h λh Model exp_data->lambda_h unifac UNIFAC Model unifac->exp_data Predicts

References

Methyl (E)-m-nitrocinnamate: A Versatile Scaffold for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Methyl (E)-m-nitrocinnamate (MNC) is a crystalline organic compound that stands as a cornerstone intermediate in advanced organic synthesis.[1] Its molecular architecture, characterized by three distinct and strategically positioned functional groups—an electron-withdrawing nitro group, a reactive α,β-unsaturated ester system, and a modifiable methyl ester—offers a rich landscape for chemical transformations. This guide provides an in-depth exploration of MNC's reactivity and its applications in constructing complex molecular frameworks, with a particular focus on pathways relevant to pharmaceutical research and materials science. We will delve into the causality behind key synthetic strategies, provide validated experimental protocols, and illustrate the logical flow of molecular construction, empowering researchers to leverage this versatile building block to its full potential.

Introduction: The Strategic Value of a Multifunctional Building Block

In the quest for novel therapeutics and advanced materials, the efficiency of a synthetic route is paramount. The choice of starting materials dictates the feasibility, cost, and elegance of the entire synthetic endeavor. This compound, with its IUPAC name methyl (E)-3-(3-nitrophenyl)prop-2-enoate, is an exemplary starting material that offers multiple avenues for molecular elaboration from a single, commercially available precursor.[1][2]

The molecule's power lies in the orthogonal reactivity of its functional groups. The nitro group serves as a masked amine, the conjugated double bond is a prime site for cycloadditions and conjugate additions, and the ester provides a handle for derivatization or hydrolysis.[1][3] This trifecta of reactivity allows for a modular and divergent approach to synthesis, where a common intermediate can be channeled into diverse product classes.

Physicochemical Properties

A clear understanding of a reagent's physical properties is critical for its effective use in experimental design. The key properties of MNC are summarized below.

PropertyValueReference(s)
CAS Number 659-04-1[1][4]
Molecular Formula C₁₀H₉NO₄[1][5]
Molecular Weight 207.18 g/mol [1][4]
Appearance Solid[6]
Melting Point 125.3 °C[5][6]
Boiling Point 334 °C at 760 mmHg[5]
Solubility Limited aqueous solubility; soluble in polar aprotic solvents (DMSO, DMF).[1]

Core Reactivity: A Triad of Synthetic Opportunity

The synthetic utility of MNC is best understood by examining the reactivity of its three primary functional domains. Each site offers a distinct set of transformations, which can be performed selectively to build molecular complexity in a controlled manner.

The Nitro Group: Gateway to Aromatic Amines and Heterocycles

The nitro group is arguably the most synthetically valuable functionality on the MNC scaffold. Its primary role is that of a robust and stable precursor to the corresponding aniline, methyl (E)-m-aminocinnamate. This transformation is fundamental because aromatic amines are indispensable precursors for the synthesis of a vast array of nitrogen-containing heterocycles, a class of compounds that forms the backbone of a significant portion of modern pharmaceuticals.[7][8]

Causality of Transformation: The reduction of an aromatic nitro group is a highly reliable and high-yielding process. The choice of reducing agent is critical and depends on the sensitivity of other functional groups. For MNC, catalytic hydrogenation is often preferred as it proceeds under neutral conditions, preserving the ester functionality which could otherwise be susceptible to hydrolysis under strongly acidic or basic conditions.

Synthetic Applications: The resulting methyl (E)-m-aminocinnamate is a versatile intermediate. The amino group can act as a nucleophile to participate in cyclization reactions, leading to important heterocyclic cores such as indoles, quinolines, and benzodiazepines.[3][7]

Workflow: From Nitro Group to Heterocyclic Core

G MNC This compound Reduction Nitro Group Reduction (e.g., H₂, Pd/C) MNC->Reduction [H] Amine Methyl (E)-m-aminocinnamate Reduction->Amine Cyclization Intramolecular Cyclization (e.g., Fischer Indole Synthesis Precursor) Amine->Cyclization Reaction with a ketone Heterocycle Nitrogen Heterocycles (Indoles, Quinolines, etc.) Cyclization->Heterocycle

Caption: Synthetic pathway from MNC to valuable nitrogen heterocycles.

The Alkene Bond: A Hub for Carbon Framework Construction

The electron-deficient nature of the α,β-unsaturated system, polarized by both the ester and the aromatic nitro group, makes the double bond highly susceptible to a range of transformations, primarily cycloadditions and conjugate additions.

Cycloaddition reactions are powerful tools for rapidly building molecular complexity and creating stereocenters. MNC is an excellent dienophile for [4+2] Diels-Alder reactions and can undergo [2+2] photodimerization.[9][10]

  • [4+2] Diels-Alder Reaction: Reacting MNC with a suitable diene (e.g., 2,3-dimethyl-1,3-butadiene) provides a direct route to highly functionalized cyclohexene derivatives.[10] This strategy is fundamental for synthesizing carbocyclic cores found in many natural products and pharmaceuticals.

  • [2+2] Photodimerization: Under photochemical conditions, MNC can dimerize to form cyclobutane rings, specifically truxinate derivatives.[3][9] This reactivity is of interest in materials science and photochemistry.

Diagram: Diels-Alder Reaction of MNC

G cluster_reactants Reactants cluster_product Product MNC This compound (Dienophile) Cycloadduct Functionalized Cyclohexene (Cycloadduct) MNC->Cycloadduct [4+2] Cycloaddition (Heat or Lewis Acid) Diene 1,3-Diene (e.g., Butadiene) Diene->Cycloadduct [4+2] Cycloaddition (Heat or Lewis Acid)

Caption: Schematic of the [4+2] Diels-Alder cycloaddition.

The creation of chiral molecules in an enantiomerically pure form is a central goal of modern synthesis, particularly in drug development.[11][12] The activated double bond of MNC is an ideal substrate for asymmetric conjugate (Michael) additions. By employing chiral catalysts, such as chiral phosphoric acids or primary amines, nucleophiles can be added to the β-position of the double bond with high stereocontrol, setting a key stereocenter for subsequent synthetic steps.[13][14] This approach is a cornerstone of modern organocatalysis and provides efficient access to chiral building blocks.

The Ester Group: A Point of Final Derivatization

While often retained, the methyl ester functionality provides an additional handle for modification. It can be readily hydrolyzed under basic conditions to yield the corresponding m-nitrocinnamic acid.[3] This carboxylic acid can then be converted into a variety of other functional groups, such as amides, acid chlorides, or other esters, providing a route for late-stage diversification or for attaching the molecule to a larger scaffold.

Validated Experimental Protocols

The following protocols are provided as trusted, step-by-step methodologies for key transformations of this compound.

Protocol 1: Synthesis of this compound via Horner-Wadsworth-Emmons (HWE) Reaction

Principle: The HWE reaction is a superior alternative to the standard Wittig reaction for generating (E)-alkenes from aldehydes, offering higher yields and excellent stereoselectivity. It utilizes a phosphonate carbanion, which is more nucleophilic than the corresponding phosphorane.[1]

  • Reagents:

    • 3-Nitrobenzaldehyde (1.0 eq)

    • Trimethyl phosphonoacetate (1.48 eq)

    • Sodium methoxide (NaOMe) (1.98 eq)

    • N,N-Dimethylformamide (DMF)

    • 1 M Hydrochloric acid (HCl)

    • Water (H₂O)

  • Procedure:

    • To a solution of 3-nitrobenzaldehyde (15 g, 0.1 mol) and trimethyl phosphonoacetate (27 g, 0.148 mol) in DMF (100 ml), add sodium methoxide (10.7 g, 0.198 mol) portion-wise at ambient temperature.[15]

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • Upon completion, carefully adjust the reaction mixture to pH = 1 with 1 M aqueous HCl solution.[15]

    • Remove the DMF under reduced pressure.

    • The resulting solid is washed thoroughly with water to remove inorganic salts.

    • Dry the solid under vacuum to afford (E)-methyl 3-(3-nitrophenyl)acrylate as a yellow solid.

    • Expected Outcome: A yellow solid with a yield of approximately 98%.[15]

Protocol 2: Reduction of this compound to Methyl (E)-m-aminocinnamate

Principle: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for reducing aromatic nitro groups without affecting the alkene or ester functionalities. The reaction proceeds under a hydrogen atmosphere.[16]

  • Reagents:

    • This compound (1.0 eq)

    • 10% Palladium on Carbon (Pd/C) (2-5 mol%)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve this compound in methanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C to the solution.

    • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature.

    • Monitor the reaction progress by TLC. The disappearance of the starting material and the appearance of a new, more polar spot (visualized with UV and/or ninhydrin stain) indicates reaction completion.

    • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely.

    • Wash the Celite® pad with additional methanol.

    • Combine the filtrates and remove the solvent under reduced pressure to yield Methyl (E)-m-aminocinnamate.

    • Expected Outcome: The product is typically obtained in quantitative yield and can often be used in the next step without further purification.[16]

Conclusion: A Strategic Asset in Synthesis

This compound transcends its role as a simple chemical intermediate. It is a strategic platform for the efficient construction of diverse and complex molecular architectures. Its three distinct functional handles provide chemists with a powerful toolkit for divergent synthesis, enabling the creation of novel compounds for drug discovery, materials science, and other advanced applications.[1][3] By understanding the nuanced reactivity of this scaffold, researchers can design more elegant, efficient, and innovative synthetic routes, accelerating the pace of scientific discovery.

References

The Pivotal Role of the Meta-Nitro Group in Modulating the Reactivity of Methyl (E)-m-nitrocinnamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

Methyl (E)-m-nitrocinnamate is a versatile organic intermediate whose reactivity is profoundly governed by the electronic properties of the nitro group substituent on its aromatic ring. This guide provides a comprehensive analysis of how the nitro group, positioned at the meta-position, orchestrates the molecule's chemical behavior. We will dissect the intricate interplay of inductive and resonance effects, explore its consequences for key transformations such as Michael additions and nitro group reductions, and provide field-proven experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this compound in complex organic synthesis.

The Molecular Architecture: Understanding the Source of Reactivity

This compound, with the chemical formula C₁₀H₉NO₄, possesses a unique structural arrangement: an α,β-unsaturated ester system (a cinnamate moiety) conjugated with a nitro-substituted benzene ring.[1][2] The "(E)" designation confirms a trans configuration across the alkene double bond.[1][2] The crux of its chemical personality lies in the powerful electron-withdrawing nature of the nitro (-NO₂) group.[3][4]

Unlike its ortho- and para-substituted isomers, the nitro group in the meta position cannot exert its strong resonance (-R) effect directly across the entire conjugated system extending to the ester. However, its potent inductive (-I) effect and localized resonance within the ring remain dominant forces.[5][6] This electronic influence is the primary driver of the molecule's reactivity, rendering the β-carbon of the alkene highly electrophilic and susceptible to nucleophilic attack.[1]

Synthesis of this compound

The synthesis of this compound is most efficiently achieved via olefination reactions that ensure high stereoselectivity for the desired (E)-isomer. The Horner-Wadsworth-Emmons (HWE) reaction is a superior method, valued for its high yields and the exclusive formation of the E-alkene.[1]

Key Synthesis Methodologies
Synthesis MethodReactantsCatalyst/BaseTypical YieldKey Advantages
Horner-Wadsworth-Emmons 3-Nitrobenzaldehyde, Trimethyl phosphonoacetateSodium methoxide (NaOMe)Up to 98%High (E)-selectivity, excellent yield.[1][7]
Fischer Esterification m-Nitrocinnamic acid, MethanolAcid catalyst (e.g., H₂SO₄)VariableStraightforward, classical method.[1][2]
Microwave-Assisted m-Nitrocinnamic acid, Methanol-HighRapid reaction times, efficient.[2]
Protocol: Horner-Wadsworth-Emmons Synthesis

This protocol describes a validated, high-yield synthesis. The causality for using a strong base like sodium methoxide is to deprotonate the phosphonate ester, generating the highly nucleophilic phosphonate carbanion (ylide) necessary to attack the electrophilic carbonyl carbon of 3-nitrobenzaldehyde.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve 3-nitrobenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: To this solution, add trimethyl phosphonoacetate (1.4-1.5 eq).

  • Base Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add a solution of sodium methoxide (1.9-2.0 eq) in DMF or methanol dropwise over 30 minutes, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, allow the mixture to warm to ambient temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench the mixture by pouring it into ice-cold water. Acidify the aqueous solution to pH ~1 with dilute HCl.[7]

  • Isolation: The resulting solid precipitate is collected by vacuum filtration.

  • Purification: Wash the solid thoroughly with water to remove inorganic salts. The crude product, (E)-methyl 3-(3-nitrophenyl)acrylate, can be further purified by recrystallization from methanol to afford a yellow solid.[7]

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The Nitro Group's Direction of Reactivity

The electronic pull of the nitro group creates distinct centers of reactivity within the molecule, primarily activating the alkene for conjugate addition and providing a functional handle that can be chemically transformed.

Activation of the Alkene: The Michael Addition

The primary consequence of the nitro group's electron-withdrawing power is the pronounced electrophilicity of the β-carbon in the α,β-unsaturated ester system. This makes this compound an excellent Michael acceptor, readily undergoing 1,4-conjugate addition with a wide variety of nucleophiles.[1][8] This reaction is a cornerstone of C-C bond formation in organic synthesis.[9]

Common Nucleophiles (Michael Donors):

  • Carbon Nucleophiles: Enolates, malonates, and nitroalkanes.[9][10]

  • Heteroatom Nucleophiles: Amines, thiols, and alcohols (aza-Michael or thia-Michael additions).[2]

The reaction with nitroalkanes, for instance, is a powerful tool for constructing molecules with multiple nitro functionalities, which can then be converted into other useful groups like amines or ketones.[9]

Transformation of the Nitro Group: Reduction to an Amine

The nitro group itself is a versatile functional group that can be readily reduced to an amine (-NH₂).[11] This transformation is of profound strategic importance in multi-step synthesis, as it fundamentally alters the electronic nature of the aromatic ring. The conversion of a powerful electron-withdrawing, meta-directing nitro group into a strongly electron-donating, ortho,para-directing amino group opens up subsequent electrophilic aromatic substitution reactions.[12]

Common Reduction Methodologies:

Reagent SystemConditionsComments
H₂, Pd/C, or PtO₂ Catalytic hydrogenationClean, high-yielding method.[11][12]
Fe, Sn, or Zn in Acid (HCl) Metal/acid reductionClassical, robust, and cost-effective.[12]
Sodium Borohydride (NaBH₄) / Ni(II) -Milder conditions, avoids high pressure.[13][14]
Tin(II) Chloride (SnCl₂) pH-neutralUseful for substrates sensitive to strong acids.[12]
Protocol: Reduction of the Nitro Group to 3-Aminocinnamate

This protocol provides a reliable method for reducing the nitro group without affecting the ester or the alkene.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask, add this compound (1.0 eq) and a solvent such as ethanol or ethyl acetate.

  • Catalyst: Carefully add Palladium on carbon (10% Pd/C, ~5-10 mol%) to the suspension.

  • Hydrogenation: Seal the flask, evacuate the air, and replace it with a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

  • Reaction: Stir the mixture vigorously under a positive pressure of hydrogen at room temperature for 4-12 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Filtration: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude methyl (E)-m-aminocinnamate, which can be purified by column chromatography or recrystallization.

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start -> reduction [label=" Nitro Group", color="#34A853", penwidth=1.5]; reductant -> reduction [color="#EA4335", penwidth=1.5]; reduction -> reduction_product [color="#5F6368"]; } Caption: Dominant Reactivity Pathways.

Spectroscopic Signature: Evidence of Electronic Effects

The electronic influence of the nitro group is clearly observable in the spectroscopic data for this compound.

Spectroscopic DataCharacteristic SignalInterpretation
FTIR (cm⁻¹) ~1530 & ~1350Strong, sharp peaks for asymmetric and symmetric N-O stretching of the nitro group.[1]
~1720Strong C=O stretch of the α,β-unsaturated ester.[1]
~1640C=C alkene stretch.[1]
¹H NMR (ppm) ~8.2-8.4Deshielded aromatic protons ortho and para to the nitro group.
~7.6-7.8Deshielded vinylic proton (α to the ester).
~6.5-6.7Vinylic proton (β to the ester).
~3.8Singlet for the methyl ester protons (-OCH₃).[15]
¹³C NMR (ppm) ~167Ester carbonyl carbon.[1]
~148Aromatic carbon attached to the nitro group.

The deshielding of the aromatic protons and the characteristic IR stretches provide direct evidence of the nitro group's powerful electron-withdrawing capacity.

Applications in Research and Drug Development

The predictable and versatile reactivity of nitrocinnamates makes them valuable building blocks in medicinal chemistry and materials science.[1][2]

  • Scaffold for Bioactive Molecules: The cinnamate core is a common motif in natural products and pharmacologically active compounds. The nitro group serves as a key intermediate, allowing for the introduction of an amino group, which is prevalent in many drug candidates.[16] Aromatic amines are crucial precursors for a vast array of pharmaceuticals.[13]

  • Precursor for Complex Syntheses: Through Michael additions, complex carbon skeletons can be constructed efficiently.[9] These adducts can then undergo further transformations, such as reduction of the nitro group and cyclization, to build heterocyclic frameworks common in drug discovery programs.

  • Pharmacokinetics and Drug Design: The nitro group can influence a molecule's pharmacokinetic properties. While sometimes associated with toxicity, it can also be a key pharmacophore. Its reduction in vivo to amines or hydroxylamines can be a metabolic pathway or part of a prodrug activation strategy. Understanding these transformations is critical in early-stage drug development.[17]

Conclusion

The meta-nitro group in this compound is not a passive substituent but the central orchestrator of the molecule's reactivity. Its potent electron-withdrawing effects activate the conjugated alkene system for crucial bond-forming Michael additions while also presenting a versatile functional handle for reduction to the corresponding amine. This dual reactivity profile provides chemists with a reliable and powerful tool for the synthesis of complex molecular architectures. A thorough understanding of the principles outlined in this guide is essential for any scientist aiming to exploit the rich chemistry of this valuable intermediate in pharmaceutical and materials science applications.

References

An In-depth Technical Guide on the Stereochemistry of the (E)-isomer of Methyl m-nitrocinnamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stereochemistry in Modern Drug Development

Stereochemistry, the three-dimensional arrangement of atoms within molecules, is a cornerstone of contemporary pharmaceutical science.[1][2] The spatial configuration of a drug molecule profoundly influences its pharmacological and toxicological properties, as interactions with biological targets like enzymes and receptors are highly dependent on a precise geometric fit.[1][2][3] Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit vastly different biological activities.[1][4][5] One enantiomer may be therapeutically active, while the other could be inactive or even elicit harmful side effects.[1] This underscores the necessity for the stereoselective synthesis and rigorous characterization of drug candidates.[6]

Cinnamic acid and its derivatives, including methyl m-nitrocinnamate, are a class of compounds with diverse biological activities and are often used as building blocks in the synthesis of more complex pharmaceutical agents.[7][8] The presence of a carbon-carbon double bond in the cinnamate backbone gives rise to geometric isomerism, specifically the (E) and (Z) configurations. The (E)-isomer, with the substituent groups on opposite sides of the double bond, and the (Z)-isomer, with the groups on the same side, can have distinct physical, chemical, and biological properties.[9] This guide provides a comprehensive technical overview of the stereochemistry of the (E)-isomer of methyl m-nitrocinnamate, focusing on its synthesis, characterization, and the analytical techniques used to unequivocally determine its configuration.

Stereoselective Synthesis of (E)-methyl m-nitrocinnamate

The synthesis of the (E)-isomer of methyl m-nitrocinnamate is typically achieved through olefination reactions, which form the carbon-carbon double bond with a high degree of stereocontrol. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are two of the most reliable and widely employed methods for this purpose.[3][10][11][12][13][14][15]

The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a powerful tool for the synthesis of alkenes, particularly for generating (E)-alkenes with high stereoselectivity.[3][11][12][13][16] The reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone.[11][12] In the context of synthesizing (E)-methyl m-nitrocinnamate, the reaction proceeds between m-nitrobenzaldehyde and a phosphonate ester, such as trimethyl phosphonoacetate.[7][8]

The key to the high (E)-selectivity of the HWE reaction lies in the thermodynamic control of the reaction pathway. The intermediate oxaphosphetane, formed after the initial nucleophilic attack of the phosphonate carbanion on the aldehyde, can equilibrate. The transition state leading to the (E)-alkene is sterically less hindered and therefore lower in energy than the transition state leading to the (Z)-alkene, resulting in the preferential formation of the (E)-isomer.[12]

HWE_Mechanism m_nitrobenzaldehyde m-Nitrobenzaldehyde oxaphosphetane Oxaphosphetane Intermediate m_nitrobenzaldehyde->oxaphosphetane Nucleophilic Attack phosphonate Trimethyl phosphonoacetate carbanion Phosphonate Carbanion phosphonate->carbanion Deprotonation (Base) carbanion->oxaphosphetane E_isomer (E)-methyl m-nitrocinnamate oxaphosphetane->E_isomer Elimination phosphate Diethyl phosphate oxaphosphetane->phosphate

Caption: Horner-Wadsworth-Emmons reaction for (E)-methyl m-nitrocinnamate synthesis.

The Wittig Reaction

The Wittig reaction is another cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with a carbonyl compound.[10][14][15][17] While the stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, stabilized ylides, such as the one derived from methyl (triphenylphosphoranylidene)acetate, generally favor the formation of the (E)-alkene.[18] This preference is attributed to the reversibility of the initial addition step, allowing for equilibration to the more stable anti-betaine intermediate, which then proceeds to the (E)-alkene.

Experimental Protocol: HWE Synthesis of (E)-methyl m-nitrocinnamate

The following is a representative protocol for the synthesis of (E)-methyl m-nitrocinnamate via the Horner-Wadsworth-Emmons reaction.[19]

Materials:

  • m-Nitrobenzaldehyde

  • Trimethyl phosphonoacetate

  • Sodium methoxide

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve m-nitrobenzaldehyde in anhydrous DMF.

  • Add trimethyl phosphonoacetate to the solution.

  • Cool the mixture in an ice bath and add sodium methoxide portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure (E)-methyl m-nitrocinnamate as a solid.

Stereochemical Characterization

The unambiguous determination of the (E)-configuration of methyl m-nitrocinnamate is crucial and is accomplished through a combination of spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is arguably the most powerful tool for distinguishing between (E) and (Z) isomers of alkenes.[20][21][22] The key diagnostic feature is the coupling constant (J-value) between the two vinylic protons (the hydrogens on the double bond).

  • For the (E)-isomer (trans configuration): The vinylic protons are on opposite sides of the double bond, resulting in a dihedral angle of approximately 180°. This leads to a large vicinal coupling constant, typically in the range of 12-18 Hz .[23][24][25][26][27]

  • For the (Z)-isomer (cis configuration): The vinylic protons are on the same side of the double bond, with a dihedral angle of approximately 0°. This results in a smaller vicinal coupling constant, typically in the range of 6-12 Hz .[23][24][25][26][27]

The ¹H NMR spectrum of (E)-methyl m-nitrocinnamate will exhibit two doublets in the vinylic region (typically δ 6.5-8.0 ppm), each with a coupling constant of approximately 16 Hz, confirming the trans stereochemistry.[28]

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Vinylic (α to ester)6.5 - 6.8Doublet~16
Vinylic (β to ester)7.6 - 7.9Doublet~16
Aromatic7.5 - 8.5Multiplet-
Methyl Ester~3.8Singlet-
Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For alkenes, the C=C stretching vibration and the C-H out-of-plane bending vibrations are diagnostic.

  • C=C Stretch: The carbon-carbon double bond stretch for trans-alkenes typically appears in the region of 1660-1680 cm⁻¹ .[29][30]

  • C-H Out-of-Plane Bend: A strong absorption band in the region of 960-975 cm⁻¹ is characteristic of the out-of-plane C-H bending vibration of a trans-disubstituted alkene.[29] This band is often a reliable indicator of the (E)-configuration.

The IR spectrum of (E)-methyl m-nitrocinnamate will also show characteristic absorptions for the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹) and the ester carbonyl group (around 1720 cm⁻¹).[7]

Conformational Analysis

While the (E) and (Z) isomerism is fixed by the double bond, the molecule can still adopt different conformations due to rotation around single bonds. Conformational analysis helps in understanding the preferred spatial arrangement of the molecule, which can influence its reactivity and biological interactions.[31][32] For α,β-unsaturated esters like methyl m-nitrocinnamate, the two primary planar conformations are the s-cis and s-trans rotamers, referring to the orientation around the single bond between the carbonyl carbon and the α-carbon of the alkene.

Computational studies and experimental evidence suggest that for many cinnamate derivatives, there is an equilibrium between the s-cis and s-trans conformations, with the relative stability depending on the substituents and the solvent.[33][34] The nitro group in the meta position of the benzene ring in methyl m-nitrocinnamate can influence the electronic properties and potentially the conformational preference of the molecule.

Conformations s_cis s-cis Conformer Carbonyl and C=C bond are cis s_trans s-trans Conformer Carbonyl and C=C bond are trans s_cis->s_trans Rotational Equilibrium

Caption: Rotational conformers of methyl m-nitrocinnamate.

Conclusion

The stereochemistry of the (E)-isomer of methyl m-nitrocinnamate is a critical aspect that dictates its properties and potential applications, particularly in the realm of drug development and materials science.[7][8] Its synthesis can be achieved with high stereoselectivity using established methods like the Horner-Wadsworth-Emmons reaction. The unambiguous assignment of the (E)-configuration is readily accomplished through a combination of spectroscopic techniques, with ¹H NMR spectroscopy being the most definitive due to the characteristic large coupling constant between the vinylic protons. A thorough understanding of the stereochemical and conformational features of this molecule is essential for researchers and scientists working with cinnamate derivatives and underscores the broader importance of stereoisomerism in chemical and biological systems.

References

Methodological & Application

Application Note: Synthesis of Methyl (E)-m-nitrocinnamate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Methyl (E)-m-nitrocinnamate is a valuable organic intermediate featuring a cinnamate moiety, which is a common structural motif in various pharmacologically active compounds and a useful building block in organic synthesis.[1][2] Its structure, containing an aromatic ring, a nitro group, and an α,β-unsaturated ester, makes it a precursor for more complex molecules.[1][3] This application note provides a comprehensive, field-tested protocol for the synthesis of this compound via the Fischer esterification of m-nitrocinnamic acid with methanol.

The Fischer esterification is a classic and robust acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[4][5] It is an equilibrium-driven process, and the protocol herein is optimized to favor product formation by utilizing an excess of the alcohol reactant.[4][6] This document offers a step-by-step methodology, a detailed mechanistic explanation, safety protocols, and characterization guidelines intended for researchers in organic chemistry and drug development.

Reaction Scheme and Mechanism

The overall reaction involves the conversion of a carboxylic acid to an ester in the presence of an acid catalyst and an alcohol.

Overall Reaction: m-Nitrocinnamic Acid + Methanol ⇌ this compound + Water

The Fischer Esterification Mechanism

The reaction proceeds through a six-step, reversible mechanism known as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[4]

  • Protonation: The catalytic acid (H₂SO₄) protonates the carbonyl oxygen of the m-nitrocinnamic acid. This increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[4][7]

  • Nucleophilic Attack: A lone pair of electrons from the hydroxyl oxygen of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[6][7]

  • Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol) to one of the hydroxyl groups. This intramolecular step creates a good leaving group (H₂O).[4]

  • Elimination of Water: The newly formed water molecule is eliminated from the tetrahedral intermediate, and the carbonyl double bond is reformed. This results in a protonated ester.[4][6]

  • Deprotonation: The protonated ester is deprotonated (typically by water or the conjugate base of the catalyst) to yield the final neutral ester product, this compound, and regenerate the acid catalyst.[6][7]

Fischer_Esterification_Mechanism Figure 1: Fischer Esterification Mechanism cluster_step1 1. Protonation cluster_step2 2. Nucleophilic Attack cluster_step3 3. Proton Transfer cluster_step4 4. Elimination cluster_step5 5. Deprotonation A m-Nitrocinnamic Acid + H⁺ B Protonated Carbonyl A->B D Tetrahedral Intermediate B->D C Methanol (CH₃OH) E Intermediate with -OH₂⁺ D->E F Protonated Ester + H₂O E->F G This compound + H⁺ F->G

Caption: Figure 1: The acid-catalyzed mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis. All operations involving volatile or hazardous chemicals must be performed in a certified chemical fume hood.

Materials and Equipment

Materials:

  • (E)-3-(3-nitrophenyl)propenoic acid (m-Nitrocinnamic Acid, CAS: 555-68-0)

  • Anhydrous Methanol (CAS: 67-56-1)

  • Concentrated Sulfuric Acid (98%, H₂SO₄, CAS: 7664-93-9)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • 100 mL Round-bottom flask

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter flask for suction filtration

  • Glassware for recrystallization

  • Melting point apparatus

  • FTIR and NMR spectrometers for characterization

Reagent and Stoichiometry Table
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Molar Equiv.Role
m-Nitrocinnamic Acid193.162.0 g10.351.0Starting Material
Anhydrous Methanol32.0416.0 mL~395~38Reagent & Solvent
Conc. Sulfuric Acid98.08~0.8 mL~14.7catalyticCatalyst
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Place 2.0 g (10.35 mmol) of m-nitrocinnamic acid into a 100 mL round-bottom flask equipped with a magnetic stir bar.

    • In a chemical fume hood, add 16.0 mL of anhydrous methanol to the flask. Stir the mixture to dissolve the acid.

    • Carefully and slowly add ~0.8 mL of concentrated sulfuric acid to the solution.[8] Caution: This addition is exothermic. The acid should be added dropwise while stirring.

    • Attach a reflux condenser to the flask and ensure cooling water is flowing.

  • Reflux:

    • Heat the reaction mixture to a gentle reflux using a heating mantle.

    • Allow the reaction to reflux with continuous stirring for 60-90 minutes.[8][9] The progress can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Work-up and Isolation:

    • After the reflux period, turn off the heat and allow the flask to cool to room temperature.

    • Prepare a beaker containing approximately 80-100 mL of ice-cold deionized water.

    • Slowly pour the cooled reaction mixture into the ice water while stirring. A solid precipitate of the crude product should form.[8]

    • Isolate the crude solid product by suction filtration using a Büchner funnel.

    • Wash the solid on the filter paper with several portions of cold deionized water to remove excess methanol and sulfuric acid.

  • Neutralization:

    • Transfer the crude solid to a beaker.

    • Add 20-30 mL of a saturated sodium bicarbonate (NaHCO₃) solution and stir. This step neutralizes any remaining acidic catalyst.[6][10] Effervescence (CO₂ gas) may be observed.

    • Re-filter the solid using suction filtration and wash again with deionized water.

  • Purification and Drying:

    • The crude product should be purified by recrystallization from methanol.[8] Dissolve the solid in a minimum amount of hot methanol, then allow it to cool slowly to form crystals.

    • Collect the purified crystals by suction filtration.

    • Dry the final product completely in a vacuum oven or desiccator.

    • Once dry, determine the final mass, calculate the percentage yield, and proceed with characterization.

Visualization of Experimental Workflow

Experimental_Workflow Figure 2: Experimental Workflow Diagram A 1. Reagent Addition (m-Nitrocinnamic Acid, Methanol, H₂SO₄) in Round-Bottom Flask B 2. Reflux (60-90 minutes) A->B C 3. Cooling & Precipitation (Pour into ice water) B->C D 4. Isolation (Suction Filtration) C->D E 5. Neutralization Wash (Saturated NaHCO₃ Solution) D->E F 6. Purification (Recrystallization from Methanol) E->F G 7. Drying (Vacuum Oven) F->G H 8. Characterization (Yield, MP, FTIR, NMR) G->H

Caption: Figure 2: A summary of the key steps in the synthesis and purification of the target compound.

Safety Precautions

  • General: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All procedures must be conducted within a certified fume hood.

  • m-Nitrocinnamic Acid: Causes skin, eye, and potential respiratory irritation.[11][12] Avoid inhalation of dust and direct contact with skin and eyes.[11]

  • Methanol: Highly flammable liquid and vapor.[13] It is toxic if inhaled and can cause damage to the central nervous system and visual organs.[13][14] Keep away from heat and open flames.

  • Concentrated Sulfuric Acid: Causes severe skin burns and serious eye damage.[14] Handle with extreme care, adding it slowly to solutions to dissipate heat.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyExpected Result
Appearance Light yellow or white crystalline solid.[11][15]
Melting Point 125.3 °C.[16]
FTIR (cm⁻¹) ~1720 (C=O, ester), ~1640 (C=C, alkene), ~1525 & 1350 (N-O, nitro), ~3100-3000 (C-H, aromatic/vinyl).
¹H NMR Expect signals for aromatic protons, two distinct vinyl protons (alkene), and a singlet for the methyl ester protons (~3.8 ppm).[17]
¹³C NMR Expect signals for the ester carbonyl (~166 ppm), aromatic carbons, and the methyl carbon (~52 ppm).[15]

Conclusion

This application note details a reliable and reproducible Fischer esterification protocol for the synthesis of this compound. The procedure is high-yielding and employs standard laboratory techniques, making it accessible for a wide range of researchers. Adherence to the described work-up, purification, and safety measures is critical for obtaining a pure product safely. The resulting compound serves as a key intermediate for further synthetic transformations in medicinal and materials chemistry.

References

Application Note & Protocol: Rapid and Efficient Synthesis of Methyl (E)-m-nitrocinnamate via Microwave-Assisted Horner-Wadsworth-Emmons Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Olefin Synthesis with Microwave Technology

Methyl (E)-m-nitrocinnamate is a valuable organic intermediate used in the synthesis of various pharmaceuticals and functional materials. The presence of the nitro group and the conjugated ester system makes it a versatile building block for further chemical transformations.[1] Traditionally, the synthesis of such α,β-unsaturated esters is achieved through classic condensation reactions like the Wittig or Horner-Wadsworth-Emmons (HWE) reactions.[2] While effective, these methods often require prolonged reaction times, harsh conditions, and can lead to the formation of byproducts that complicate purification.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry, offering significant advantages over conventional heating methods.[3][4] By utilizing microwave energy, reactions can be completed in a fraction of the time, often with higher yields and improved product purity.[3][5] This is due to the efficient and uniform heating of the reaction mixture, which can accelerate reaction rates and minimize the formation of unwanted side products.[5][6] This application note provides a detailed protocol for the rapid and efficient synthesis of this compound using a microwave-assisted Horner-Wadsworth-Emmons reaction, a method known for its high stereoselectivity towards the formation of (E)-alkenes and the ease of byproduct removal.[7][8]

Reaction Scheme

The synthesis of this compound is achieved through the reaction of 3-nitrobenzaldehyde with trimethyl phosphonoacetate in the presence of a base, facilitated by microwave irradiation.

Reaction Scheme for the synthesis of this compound

Experimental Workflow

The following diagram outlines the key steps in the microwave-assisted synthesis of this compound.

G cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up cluster_purification Purification reagents Combine 3-nitrobenzaldehyde, trimethyl phosphonoacetate, and base in solvent mw_irrad Irradiate in microwave reactor (Set Time, Temperature, and Power) reagents->mw_irrad Seal vessel quench Quench reaction with water mw_irrad->quench Cool to RT extract Extract with ethyl acetate quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Purify by column chromatography concentrate->chromatography characterize Characterize product (NMR, IR, MS) chromatography->characterize

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis using a dedicated microwave reactor.

Materials and Reagents:

  • 3-Nitrobenzaldehyde

  • Trimethyl phosphonoacetate

  • Sodium methoxide (NaOMe) or Potassium carbonate (K₂CO₃)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Microwave synthesis reactor with sealed reaction vessels

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Reaction Setup:

    • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 3-nitrobenzaldehyde (1.0 mmol, 151.1 mg).

    • Add anhydrous THF (3 mL) to dissolve the aldehyde.

    • Add trimethyl phosphonoacetate (1.1 mmol, 1.1 eq).

    • Add sodium methoxide (1.2 mmol, 1.2 eq) as the base. Alternatively, potassium carbonate can be used.

  • Microwave Irradiation:

    • Seal the reaction vessel securely.

    • Place the vessel in the microwave reactor.

    • Irradiate the mixture at 100°C for 5 minutes with a power of 100 W. Note: Reaction parameters may need to be optimized for different microwave systems.

  • Work-up and Extraction:

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • Quench the reaction by adding deionized water (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

    • Monitor the separation by TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

Quantitative Data Summary

ParameterValue
3-Nitrobenzaldehyde1.0 mmol
Trimethyl phosphonoacetate1.1 mmol
Base (Sodium Methoxide)1.2 mmol
SolventAnhydrous THF
Microwave Power100 W
Temperature100 °C
Reaction Time5 minutes
Expected Yield> 85%
StereoselectivityPredominantly (E)-isomer

Mechanism of the Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism that ensures high (E)-stereoselectivity.[8]

  • Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a base, forming a nucleophilic phosphonate carbanion.

  • Nucleophilic Attack: The phosphonate carbanion attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral intermediate.

  • Oxaphosphetane Formation: This intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.

  • Elimination: The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to form the alkene product and a water-soluble phosphate byproduct. The steric hindrance in the transition state favors the formation of the thermodynamically more stable (E)-alkene.[7]

HWE_Mechanism Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base Base Base Intermediate Tetrahedral Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde 3-Nitrobenzaldehyde Aldehyde->Intermediate Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Cyclization Product This compound Oxaphosphetane->Product Elimination Byproduct Phosphate Byproduct Oxaphosphetane->Byproduct

Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 3-Nitrobenzaldehyde and trimethyl phosphonoacetate are irritants. Avoid inhalation and contact with skin and eyes.

  • Sodium methoxide is a strong base and is corrosive. Handle with care.

  • Microwave reactors operate at high temperatures and pressures. Follow the manufacturer's safety guidelines.

Conclusion

The microwave-assisted Horner-Wadsworth-Emmons reaction provides a rapid, efficient, and highly stereoselective method for the synthesis of this compound. This protocol significantly reduces reaction times compared to conventional heating methods, leading to increased laboratory throughput and energy savings. The ease of purification, due to the water-soluble nature of the phosphate byproduct, further enhances the appeal of this green chemistry approach for researchers in organic synthesis and drug development.

References

Application Notes & Protocols: Methyl (E)-m-nitrocinnamate as a Strategic Precursor for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl (E)-m-nitrocinnamate is a highly versatile and commercially available organic building block.[1][2] Its unique molecular architecture, featuring three distinct and strategically positioned functional groups—an electrophilic α,β-unsaturated system, a reducible nitro group, and a modifiable ester—renders it an exceptionally valuable precursor for the synthesis of diverse and complex molecules. This guide provides an in-depth exploration of the reactivity of this compound and delivers detailed, validated protocols for its transformation into novel compounds with significant potential in drug discovery, materials science, and chemical biology. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them for their specific synthetic targets.

Chemical Profile and Strategic Reactivity

The synthetic utility of this compound stems from the orthogonal reactivity of its primary functional groups. The electron-withdrawing nature of the nitro group at the meta-position significantly influences the electronic properties of the entire molecule, activating the aromatic ring for certain transformations and modulating the reactivity of the cinnamate system.

  • The Nitro Group: This is arguably the most versatile handle on the molecule. It can be readily reduced to a primary amine, which serves as a critical nucleophilic point for constructing amides, sulfonamides, ureas, and for engaging in N-arylation reactions. This transformation is a gateway to a vast chemical space of biologically relevant compounds.

  • The α,β-Unsaturated Ester: This conjugated system is a prime target for a variety of transformations. The double bond can undergo reduction, epoxidation, or cycloaddition reactions.[3] Furthermore, the carbonyl-conjugated alkene is an excellent Michael acceptor, allowing for the formation of new carbon-carbon bonds, a cornerstone of molecular complexity generation.[4][5]

  • The Methyl Ester: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into more complex esters, amides, or other acid derivatives.[1][2] This provides an additional layer of diversification for the synthesized compounds.

G A This compound B Nitro Group (Reduction) A->B C Alkene Double Bond (Addition/Reduction/Cycloaddition) A->C D Ester Group (Hydrolysis/Amidation) A->D E Novel Amines & Amides B->E F Saturated/Functionalized Side-Chains C->F G Carboxylic Acids & Amides D->G

Caption: Key reactive sites of this compound.

Core Synthetic Protocols

The following protocols describe fundamental transformations of this compound. They are designed to be robust and serve as a foundation for more elaborate synthetic sequences.

Protocol 1: Selective Reduction of the Nitro Group to Synthesize Methyl (E)-m-aminocinnamate

The conversion of the aromatic nitro group to an amine is a pivotal step for accessing a wide range of pharmacologically active compounds, as cinnamic acid derivatives are known to possess anticancer, anti-inflammatory, antibacterial, and antidiabetic properties.[6][7]

Workflow for Nitro Group Reduction and Derivatization

G cluster_0 Core Reduction cluster_1 Derivatization A This compound B Reduction (SnCl2·2H2O, HCl) A->B C Methyl (E)-m-aminocinnamate B->C D Acylation / Sulfonylation (R-COCl / R-SO2Cl) C->D E Bioactive Amides / Sulfonamides D->E

Caption: Synthesis of bioactive amides via nitro reduction.

Methodology:

  • Materials:

    • This compound (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.5 eq)

    • Ethanol (EtOH), reagent grade

    • Concentrated Hydrochloric Acid (HCl)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Charge a round-bottom flask equipped with a magnetic stir bar and reflux condenser with this compound (1.0 eq) and ethanol (approx. 0.2 M concentration).

    • Stir the mixture to achieve a suspension and add tin(II) chloride dihydrate (4.5 eq).

    • Carefully add concentrated HCl to the stirring mixture. The reaction is exothermic.

    • Heat the reaction mixture to reflux (approx. 80 °C) and monitor its progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

    • Cool the reaction to room temperature and then place it in an ice bath.

    • Slowly and carefully basify the mixture by adding saturated NaHCO₃ solution until the pH is ~8. Caution: Vigorous gas evolution (CO₂) will occur.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain methyl (E)-m-aminocinnamate as a solid.

  • Causality Behind Experimental Choices:

    • Reagent: Tin(II) chloride is a classic, cost-effective, and reliable reagent for the reduction of aromatic nitro compounds to amines in a laboratory setting. It is preferred over catalytic hydrogenation in this specific case to ensure complete selectivity for the nitro group without affecting the alkene double bond.

    • Solvent & Acid: Ethanol is an excellent solvent for both the starting material and the tin salt. HCl is required to activate the reducing agent and is the proton source for the resulting amine and water.

    • Workup: The basic workup with NaHCO₃ is crucial to neutralize the acidic reaction mixture and deprotonate the ammonium salt, making the amine product extractable into an organic solvent.

Protocol 2: Saturation of the Alkene via Catalytic Hydrogenation

Modifying the α,β-unsaturated system can drastically alter the conformational properties and metabolic stability of the final compound. Catalytic hydrogenation is the most efficient method to reduce the alkene selectively in the presence of the nitro group under controlled conditions.

Methodology:

  • Materials:

    • This compound (1.0 eq)

    • 10% Palladium on Carbon (Pd/C) (5 mol %)

    • Methanol (MeOH) or Ethyl Acetate (EtOAc)

    • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Procedure:

    • Dissolve this compound in a suitable solvent (MeOH or EtOAc) in a flask appropriate for hydrogenation.

    • Carefully add 10% Pd/C catalyst to the solution.

    • Seal the flask and purge the atmosphere by evacuating and backfilling with H₂ gas three times.

    • Stir the reaction vigorously under an H₂ atmosphere (1 atm from a balloon is typically sufficient) at room temperature.

    • Monitor the reaction by TLC. Note that prolonged reaction times or increased H₂ pressure may lead to the reduction of the nitro group as well.[8]

    • Once the starting material is consumed, carefully purge the flask with nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.

    • Concentrate the filtrate under reduced pressure to yield methyl 3-(3-nitrophenyl)propanoate.

  • Causality Behind Experimental Choices:

    • Catalyst: Palladium on carbon is a highly effective catalyst for alkene hydrogenation. At low pressure and room temperature, it can selectively reduce the double bond with minimal effect on the aromatic nitro group.

    • Solvent: Methanol and ethyl acetate are standard, inert solvents for hydrogenation reactions.

    • Safety: The purge-and-fill cycles are critical to remove oxygen from the reaction vessel, which can form explosive mixtures with hydrogen in the presence of a catalyst. Filtering through Celite is the standard procedure for safely removing the solid catalyst.

Tabulated Data Summary

PrecursorTransformationKey ReagentsProductTypical YieldKey Applications of Product Class
This compoundNitro Group ReductionSnCl₂·2H₂O, HClMethyl (E)-m-aminocinnamate75-90%Precursor for anti-H. pylori agents, anti-inflammatory amides, enzyme inhibitors.[9][10]
This compoundAlkene HydrogenationH₂, 10% Pd/CMethyl 3-(3-nitrophenyl)propanoate90-98%Building block for conformationally flexible analogues, GABA derivatives.[5]
This compoundEster HydrolysisLiOH, THF/H₂O(E)-m-nitrocinnamic acid>95%Synthesis of novel amides, precursor for other esters, cosmetic formulations.[11][12]

Conclusion and Future Outlook

This compound stands out as a powerful and economical precursor for synthetic chemistry. The protocols detailed herein provide robust and reproducible methods for manipulating its key functional groups, opening the door to a vast and diverse range of novel compounds. The strategic application of these transformations allows for the systematic exploration of chemical space, which is essential for modern drug discovery and materials science programs. Researchers are encouraged to use these notes as a foundational guide, building upon these core reactions to construct complex molecular architectures tailored to their specific research goals.

References

Application Notes and Protocols: Photodimerization of Methyl (E)-m-nitrocinnamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Significance of [2+2] Photocycloadditions

The photodimerization of cinnamic acid and its derivatives represents a cornerstone of solid-state photochemistry, offering a direct and atom-economical pathway to construct cyclobutane rings.[1][2] These four-membered ring systems are not merely chemical curiosities; they form the core scaffold of numerous biologically active natural products and pharmaceuticals.[3][4] The [2+2] cycloaddition, a reaction largely inaccessible under thermal conditions for simple alkenes, becomes a powerful synthetic tool under photochemical activation.[1] However, controlling the regio- and stereoselectivity of these reactions in solution is a significant challenge, often leading to complex product mixtures due to competing E/Z photoisomerization.[2][3]

This application note focuses on the photodimerization of Methyl (E)-m-nitrocinnamate, a derivative whose electronic properties, influenced by the meta-positioned nitro group, offer a unique landscape for investigating these photochemical transformations. The presence of the nitro group, a strong electron-withdrawing group, can significantly impact the photophysical properties and reactivity of the cinnamate system.[5][6][7][8] We will delve into the theoretical underpinnings of this reaction, provide detailed experimental protocols for its execution and analysis, and discuss the implications for synthetic strategy and drug development.

Theoretical Background: Mechanism and Selectivity

The photodimerization of cinnamic acid derivatives is a [2+2] cycloaddition reaction that proceeds through the excitation of the molecule to its triplet state, often facilitated by a photosensitizer.[9] The interaction between the triplet state of one molecule and the ground state of another leads to the formation of a diradical intermediate, which then collapses to form the cyclobutane ring.[9]

The stereochemical outcome of the reaction is highly dependent on the spatial arrangement of the reactant molecules. In the solid state, the crystal packing dictates the proximity and orientation of the double bonds, often leading to high regio- and diastereoselectivity, a concept encapsulated by Schmidt's topochemical principles.[3][4][10] In solution, however, the lack of pre-organization typically results in a mixture of isomers.[2] The possible products include head-to-head (truxinic acids) and head-to-tail (truxillic acids) dimers, each with several possible stereoisomers.[1][11]

The introduction of a nitro group at the meta position of the phenyl ring in methyl cinnamate is expected to influence the reaction in several ways:

  • Electronic Effects: The electron-withdrawing nature of the nitro group can alter the energy levels of the frontier molecular orbitals, potentially affecting the efficiency of intersystem crossing to the triplet state and the stability of the diradical intermediates.[6][8]

  • Stereoselectivity and Regioselectivity: The steric and electronic influence of the nitro group can direct the approach of the two monomer units, potentially favoring the formation of specific regio- and stereoisomers.[12][13][14]

Visualizing the Reaction Pathway

Photodimerization_Mechanism Monomer_GS Monomer (Ground State) Monomer_S1 Monomer (Singlet Excited State) Monomer_GS->Monomer_S1 hν (Absorption) Monomer_S1->Monomer_GS Fluorescence/Non-radiative decay Monomer_T1 Monomer (Triplet Excited State) Monomer_S1->Monomer_T1 Intersystem Crossing Monomer_T1->Monomer_GS Phosphorescence/Non-radiative decay Excimer Excimer/Exciplex Formation Monomer_T1->Excimer + Monomer (GS) Diradical Diradical Intermediate Excimer->Diradical Bond Formation Dimer Cyclobutane Dimer Diradical->Dimer Ring Closure

Caption: Generalized mechanism for the photodimerization of cinnamate derivatives.

Experimental Protocols

Part 1: Synthesis of this compound

The starting material, this compound, can be synthesized via Fischer esterification of m-nitrocinnamic acid.[15]

Materials:

  • m-Nitrocinnamic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Hexane

Procedure:

  • To a solution of m-nitrocinnamic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from a mixture of dichloromethane and hexane to afford this compound as a solid.

  • Characterize the product by ¹H NMR, ¹³C NMR, and melting point analysis.[16][17][18]

Part 2: Photodimerization Reaction

This protocol describes the photodimerization in the solid state to maximize stereoselectivity.

Materials:

  • This compound

  • Quartz reaction vessel or a Pyrex flask

  • UV lamp (e.g., medium-pressure mercury lamp, 365 nm)[19]

  • Solvent for recrystallization (e.g., ethanol or ethyl acetate)

Procedure:

  • Place a thin, even layer of finely ground this compound on the inner surface of the quartz reaction vessel. This can be achieved by dissolving the compound in a volatile solvent (like dichloromethane), coating the vessel, and allowing the solvent to evaporate slowly.[1]

  • Irradiate the solid with a UV lamp for 24-48 hours. The reaction progress can be monitored by periodically taking a small sample and analyzing it by ¹H NMR to observe the disappearance of the vinylic proton signals and the appearance of signals in the cyclobutane region.[19]

  • After the reaction is complete (or has reached a desired conversion), scrape the solid from the vessel.

  • The unreacted monomer can be separated from the dimer products by washing the solid with a solvent in which the monomer is more soluble than the dimer (e.g., toluene).[1]

  • Purify the crude dimer product by recrystallization.

Part 3: Characterization of Photodimers

A suite of analytical techniques is necessary to determine the yield, regiochemistry, and stereochemistry of the resulting cyclobutane products.

Analytical Techniques:

TechniquePurposeKey Observables
¹H NMR Spectroscopy Determine the structure and stereochemistry of the dimers.Disappearance of alkene protons (~6.5-7.8 ppm). Appearance of aliphatic protons of the cyclobutane ring (~3.5-4.5 ppm). Coupling constants can help elucidate the relative stereochemistry.
¹³C NMR Spectroscopy Confirm the formation of the cyclobutane ring and the overall structure.Appearance of sp³ carbon signals for the cyclobutane ring.
Mass Spectrometry (MS) Determine the molecular weight of the dimer.A molecular ion peak corresponding to twice the molecular weight of the monomer. Techniques like laser desorption Fourier transform mass spectrometry can be particularly useful.[20]
Fourier-Transform Infrared (FTIR) Spectroscopy Monitor the disappearance of the C=C bond.Disappearance of the C=C stretching vibration band (around 1640 cm⁻¹).[21][22]
High-Performance Liquid Chromatography (HPLC) Separate and quantify the different isomeric products.Allows for the determination of the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) if a chiral stationary phase is used.
Single-Crystal X-ray Diffraction Unambiguously determine the solid-state structure and stereochemistry of the dimer.Provides precise bond lengths, bond angles, and the relative arrangement of all atoms in the crystal lattice.[10][11]

Visualizing the Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis of Monomer cluster_photodimerization Photodimerization cluster_analysis Analysis of Products Esterification Esterification of m-Nitrocinnamic Acid Purification_Monomer Recrystallization Esterification->Purification_Monomer Characterization_Monomer NMR, MP Purification_Monomer->Characterization_Monomer Preparation Solid-State Sample Preparation Characterization_Monomer->Preparation Irradiation UV Irradiation (e.g., 365 nm) Preparation->Irradiation Workup Separation of Monomer and Dimer Irradiation->Workup NMR ¹H and ¹³C NMR Workup->NMR MS Mass Spectrometry Workup->MS HPLC HPLC Analysis Workup->HPLC XRay X-ray Crystallography Workup->XRay

Caption: Workflow for the synthesis, photodimerization, and analysis.

Expected Results and Discussion

Based on literature precedents for similar cinnamate systems, the solid-state photodimerization of this compound is expected to yield a limited number of stereoisomers. The specific outcome will be dictated by the crystal packing of the monomer. It is plausible that either a head-to-head (truxinic type) or head-to-tail (truxillic type) dimer will be the major product.

Hypothetical Data Table:

ParameterExpected Value/ObservationRationale
Reaction Yield 40-70%Solid-state reactions can be slower and may not go to completion.
Major Regioisomer Head-to-Tail (Truxillic)Often favored in the solid-state packing of cinnamates.[11]
Diastereoselectivity High (>90:10 d.r.)The topochemical control in the solid state restricts molecular motion, leading to high stereoselectivity.[2][3]
¹H NMR Shift (Cyclobutane Protons) δ 3.5 - 4.5 ppmCharacteristic chemical shift for protons on a cyclobutane ring adjacent to ester and aryl groups.
FTIR (C=C stretch) Absence of peak at ~1640 cm⁻¹ in the productIndicates the consumption of the alkene double bond.[21]

The presence of the m-nitro group may lead to interesting solid-state packing arrangements due to dipole-dipole interactions, which in turn could influence the regiochemical outcome. Further studies in solution, perhaps with the use of templates or Lewis acid catalysts, could provide access to different isomers that are not formed in the solid state.[4][23][24][25]

Conclusion and Applications

The photodimerization of this compound serves as an excellent model system for studying the principles of [2+2] photocycloadditions. The protocols outlined here provide a robust framework for the synthesis, reaction, and characterization of the resulting cyclobutane products. For drug development professionals, the ability to selectively synthesize specific stereoisomers of cyclobutane-containing scaffolds is of paramount importance, as the biological activity of stereoisomers can vary significantly. The insights gained from studying this reaction can be applied to the design of novel photosensitive materials and the stereocontrolled synthesis of complex molecular architectures relevant to the pharmaceutical industry.

References

Application Notes & Protocols: Methyl (E)-m-nitrocinnamate in Advanced Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Architectural Versatility of a Nitro-Functionalized Cinnamate

Methyl (E)-m-nitrocinnamate (C₁₀H₉NO₄) is more than a simple organic ester; it is a meticulously designed molecular building block with significant potential in material science.[1][2] Its structure is characterized by a strategic arrangement of functional groups: a methyl ester, a trans-alkene (the (E) isomer), and a meta-substituted nitro group on the phenyl ring. This combination imparts a unique set of electronic and photochemical properties. The conjugated system, extending from the phenyl ring through the double bond to the carbonyl group, facilitates electron delocalization, a key feature for optical applications.[2] The powerful electron-withdrawing nature of the nitro group further polarizes this system, enhancing its reactivity and potential for nonlinear optical (NLO) phenomena.[3]

However, the most historically significant and industrially relevant property of the cinnamate moiety is its ability to undergo [2+2] photocycloaddition upon exposure to ultraviolet (UV) light.[4] This reaction creates cyclobutane rings, effectively crosslinking adjacent molecules. This light-induced transformation from a soluble monomer or polymer to an insoluble, crosslinked network is the foundational principle of its use in photolithography and the fabrication of photoresists.[5][6]

This document serves as a comprehensive guide for researchers, materials scientists, and drug development professionals. It provides not only the foundational theory but also detailed, field-proven protocols for the synthesis, application, and characterization of materials derived from this compound.

Part 1: Synthesis of this compound

The synthesis of high-purity this compound is the critical first step for its successful application. Two primary, reliable synthetic routes are detailed below.

Protocol 1.1: Fischer Esterification of m-Nitrocinnamic Acid

This classic method is straightforward and cost-effective, relying on the acid-catalyzed esterification of the parent carboxylic acid.[1][2]

Causality: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is an equilibrium, so using excess methanol as the solvent drives the reaction toward the ester product according to Le Châtelier's principle.

Experimental Protocol:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-nitrocinnamic acid (10.0 g, 51.8 mmol).

  • Reagents: Add methanol (150 mL) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (2.0 mL) as the catalyst.

  • Reaction: Heat the mixture to reflux (approximately 65-70°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Work-up: After cooling to room temperature, reduce the volume of methanol by about two-thirds using a rotary evaporator.

  • Extraction: Pour the concentrated mixture into 200 mL of ice-cold water. The product should precipitate as a pale-yellow solid. If it oils out, add a small amount of diethyl ether and stir to induce crystallization.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid. Further wash with a cold, saturated sodium bicarbonate solution until effervescence ceases, followed by a final wash with cold water.

  • Drying & Recrystallization: Dry the crude product in a vacuum oven at 40°C. For higher purity, recrystallize the solid from a minimal amount of hot methanol. The expected yield is typically >90%.

Protocol 1.2: Horner-Wadsworth-Emmons (HWE) Reaction

This method offers excellent stereochemical control, yielding almost exclusively the desired (E)-isomer, and is often higher yielding than the Fischer esterification.[2][7]

Causality: The HWE reaction involves the nucleophilic attack of a phosphonate carbanion (generated by deprotonating trimethyl phosphonoacetate with a strong base like sodium methoxide) on an aldehyde (3-nitrobenzaldehyde). The resulting intermediate collapses to form an alkene and a water-soluble phosphate byproduct, with a strong thermodynamic preference for the trans-(E)-alkene configuration.

Experimental Protocol:

  • Setup: In a 250 mL three-neck flask under a nitrogen atmosphere, dissolve trimethyl phosphonoacetate (9.9 g, 54.5 mmol, 1.1 eq) in anhydrous N,N-dimethylformamide (DMF) (80 mL).

  • Base Addition: Cool the solution to 0°C in an ice bath. Add sodium methoxide (3.2 g, 59.2 mmol, 1.2 eq) portion-wise, ensuring the temperature does not exceed 10°C. Stir for 30 minutes at 0°C to generate the phosphonate ylide.

  • Aldehyde Addition: Prepare a solution of 3-nitrobenzaldehyde (7.5 g, 49.6 mmol) in 20 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0°C over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor by TLC for the disappearance of the aldehyde.

  • Work-up: Quench the reaction by pouring the mixture into 400 mL of ice-cold water. A yellow solid will precipitate.

  • Purification: Collect the precipitate by vacuum filtration and wash extensively with water to remove DMF and the phosphate byproduct.

  • Drying: Dry the solid under vacuum. Purity is often high enough for subsequent use, but recrystallization from methanol can be performed if necessary. Yields of up to 98% have been reported with this method.[7]

Synthesis_Workflows cluster_0 Protocol 1.1: Fischer Esterification cluster_1 Protocol 1.2: HWE Reaction A1 m-Nitrocinnamic Acid + Methanol A2 Add H₂SO₄ Catalyst A1->A2 A3 Reflux (4-6h) A2->A3 A4 Concentrate & Precipitate in Water A3->A4 A5 Filter, Wash & Dry A4->A5 P This compound A5->P B1 Trimethyl Phosphonoacetate + NaOMe in DMF B2 Generate Ylide B1->B2 B3 Add 3-Nitrobenzaldehyde B2->B3 B4 Stir at RT (3-4h) B3->B4 B5 Precipitate in Water, Filter & Dry B4->B5 B5->P Photocrosslinking cluster_0 Before UV Exposure cluster_1 After UV Exposure Polymer1 ---[Pendant Cinnamate]--- UV_Light UV Light (hν) Polymer2 ---[Pendant Cinnamate]--- Polymer3 ---[ Cyclobutane Cyclobutane Cross-link Polymer3->Cyclobutane Polymer4 ---[ Polymer4->Cyclobutane Polymer5 ]--- Cyclobutane->Polymer5 Polymer6 ]--- Cyclobutane->Polymer6 Lithography_Workflow A Prepare Polymer Solution B Spin Coat on Wafer A->B C Pre-bake (95°C) B->C D UV Exposure through Mask C->D E Post-Exposure Bake (110°C) D->E F Develop in Solvent E->F G Rinse and Dry F->G H Final Patterned Film G->H Functionalization Start This compound (R-NO₂) Reduction Reduction (e.g., SnCl₂/HCl) Start->Reduction Amine Methyl (E)-m-aminocinnamate (R-NH₂) Reduction->Amine End1 Functional Dyes Amine->End1 Diazotization & Coupling End2 Novel Monomers for Specialty Polymers Amine->End2 Polymerization or Further Modification

References

Application Note: Methyl (E)-m-nitrocinnamate as a Versatile Trifunctional Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl (E)-m-nitrocinnamate is a commercially available and synthetically tractable organic compound that serves as a powerful and versatile building block in medicinal chemistry. Its structure is endowed with three distinct and strategically positioned functional groups: a reducible aromatic nitro group, an electrophilic α,β-unsaturated ester system, and a hydrolyzable methyl ester. This unique trifunctionality allows for a diverse range of chemical transformations, enabling the synthesis of complex molecular scaffolds from a single starting material. This guide provides an in-depth exploration of the strategic value of this compound, complete with detailed protocols for its key transformations, including nitro group reduction, subsequent amide coupling, and 1,3-dipolar cycloaddition reactions to form heterocyclic systems. The causality behind experimental choices is elucidated to provide field-proven insights for drug discovery and development programs.

Introduction: The Strategic Value of a Trifunctional Scaffold

Cinnamic acid and its derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, antibacterial, and antioxidant properties.[1][2][3] this compound emerges as a particularly valuable precursor within this family due to its synthetic versatility.[4][5] The molecule's true potential lies in the orthogonal reactivity of its three primary functional domains, which can be addressed selectively to build molecular complexity.

  • The Nitro Group: Acts as a masked amine. Its reduction is a pivotal step, transforming the electron-withdrawing, meta-directing nitro substituent into a strongly activating, ortho-, para-directing amino group, which is also a key nucleophilic handle for further derivatization.[6]

  • The α,β-Unsaturated Ester: This conjugated system functions as an excellent Michael acceptor and a reactive dipolarophile. It is primed for carbon-carbon and carbon-heteroatom bond formation, most notably in cycloaddition reactions to generate five-membered heterocyclic rings.[7][8]

  • The Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, providing a classic anchor point for amide bond formation—one of the most fundamental and frequently utilized reactions in medicinal chemistry.[5][9]

This guide will demonstrate how to leverage this inherent functionality to construct diverse molecular libraries for screening and lead optimization.

Physicochemical and Safety Data

Proper handling of this compound requires an understanding of its properties and adherence to safety protocols for nitroaromatic compounds.

PropertyValueReference
CAS Number 659-04-1[10]
Molecular Formula C₁₀H₉NO₄[10]
Molecular Weight 207.18 g/mol [10][11]
Appearance White to off-white solid[10]
Melting Point 125.3 °C[10]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C.[10]
Safety Note Handle with care. Nitroaromatic compounds can be potentially hazardous. Follow standard laboratory safety procedures.[4]

Synthetic Pathways & Protocols

The strategic utility of this compound is best illustrated through its application in multi-step synthetic sequences. The following sections provide detailed, validated protocols for key transformations.

Diagram: The Three Reactive Handles of this compound

G Figure 1. Key Reactive Sites and Potential Transformations mol This compound nitro Aromatic Nitro Group (Masked Amine) mol->nitro alkene α,β-Unsaturated System (Dipolarophile / Michael Acceptor) mol->alkene ester Methyl Ester (Carboxylic Acid Precursor) mol->ester reduction Reduction to Amine (e.g., SnCl₂, H₂/Pd-C) nitro->reduction cycloaddition [3+2] Cycloaddition (e.g., with Nitrones, Azides) alkene->cycloaddition hydrolysis Hydrolysis to Carboxylic Acid (e.g., LiOH, NaOH) ester->hydrolysis

A schematic overview of the molecule's trifunctionality.
Application I: The Nitro Group as a Gateway to Amine and Amide Derivatives

The reduction of the aromatic nitro group to an amine is arguably the most powerful initial transformation. It fundamentally alters the electronic properties of the aromatic ring and introduces a versatile nucleophilic center.[6]

Rationale: While various methods exist for nitro reduction, the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) is a classic, reliable, and highly chemoselective method that proceeds under mild conditions, preserving the ester and the alkene functionalities.[12]

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Ethanol (Absolute)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (e.g., 2.07 g, 10 mmol, 1.0 eq) in absolute ethanol (e.g., 50 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (e.g., 11.3 g, 50 mmol, 5.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The starting material is UV active and the product will be visible as a new, more polar spot. The reaction is typically complete within 2-4 hours.

  • Workup - Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add saturated aqueous NaHCO₃ solution to neutralize the acidic mixture and precipitate tin salts. Continue addition until the pH of the aqueous layer is ~7-8 and effervescence ceases. Caution: Initial addition may cause vigorous gas evolution.

  • Workup - Extraction: Transfer the resulting slurry to a separatory funnel. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The tin salts can sometimes form an emulsion; if so, filter the entire mixture through a pad of Celite® before extraction.

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, methyl (E)-m-aminocinnamate, is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel.

Expected Outcome: A pale yellow solid. Yields are typically in the range of 85-95%. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

// Reaction arrows start -> step1 [label=" Protocol 1\n SnCl₂ / EtOH ", color="#EA4335"]; step1 -> step2 [label=" Hydrolysis\n (e.g., LiOH) ", color="#FBBC05"]; step2 -> step3 [label=" Amide Coupling\n (R'-NH₂, EDC/HOBt) ", color="#34A853"];

// Layout rankdir=LR; }

A simplified representation of the concerted reaction pathway.

Summary and Future Outlook

This compound is an exemplary building block for medicinal chemistry, offering at least three distinct points for synthetic diversification from a single, affordable starting material. The protocols detailed herein provide a validated foundation for accessing key intermediates—amines, carboxylic acids, and heterocycles. By combining these transformations, researchers can rapidly generate libraries of novel compounds with diverse pharmacophores. Future work can expand upon this foundation by exploring Michael additions to the alkene, further substitutions on the aromatic ring, or utilizing the nitro group in other transformations, solidifying the role of this compound as a cornerstone reagent in the pursuit of new therapeutic agents.

References

Application Note & Protocol: Stereoselective Synthesis of Methyl (E)-m-nitrocinnamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of Methyl (E)-m-nitrocinnamate, a valuable building block in organic synthesis. The described methodology utilizes the Horner-Wadsworth-Emmons (HWE) reaction, a robust and highly stereoselective approach for the formation of (E)-alkenes. This guide details the reaction mechanism, provides a step-by-step experimental procedure, outlines purification techniques, and presents methods for product characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic process.

Introduction

Cinnamic acid and its esters are a class of organic compounds widely found in nature and are of significant interest in the pharmaceutical, fragrance, and material science industries. This compound, with its characteristic nitro group and α,β-unsaturated ester moiety, serves as a versatile precursor for the synthesis of more complex molecules.[1][2] The presence of the nitro group can influence the biological activity of derivative compounds, making it a key intermediate in drug discovery and development.[1] The "(E)" designation signifies a trans configuration across the double bond, which is crucial for its subsequent reactivity and the stereochemistry of its derivatives.[2]

The Horner-Wadsworth-Emmons (HWE) reaction is the chosen synthetic route for this protocol due to its significant advantages over the classical Wittig reaction. The HWE reaction employs phosphonate-stabilized carbanions, which are more nucleophilic and less basic than the corresponding phosphonium ylides.[3] This leads to a more facile reaction with aldehydes and, critically, results in the predominant formation of the thermodynamically more stable (E)-alkene.[3][4] Furthermore, the phosphate byproduct of the HWE reaction is water-soluble, simplifying its removal during the work-up procedure.[4][5]

Reaction Mechanism: The Horner-Wadsworth-Emmons Olefination

The HWE reaction proceeds through a well-established mechanism that ensures high (E)-selectivity.[3][4][6]

  • Deprotonation: A base, in this case, sodium methoxide, deprotonates the α-carbon of the trimethyl phosphonoacetate, forming a resonance-stabilized phosphonate carbanion (ylide).[3][6][7] The presence of the electron-withdrawing ester group increases the acidity of the α-proton, facilitating this step.

  • Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. This addition is the rate-limiting step and leads to the formation of a tetrahedral intermediate.[3][8]

  • Oxaphosphetane Formation: The tetrahedral intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate, the oxaphosphetane.[6][8]

  • Elimination: The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to form the alkene and a water-soluble phosphate byproduct. The stereochemical outcome is largely determined by the thermodynamic stability of the transition states leading to the oxaphosphetane, which favors the arrangement that minimizes steric hindrance, resulting in the (E)-alkene.[3][4][6]

Experimental Protocol

This protocol details the synthesis of this compound from 3-nitrobenzaldehyde and trimethyl phosphonoacetate.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
3-NitrobenzaldehydeC₇H₅NO₃151.121.51 g10.0Starting material.
Trimethyl phosphonoacetateC₅H₁₁O₅P182.112.0 g (1.64 mL)11.0HWE reagent.
Sodium MethoxideCH₃ONa54.020.59 g11.0Base. Handle with care, moisture sensitive.
N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mL-Anhydrous solvent.
Dichloromethane (DCM)CH₂Cl₂84.93~100 mL-For extraction.
Saturated aq. NH₄ClNH₄Cl53.49~50 mL-For quenching.
Brine (Saturated aq. NaCl)NaCl58.44~50 mL-For washing.
Anhydrous MgSO₄MgSO₄120.37As needed-Drying agent.
MethanolCH₃OH32.04As needed-For recrystallization.
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Melting point apparatus

  • NMR spectrometer

Visual Workflow

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Extraction cluster_purification Purification & Analysis A Dissolve 3-Nitrobenzaldehyde in DMF B Add Trimethyl phosphonoacetate A->B C Cool to 0°C B->C D Add Sodium Methoxide portionwise C->D E Stir at RT for 2h D->E F Quench with sat. aq. NH4Cl E->F G Extract with DCM (3x) F->G H Wash with Brine G->H I Dry over MgSO4 H->I J Filter & Concentrate I->J K Recrystallize from Methanol J->K L Collect Crystals by Vacuum Filtration K->L M Characterize by NMR & MP L->M

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitrobenzaldehyde (1.51 g, 10.0 mmol) and anhydrous N,N-dimethylformamide (DMF, 20 mL). Stir until the solid is completely dissolved.

    • Add trimethyl phosphonoacetate (1.64 mL, 11.0 mmol) to the solution.

    • Cool the flask in an ice bath to 0 °C.

  • Reaction Execution:

    • While maintaining the temperature at 0 °C, add sodium methoxide (0.59 g, 11.0 mmol) portionwise over 10-15 minutes. Causality Note: Portionwise addition helps to control the exothermic nature of the deprotonation and reaction.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Work-up and Extraction:

    • Pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to quench the reaction.

    • Extract the aqueous layer with dichloromethane (DCM, 3 x 30 mL).

    • Combine the organic layers and wash with brine (50 mL). Causality Note: The brine wash helps to remove residual water and water-soluble byproducts from the organic phase.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product, typically a yellowish solid, is purified by recrystallization.[9][10][11]

    • Dissolve the crude solid in a minimal amount of hot methanol.[12] Causality Note: Using the minimum amount of hot solvent is crucial for maximizing the yield of recrystallized product upon cooling.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel, washing with a small amount of ice-cold methanol.[10][12]

    • Dry the crystals in a vacuum oven or air-dry to a constant weight.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by melting point determination and spectroscopic analysis.

Analysis MethodExpected Result
Appearance Pale yellow to white solid[13]
Melting Point 125.3 °C[14]
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.39 (t, J = 2.0 Hz, 1H), 8.25 (dd, J = 8.2, 1.2 Hz, 1H), 7.82 (d, J = 7.8 Hz, 1H), 7.75 (d, J = 16.0 Hz, 1H), 7.62 (t, J = 8.0 Hz, 1H), 6.55 (d, J = 16.0 Hz, 1H), 3.84 (s, 3H).
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 166.5, 148.7, 142.1, 136.2, 130.1, 125.0, 122.8, 120.9, 52.1.

Note: NMR spectral data are predicted values and may vary slightly based on the specific instrument and conditions. The large coupling constant (J ≈ 16.0 Hz) for the vinylic protons is characteristic of the (E) or trans configuration.[15]

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.Ensure reagents are pure and anhydrous. Extend reaction time and monitor by TLC.
Loss during work-up or recrystallization.Ensure complete extraction. Use minimal hot solvent for recrystallization and wash crystals with ice-cold solvent.
Impure Product Incomplete removal of byproducts.Ensure thorough washing during work-up. If recrystallization is insufficient, purify by column chromatography using a hexane/ethyl acetate solvent system.[16][17][18]
(Z)-isomer present Reaction conditions not optimal for (E)-selectivity.The HWE reaction with stabilized ylides strongly favors the (E)-isomer. The presence of significant (Z)-isomer is unlikely but could be separated by column chromatography.

Conclusion

The Horner-Wadsworth-Emmons reaction provides an efficient, reliable, and highly stereoselective method for the synthesis of this compound. This protocol, from reaction setup to purification and characterization, offers a robust procedure for obtaining high-purity material suitable for further applications in research and development. The inherent advantages of the HWE reaction, including operational simplicity and high (E)-selectivity, make it a superior choice for the synthesis of α,β-unsaturated esters.

References

Greener Pathways to Methyl (E)-m-nitrocinnamate: A Guide to Sustainable Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Green Chemistry in Cinnamate Synthesis

Methyl (E)-m-nitrocinnamate and its derivatives are pivotal intermediates in the pharmaceutical and fine chemical industries, finding applications in the synthesis of a wide array of bioactive molecules. Traditionally, the synthesis of these compounds has often relied on methods that utilize hazardous reagents, toxic solvents, and energy-intensive conditions, contributing to a significant environmental burden. The principles of green chemistry offer a transformative approach, advocating for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This guide provides an in-depth exploration of modern, greener methodologies for the synthesis of this compound, designed for researchers, scientists, and drug development professionals seeking to integrate sustainable practices into their workflows.

This document moves beyond a simple recitation of protocols. It delves into the rationale behind the selection of greener alternatives, providing a comparative analysis of different approaches and the mechanistic principles that underpin their efficacy. By embracing these methodologies, we can not only enhance the safety and efficiency of chemical synthesis but also contribute to a more sustainable future for the chemical industry.

Methodology 1: Microwave-Assisted Knoevenagel Condensation under Solvent-Free Conditions

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation. By harnessing the power of microwave irradiation and eliminating the need for conventional solvents, we can dramatically accelerate reaction times, increase yields, and minimize waste.

Causality Behind the Experimental Choices

Microwave-assisted organic synthesis (MAOS) offers a significant advantage over conventional heating. Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[1][2] This localized heating often results in shorter reaction times, higher yields, and cleaner reaction profiles.[3] The choice of a solvent-free approach further enhances the green credentials of this method by eliminating solvent waste, which is a major contributor to chemical pollution.[4] Urea, a non-toxic and inexpensive compound, serves as an efficient and mild catalyst for this condensation.[4]

Experimental Workflow

cluster_prep Reactant Preparation cluster_reaction Microwave-Assisted Reaction cluster_workup Work-up & Purification reactant1 3-Nitrobenzaldehyde mix Mix Reactants & Catalyst (Solvent-Free) reactant1->mix reactant2 Methyl Acetate reactant2->mix catalyst Urea catalyst->mix mw Microwave Irradiation (e.g., 180-800W, 1-5 min) mix->mw wash Wash with Water mw->wash recrystallize Recrystallize (e.g., Ethyl Acetate/n-Hexane) wash->recrystallize product Pure this compound recrystallize->product

Caption: Workflow for Microwave-Assisted Knoevenagel Condensation.

Detailed Protocol
  • Reactant Mixture: In a microwave-safe reaction vessel, combine 3-nitrobenzaldehyde (1.0 mmol), methyl acetate (1.2 mmol), and urea (0.1 mmol).

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate the mixture at a power of 300W for 3-5 minutes. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Add distilled water to the solid mixture to dissolve the urea catalyst.

  • Isolation and Purification: Collect the crude product by filtration. The solid product is then purified by recrystallization from a suitable solvent system, such as ethyl acetate/n-hexane, to yield pure this compound.

Quantitative Data
ParameterValueReference
Yield 89% (for analogous reaction with malononitrile)[4]
Reaction Time 1-5 minutes[4]
Conditions Solvent-free, Urea catalyst, Microwave irradiation[4]

Methodology 2: Phase-Transfer Catalysis using Aliquat® 336 under Microwave Conditions

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different phases. Aliquat® 336, a quaternary ammonium salt, is a highly effective phase-transfer catalyst that can also act as an ionic liquid medium, facilitating reactions under green conditions.

Causality Behind the Experimental Choices

Aliquat® 336 facilitates the transfer of the carboxylate anion from the solid phase (potassium m-nitrocinnamate) to the organic phase (methylating agent), where the reaction occurs. This eliminates the need for a homogenous solvent system, thereby reducing solvent usage. When combined with microwave irradiation, this method offers rapid reaction times and high yields. The dual role of Aliquat® 336 as both a catalyst and a reaction medium is a key advantage of this green protocol.

Experimental Workflow

cluster_prep Reactant Preparation cluster_reaction Microwave-Assisted Reaction cluster_workup Work-up & Purification reactant1 Potassium m-nitrocinnamate mix Mix Reactants & Catalyst reactant1->mix reactant2 Methylating Agent (e.g., Dimethyl Carbonate) reactant2->mix catalyst Aliquat® 336 catalyst->mix mw Microwave Irradiation mix->mw extract Extract with Diethyl Ether mw->extract concentrate Concentrate in vacuo extract->concentrate product Pure this compound concentrate->product

Caption: Workflow for Aliquat® 336 Catalyzed Synthesis.

Detailed Protocol
  • Reactant Mixture: In a microwave-safe vessel, mix potassium m-nitrocinnamate (1.0 mmol), a green methylating agent such as dimethyl carbonate (1.5 mmol), and a catalytic amount of Aliquat® 336 (0.1 mmol).

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor. Optimal power and time should be determined by monitoring the reaction progress with TLC.

  • Work-up: After cooling, extract the reaction mixture with diethyl ether. The organic layer contains the product and the catalyst.

  • Purification: The ether extract is washed with water and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.

Quantitative Data
ParameterValue (for similar cinnamate esters)Reference
Yield 81-92%
Reaction Time 7-16 minutes
Conditions Aliquat® 336, Microwave irradiation

Methodology 3: Ultrasound-Assisted Green Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another effective green alternative. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating reaction rates.

Causality Behind the Experimental Choices

Ultrasound irradiation can enhance mass transfer and accelerate reaction rates, often under milder conditions than conventional heating.[5][6][7] This can lead to higher yields and shorter reaction times. The use of a greener solvent system or even solvent-free conditions can further improve the environmental friendliness of the synthesis.

Experimental Workflow

cluster_prep Reactant Preparation cluster_reaction Ultrasonic Reaction cluster_workup Work-up & Purification reactant1 3-Nitrobenzaldehyde mix Mix Reactants, Catalyst & Solvent reactant1->mix reactant2 Methyl Acetate reactant2->mix catalyst Green Catalyst (e.g., supported base) catalyst->mix solvent Green Solvent (e.g., Ethanol/Water) solvent->mix us Ultrasonic Irradiation (e.g., 20-40 kHz) mix->us filter Filter to remove catalyst us->filter precipitate Precipitate product (e.g., by adding water) filter->precipitate collect Collect & Dry Product precipitate->collect product Pure this compound collect->product

Caption: Workflow for Ultrasound-Assisted Synthesis.

Detailed Protocol
  • Reaction Setup: In a suitable reaction vessel, dissolve 3-nitrobenzaldehyde (1.0 mmol) and methyl acetate (1.2 mmol) in a minimal amount of a green solvent like ethanol. Add a catalytic amount of a supported base catalyst.

  • Ultrasonic Irradiation: Immerse the reaction vessel in an ultrasonic bath and irradiate at a frequency of 20-40 kHz at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst.

  • Isolation: The product can often be precipitated by the addition of water to the filtrate. The solid is then collected by filtration, washed with cold water, and dried.

Quantitative Data
ParameterValue (General for Ultrasound-Assisted Knoevenagel)Reference
Yield Generally high (often >90%)[7]
Reaction Time Minutes to a few hours[6]
Conditions Ultrasound irradiation, often at room temperature[5]

Comparative Analysis of Green Synthetic Approaches

MethodKey AdvantagesPotential Limitations
Microwave-Assisted Knoevenagel Very short reaction times, high yields, solvent-free potential.[3][4]Requires specialized microwave reactor equipment.
Phase-Transfer Catalysis (Aliquat® 336) High efficiency, dual catalyst/medium role, reduced solvent use.Catalyst separation and recycling may be required.
Ultrasound-Assisted Synthesis Mild reaction conditions, enhanced reaction rates, simple equipment.[5]Scale-up may present challenges for uniform irradiation.

Conclusion and Future Outlook

The adoption of green chemistry principles in the synthesis of this compound is not merely an environmental consideration but a strategic move towards more efficient, cost-effective, and safer chemical manufacturing. The methodologies outlined in this guide—microwave-assisted synthesis, phase-transfer catalysis, and sonochemistry—demonstrate the vast potential for innovation in this field. As research continues, the development of even more benign catalysts, such as those derived from natural sources, and the integration of continuous flow processes will further revolutionize the synthesis of important pharmaceutical intermediates.[8] By embracing these greener pathways, the scientific community can significantly reduce its environmental footprint while continuing to advance the frontiers of drug discovery and development.

References

Application Note & Protocol Guide: Reaction of Methyl (E)-m-nitrocinnamate with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction of methyl (E)-m-nitrocinnamate with amines. It elucidates the competing reaction pathways—Aza-Michael (conjugate) addition and amidation—and provides detailed, field-proven protocols to selectively synthesize the desired β-amino ester or cinnamamide products. The guide emphasizes the underlying chemical principles, experimental design rationale, and analytical validation, ensuring trustworthy and reproducible outcomes.

Introduction: The Synthetic Utility of a Bifunctional Reagent

This compound is a versatile electrophilic substrate possessing two distinct sites susceptible to nucleophilic attack by amines: the β-carbon of the electron-deficient alkene and the carbonyl carbon of the methyl ester. The presence of the meta-nitro group significantly enhances the electrophilicity of the conjugated system, making this molecule an excellent Michael acceptor.[1][2] This dual reactivity allows for the selective synthesis of two valuable classes of compounds:

  • β-Amino Esters: These are crucial building blocks in the synthesis of β-lactams, β-peptides, and other pharmacologically relevant scaffolds.[3][4] The Aza-Michael addition of amines to α,β-unsaturated esters is a primary method for their preparation.[5][6]

  • Cinnamamides: This structural motif is present in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anti-inflammatory and neuroprotective properties.[7]

Controlling the reaction outcome to favor one pathway over the other is paramount and depends critically on the reaction conditions and the nature of the amine nucleophile. This guide provides the expertise to navigate this selectivity.

Mechanistic Overview: A Tale of Two Pathways

The reaction of this compound with an amine (represented as R¹R²NH) can proceed via two competitive mechanisms, as illustrated below. The choice of pathway is primarily governed by thermodynamics and kinetics.

G cluster_start Reactants cluster_path1 Aza-Michael Addition cluster_path2 Amidation Start This compound + Amine (R¹R²NH) Michael_Product β-Amino Ester Adduct Start->Michael_Product Low Temperature (e.g., 0°C to RT) Kinetic Control Amide_Product Cinnamamide Product Start->Amide_Product High Temperature (e.g., Reflux) Thermodynamic Control G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis prep1 Dissolve this compound in anhydrous methanol in flask. prep2 Cool flask to 0 °C in an ice-water bath. prep1->prep2 react1 Add piperidine dropwise via syringe over 5 min. prep2->react1 react2 Stir at 0 °C for 30 min, then allow to warm to RT. react1->react2 react3 Monitor reaction by TLC until starting material is consumed. react2->react3 work1 Concentrate mixture under reduced pressure. react3->work1 work2 Purify crude product via silica gel column chromatography. work1->work2 analysis1 Characterize product by ¹H NMR, ¹³C NMR, IR, and MS. work2->analysis1

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for Methyl (E)-m-nitrocinnamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl (E)-m-nitrocinnamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes. This document moves beyond simple procedural lists to explain the underlying chemical principles, ensuring a robust understanding and reproducible results.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two predominant methods for synthesizing this compound:

  • Horner-Wadsworth-Emmons (HWE) Reaction: This is a highly efficient method involving the reaction of m-nitrobenzaldehyde with a phosphonate ylide, typically generated from trimethyl phosphonoacetate and a base like sodium methoxide.[1][2] This reaction is known for its high yield and excellent (E)-stereoselectivity.[1][3]

  • Fischer Esterification: This classic method involves the acid-catalyzed esterification of m-nitrocinnamic acid with methanol.[1][2] While straightforward, it may require more rigorous conditions to drive the equilibrium towards the product.

Q2: Why is the (E)-isomer the major product in the Horner-Wadsworth-Emmons reaction?

A2: The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[3] This is due to the stereochemical course of the reaction, where the intermediate oxaphosphetane preferentially forms in a way that minimizes steric hindrance between the substituents, leading to the trans-alkene upon elimination of the phosphate byproduct.[3]

Q3: What are the key starting materials and how can I ensure their purity?

A3: The key starting materials are m-nitrobenzaldehyde and either trimethyl phosphonoacetate (for HWE) or m-nitrocinnamic acid (for esterification).

  • m-Nitrobenzaldehyde: This can be synthesized by the nitration of benzaldehyde.[4][5][6] It is crucial to control the reaction temperature to favor the formation of the meta-isomer.[6] Purity can be checked by melting point and spectroscopic methods. Commercial sources are also readily available.

  • Trimethyl phosphonoacetate: This is a commercially available reagent. Ensure it is stored under anhydrous conditions as it is moisture-sensitive.

  • m-Nitrocinnamic acid: This can be purchased or synthesized. Its purity is critical for the esterification reaction to proceed efficiently.

Q4: What are the expected spectroscopic characteristics of this compound?

A4: The structure of this compound can be confirmed using several spectroscopic techniques:

  • ¹H NMR: Expect to see characteristic signals for the aromatic protons, the vinylic protons with a large coupling constant (~16 Hz) indicative of the (E)-configuration, and a singlet for the methyl ester protons.[1]

  • ¹³C NMR: The spectrum will show distinct peaks for the carbonyl carbon of the ester, the aromatic carbons (some shifted downfield due to the nitro group), the vinylic carbons, and the methyl carbon.[1][7]

  • FTIR: Look for strong absorption bands corresponding to the C=O stretch of the ester, the C=C stretch of the alkene, and the characteristic symmetric and asymmetric stretches of the nitro group.[1]

  • UV-Vis: The compound's extensive conjugated system results in characteristic absorption bands in the 200-400 nm range.[1]

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the Horner-Wadsworth-Emmons approach, which is often preferred for its high yield and selectivity.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

Cause Explanation Recommended Action
Ineffective Deprotonation of the Phosphonate The base may not be strong enough or may have degraded due to improper storage. Sodium methoxide is hygroscopic and will be neutralized by moisture.Use a fresh, anhydrous base. Sodium hydride (NaH) is a stronger, non-nucleophilic alternative that can be used.[8] Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Poor Quality of m-Nitrobenzaldehyde The aldehyde may have oxidized to the corresponding carboxylic acid, which will not react in the HWE reaction. Impurities can also interfere with the reaction.Purify the m-nitrobenzaldehyde by recrystallization or distillation before use.[4] Confirm its purity via melting point or spectroscopy.
Low Reaction Temperature While some HWE reactions proceed well at low temperatures, the rate may be too slow for this specific substrate-reagent combination.Gradually increase the reaction temperature. Many HWE reactions show improved yields at room temperature or with gentle heating.[8]
Insufficient Reaction Time The reaction may not have reached completion.Monitor the reaction progress using Thin Layer Chromatography (TLC).[9] Increase the reaction time until the starting material is consumed.
Inappropriate Solvent The solvent must be aprotic and able to dissolve the reactants.Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are commonly used and effective solvents for this reaction.[1][8]
Problem 2: Poor (E)-Stereoselectivity / Presence of (Z)-Isomer

Possible Causes & Solutions

Cause Explanation Recommended Action
Reaction Conditions Favoring the (Z)-Isomer Certain reaction conditions, particularly the choice of cation and the presence of additives, can influence the stereochemical outcome.Use sodium or lithium bases, as they generally favor the formation of the (E)-alkene.[8] Avoid potassium salts with crown ethers if high (E)-selectivity is desired, as this combination can sometimes favor the (Z)-isomer.[8]
Non-equilibrating Conditions If the intermediate oxaphosphetane does not fully equilibrate to the more stable trans-substituted form before elimination, a mixture of isomers can result.Higher reaction temperatures can promote equilibration and lead to increased (E)-selectivity by ensuring the reaction is under thermodynamic control.[8]
Problem 3: Difficult Purification of the Final Product

Possible Causes & Solutions

Cause Explanation Recommended Action
Presence of Triphenylphosphine Oxide (from Wittig side reaction) If a Wittig reagent was used instead of a phosphonate, the triphenylphosphine oxide byproduct can be difficult to separate from the product due to similar polarities.The HWE reaction is advantageous here as the phosphate byproduct is water-soluble and easily removed during aqueous workup.[3] If a Wittig reaction was performed, purification often requires column chromatography.
Unreacted Starting Materials Incomplete reaction will lead to a mixture of product and starting materials.Optimize reaction conditions to drive the reaction to completion (see Problem 1). Column chromatography can be used to separate the product from unreacted m-nitrobenzaldehyde.
Formation of Side Products The nitro group can be sensitive to certain reaction conditions, and other side reactions may occur.Maintain careful control over reaction temperature and stoichiometry. Analyze the crude product by NMR to identify byproducts and adjust the purification strategy accordingly (e.g., recrystallization from a suitable solvent system like ethanol or methanol).

III. Experimental Protocols

Protocol 1: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

This protocol is adapted from established procedures and optimized for high yield and stereoselectivity.[1][9]

Materials:

  • m-Nitrobenzaldehyde

  • Trimethyl phosphonoacetate

  • Sodium methoxide (NaOMe)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (aqueous solution)

  • Deionized water

Procedure:

  • To a solution of m-nitrobenzaldehyde (1.0 eq) in anhydrous DMF, add trimethyl phosphonoacetate (1.48 eq).

  • Cool the mixture in an ice bath.

  • Slowly add sodium methoxide (1.98 eq) to the stirred solution, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by adding the mixture to ice-cold water.

  • Acidify the aqueous mixture with HCl to a pH of approximately 1.[9]

  • The solid product will precipitate. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any remaining DMF and inorganic salts.

  • Recrystallize the crude product from methanol or ethanol to obtain pure this compound as a solid.

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot methanol or ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a few minutes.

  • Filter the hot solution to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

IV. Visualizations

Reaction Mechanism: Horner-Wadsworth-Emmons Synthesis

HWE_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phosphonate Trimethyl phosphonoacetate Ylide Phosphonate Ylide Phosphonate->Ylide Deprotonation Base NaOMe Base->Ylide Aldehyde m-Nitrobenzaldehyde Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Ylide->Oxaphosphetane Nucleophilic Attack Product Methyl (E)-m- nitrocinnamate Oxaphosphetane->Product Elimination Byproduct Phosphate Byproduct Oxaphosphetane->Byproduct

Caption: Horner-Wadsworth-Emmons reaction pathway.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield start Low Yield Observed check_base Check Base Fresh? Anhydrous? start->check_base check_aldehyde Check Aldehyde Purity? Oxidized? check_base->check_aldehyde Yes optimize_base Use fresh/stronger base (e.g., NaH) check_base->optimize_base No check_conditions Check Reaction Conditions Temperature? Time? Solvent? check_aldehyde->check_conditions Yes purify_aldehyde Purify aldehyde (recrystallize/distill) check_aldehyde->purify_aldehyde No optimize_conditions Increase temp/time Use anhydrous DMF/THF check_conditions->optimize_conditions No end_nok Re-evaluate entire process check_conditions->end_nok Yes end_ok Yield Improved optimize_base->end_ok purify_aldehyde->end_ok optimize_conditions->end_ok

Caption: A logical workflow for troubleshooting low product yield.

V. References

  • Smolecule. (2023, August 16). Buy this compound | 659-04-1. 1

  • Smolecule. (n.d.). Buy this compound | 1664-59-1. 2

  • Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. 4

  • Sarchem Labs. (n.d.). Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis. 5

  • Benchchem. (2025, December). Application Note: Synthesis of m-Nitrobenzaldehyde via Nitration of Benzaldehyde. 6

  • Benchchem. (n.d.). Technical Support Center: Optimization of the Horner-Wadsworth-Emmons Reaction with Diethyl 4-(diphenylamino)benzylphosphonate. 8

  • ChemicalBook. (n.d.). This compound synthesis. 9

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. 3

  • The Royal Society of Chemistry. (n.d.). Table of Contents. 7

References

Technical Support Center: Purification of Crude Methyl (E)-m-nitrocinnamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Methyl (E)-m-nitrocinnamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Drawing upon established chemical principles and field-proven insights, this resource aims to empower you to achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The impurities in your crude product largely depend on the synthetic route employed. The two primary methods for synthesizing this compound are Fischer esterification of m-nitrocinnamic acid and the Wittig or Horner-Wadsworth-Emmons (HWE) reaction with m-nitrobenzaldehyde.[1][2]

  • From Fischer Esterification: The most prevalent impurity is unreacted m-nitrocinnamic acid .[3] Residual methanol and the acid catalyst (e.g., sulfuric acid) are also common.[4] Side products from polymerization or addition reactions at the double bond can occur, especially under harsh acidic conditions and high temperatures, often indicated by a dark-colored reaction mixture.[3]

  • From Wittig/HWE Reaction: Common impurities include unreacted m-nitrobenzaldehyde and the phosphine oxide byproduct (e.g., triphenylphosphine oxide) or dialkyl phosphate.[5] If the ylide used is not stabilized, a mixture of (E) and (Z) isomers can be formed, although stabilized ylides predominantly yield the (E)-alkene.[5][6]

Q2: My crude product is a dark, oily substance. What does this indicate and how should I proceed?

A dark, oily, or tar-like crude product often suggests the presence of polymeric byproducts or other high molecular weight impurities.[3] This can result from excessive heat or prolonged reaction times, particularly in acid-catalyzed reactions like Fischer esterification.

Recommended Action:

  • Initial Characterization: Before attempting purification, it's advisable to perform a preliminary analysis, such as Thin Layer Chromatography (TLC), to get a qualitative sense of the mixture's complexity.

  • Prioritize Column Chromatography: For such complex mixtures, direct recrystallization is often ineffective. Column chromatography is the preferred method to separate the desired product from a wide range of impurities.

Q3: I'm having trouble getting my this compound to crystallize during recrystallization. What can I do?

Several factors can hinder crystallization. Here's a systematic approach to troubleshoot this issue:

  • Solvent Choice: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[7] For m-nitrocinnamic acid, a precursor, ethanol and benzene have been noted as effective recrystallization solvents.[8][9] A similar polarity solvent system would be a good starting point for the methyl ester.

  • Inducing Crystallization:

    • Seeding: Introduce a small crystal of pure this compound to the cooled, supersaturated solution.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites.

    • Reducing Temperature: Ensure the solution is thoroughly cooled, perhaps in an ice bath.

  • Solvent Polarity Adjustment: If the compound is too soluble even at low temperatures, you can gradually add a miscible "anti-solvent" (a solvent in which the compound is insoluble) until the solution becomes slightly turbid. Then, warm the solution until it becomes clear again and allow it to cool slowly.

Q4: My purified product has a low melting point and a broad melting range. What does this suggest?

A low and broad melting point is a classic indicator of an impure compound. The presence of impurities disrupts the crystal lattice of the pure substance, leading to a depression and broadening of the melting point range. The reported melting point for this compound is approximately 125.3°C.[10]

Possible Causes and Solutions:

  • Residual Solvents: Ensure the purified product is thoroughly dried, preferably under vacuum, to remove any remaining solvent from recrystallization or column chromatography.[3]

  • Contamination with Starting Materials or Byproducts: This indicates that the chosen purification method was not sufficiently effective. Consider re-purifying the product using a different solvent system for recrystallization or a more optimized gradient for column chromatography.

Troubleshooting Purification Workflows

The choice of purification strategy is critical and depends on the nature and quantity of impurities present in the crude product. Below is a decision-making workflow to guide you through the process.

Purification_Workflow start Crude this compound tlc Perform TLC Analysis start->tlc decision Assess Impurity Profile tlc->decision recrystallization Recrystallization decision->recrystallization Main impurity is starting material (e.g., m-nitrocinnamic acid) column Column Chromatography decision->column Complex mixture, oily product, or multiple spots on TLC purity_check1 Check Purity (TLC, MP, NMR) recrystallization->purity_check1 purity_check2 Check Purity (TLC, MP, NMR) column->purity_check2 repurify_decision Is Product Pure? purity_check1->repurify_decision purity_check2->repurify_decision pure_product Pure Product repurify_decision->recrystallization No, from Column (minor impurities) repurify_decision->column No, from Recrystallization repurify_decision->pure_product Yes

Caption: Decision workflow for purifying crude this compound.

Guide to Recrystallization

Recrystallization is an effective technique when the crude product is mostly the desired compound with a small amount of impurities.[7]

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents (e.g., methanol, ethanol, ethyl acetate, and mixtures with hexanes) to find a suitable system.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude product to dissolve it completely. Use a boiling stone or magnetic stirring to ensure smooth boiling.[11]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[11] Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals thoroughly under vacuum to remove residual solvent.

Data Presentation: Solvent Systems for Recrystallization

Solvent SystemRationaleTroubleshooting Tips
Methanol or Ethanol The product is an ester, so alcohols of similar polarity are a good starting point.[9]If the product is too soluble, try a mixed solvent system like ethanol/water.
Ethyl Acetate/Hexanes A versatile system where ethyl acetate is the "good" solvent and hexanes is the "poor" solvent.Dissolve in a minimum of hot ethyl acetate, then add hexanes dropwise until turbidity appears. Reheat to clarify and then cool.
Benzene or Toluene These have been reported as good solvents for the parent carboxylic acid and may be effective for the ester.[8][9]Use with caution due to toxicity. Ensure proper ventilation.
Guide to Column Chromatography

Column chromatography is a powerful purification technique for separating compounds with different polarities and is ideal for complex mixtures.[12][13]

Experimental Protocol: Column Chromatography of this compound

  • Stationary Phase and Eluent Selection: Silica gel is a common stationary phase. Use TLC to determine an appropriate eluent system (mobile phase), typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate). Aim for an Rf value of 0.2-0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in separate test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Data Presentation: Eluent Systems for Column Chromatography

Eluent System (Hexanes:Ethyl Acetate)Expected Elution OrderTroubleshooting Tips
9:1 to 7:3 1. (Z)-isomer (if present) 2. (E)-Methyl m-nitrocinnamate 3. m-Nitrobenzaldehyde 4. m-Nitrocinnamic acidIf the product does not move from the baseline, increase the polarity by adding more ethyl acetate. If all components run with the solvent front, decrease the polarity by adding more hexanes.
Gradient Elution Start with a low polarity (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the ethyl acetate concentration.This is useful for separating compounds with very different polarities.

References

Technical Support Center: Synthesis of Methyl (E)-m-nitrocinnamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl (E)-m-nitrocinnamate. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common challenges and side product formation during key synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for Methyl (E)-m--nitrocinnamate, and what are their primary side products?

The synthesis of this compound is most commonly achieved through olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. Other methods include condensation reactions like the Knoevenagel, Perkin, and Claisen-Schmidt condensations, followed by esterification. Each route presents a unique profile of potential side products.

Synthetic RoutePrimary ReactantsCommon Side ProductsKey Considerations
Wittig Reaction m-nitrobenzaldehyde, (Carbomethoxymethyl)triphenylphosphonium bromide(Z)-isomer, Triphenylphosphine oxideTriphenylphosphine oxide can be difficult to remove. Reaction conditions influence E/Z selectivity.
Horner-Wadsworth-Emmons (HWE) Reaction m-nitrobenzaldehyde, Trialkyl phosphonoacetate(Z)-isomer, Dialkyl phosphate saltsGenerally provides higher (E)-selectivity. Byproducts are water-soluble and easier to remove.[1][2][3]
Knoevenagel Condensation m-nitrobenzaldehyde, Malonic acid esterMichael adducts, Decarboxylated productsOften requires a subsequent esterification step if starting from malonic acid.
Perkin Reaction m-nitrobenzaldehyde, Acetic anhydrideMixed anhydrides, Self-condensation products of the anhydridePrimarily yields the carboxylic acid, requiring a subsequent esterification step.[4][5][6][7]
Claisen-Schmidt Condensation m-nitrobenzaldehyde, Acetone or other ketoneβ-hydroxy ketone intermediate, Self-condensation products of the ketoneThe initial product is a chalcone-type compound that would require further modification.[8][9][10]

Troubleshooting Guide: Common Side Products & Mitigation Strategies

Q2: My reaction produced a significant amount of the (Z)-isomer of Methyl m-nitrocinnamate. How can I improve the (E)-selectivity?

The formation of the (Z)-isomer is a common issue, particularly in the Wittig reaction. The stereochemical outcome is influenced by the nature of the ylide and the reaction conditions.

Causality:

  • Wittig Reaction: Unstabilized or semi-stabilized ylides tend to favor the formation of the (Z)-alkene.[11][12] The reaction of (carbomethoxymethyl)triphenylphosphonium bromide with m-nitrobenzaldehyde can lead to mixtures of (E) and (Z) isomers.[13]

  • Horner-Wadsworth-Emmons (HWE) Reaction: While generally favoring the (E)-isomer, certain conditions can lead to the formation of the (Z)-isomer. The Still-Gennari modification, for instance, is specifically designed to produce (Z)-alkenes.[14]

Troubleshooting Protocol:

  • Reaction Choice: For high (E)-selectivity, the Horner-Wadsworth-Emmons (HWE) reaction is generally superior to the Wittig reaction.[3][15]

  • Wittig Reaction Modifications:

    • Use of Stabilized Ylides: The ylide derived from (carbomethoxymethyl)triphenylphosphonium bromide is considered stabilized, which should favor the (E)-product. However, reaction conditions are crucial.

    • Salt Effects: The presence of lithium salts can decrease (E)-selectivity by stabilizing the betaine intermediate, allowing for equilibration.[16] Using sodium-based bases like sodium hydride (NaH) or sodium methoxide (NaOMe) can improve (E)-selectivity.[11]

    • Solvent Choice: Aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.

  • HWE Reaction Optimization:

    • Base and Temperature: The use of bases like sodium methoxide in DMF at ambient temperature has been shown to produce high yields of the (E)-isomer.[17]

    • Phosphonate Reagent: Employing trimethyl phosphonoacetate is a standard and effective choice for this transformation.[18]

Experimental Workflow: Horner-Wadsworth-Emmons Synthesis of this compound

HWE_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents m-nitrobenzaldehyde Trimethyl phosphonoacetate Sodium methoxide DMF (solvent) dissolve Dissolve m-nitrobenzaldehyde and trimethyl phosphonoacetate in DMF. reagents->dissolve add_base Add sodium methoxide solution dropwise at 0°C. dissolve->add_base stir Stir at room temperature for 2-4 hours. add_base->stir quench Quench with saturated aq. NH4Cl. stir->quench extract Extract with ethyl acetate. quench->extract wash Wash with brine, dry over Na2SO4. extract->wash concentrate Concentrate in vacuo. wash->concentrate purify Purify by column chromatography (e.g., silica gel, hexane/ethyl acetate). concentrate->purify product product purify->product This compound Wittig_Side_Products ylide Phosphonium Ylide wittig_reaction Wittig Reaction ylide->wittig_reaction aldehyde m-nitrobenzaldehyde aldehyde->wittig_reaction base Base (e.g., NaH, NaOMe) ylide_formation Ylide Formation base->ylide_formation ylide_formation->ylide product_E This compound (Desired Product) wittig_reaction->product_E Favored by stabilized ylide product_Z (Z)-isomer (Side Product) wittig_reaction->product_Z Favored by unstabilized ylide phosphine_oxide Triphenylphosphine Oxide (Byproduct) wittig_reaction->phosphine_oxide

References

Technical Support Center: Optimizing E/Z Selectivity in Nitrocinnamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nitrocinnamate synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to improve the stereochemical outcome of their olefination reactions to produce nitrocinnamates and their derivatives. The stereochemistry of the double bond (E vs. Z) is a critical parameter that can significantly impact the biological activity and physicochemical properties of the final compound.[1]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you gain precise control over the E/Z selectivity in your reactions.

Section 1: Troubleshooting Common Selectivity Issues

This section addresses common problems encountered during the synthesis of nitrocinnamates and offers targeted solutions based on established chemical principles.

Question 1: My Knoevenagel condensation is producing a mixture of E/Z isomers. How can I favor the formation of the E-isomer?

Answer:

Achieving high E-selectivity in a Knoevenagel condensation for nitrocinnamate synthesis is often the desired outcome, as the E-isomer is typically the thermodynamically more stable product. If you are observing a mixture of isomers, consider the following factors:

  • Reaction Conditions: Higher temperatures generally favor the formation of the more stable E-isomer.[2] Performing the reaction in a higher-boiling solvent like toluene at reflux can significantly improve the E/Z ratio.[3]

  • Catalyst Choice: While common bases like piperidine or pyridine are effective, certain catalysts can enhance E-selectivity.[2] For instance, the use of a biocatalyst such as porcine pancreas lipase (PPL) has been reported to yield high selectivity for the E-configuration.[2] Heterogeneous catalysts like CeO2 have also been shown to be effective for the selective synthesis of (E)-alkenyl derivatives.[2]

  • Water Removal: The Knoevenagel condensation produces water as a byproduct.[4] The presence of water can affect the equilibrium between the isomers. Employing a Dean-Stark apparatus to azeotropically remove water during the reaction can drive the equilibrium towards the E-isomer. Alternatively, the use of 4 Å molecular sieves is crucial for controlling stereoselectivity by ensuring anhydrous conditions.[3]

Question 2: I need to synthesize the less stable Z-nitrocinnamate. My current methods are yielding the E-isomer almost exclusively. What strategies can I employ?

Answer:

Synthesizing the thermodynamically less favored Z-isomer requires careful control over kinetic reaction conditions. Here are several approaches to consider:

  • Lower Reaction Temperature and Solvent Choice: Running the reaction at room temperature or below can trap the kinetically favored Z-isomer. A study by Fioravanti et al. demonstrated that switching the solvent from toluene at reflux (favoring E) to dichloromethane at room temperature, in the presence of piperidine and 4 Å molecular sieves, selectively yields the Z-nitro alkene.[3]

  • Horner-Wadsworth-Emmons (HWE) Reaction - Still-Gennari Modification: The standard HWE reaction typically favors the E-alkene.[5][6][7] However, the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific base/solvent combinations (e.g., KHMDS with 18-crown-6 in THF), can provide excellent selectivity for the Z-olefin.[8] This is due to the accelerated elimination of the oxaphosphetane intermediate.[8]

  • Wittig Reaction with Non-Stabilized Ylides: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[9][10] Non-stabilized ylides (where the group attached to the carbanion is an alkyl group) generally lead to the formation of (Z)-alkenes with moderate to high selectivity, especially under salt-free conditions.[9][11]

Question 3: My Horner-Wadsworth-Emmons (HWE) reaction is giving me a poor E/Z ratio. How can I improve the selectivity for the E-isomer?

Answer:

The HWE reaction is generally reliable for producing E-alkenes, so a poor E/Z ratio suggests that the reaction conditions are not optimal for allowing the intermediates to equilibrate to the more stable trans-transition state.[5] Here's how you can troubleshoot:

  • Choice of Base and Cation: The nature of the counterion can influence the stereochemical outcome. While strong bases like NaH or NaOMe are common, the use of lithium bases can sometimes lead to reduced selectivity.[7][12] For base-sensitive substrates, the Masamune-Roush conditions, which utilize LiCl and an amine base, can be effective.[8]

  • Phosphonate Reagent Structure: The steric bulk of the ester groups on the phosphonate can impact selectivity. For example, switching from a dimethyl phosphonate to a diisopropyl phosphonate has been shown to improve E/Z ratios in some cases.[6]

  • Reaction Temperature: Allowing the reaction to run for a longer time at a moderate temperature can facilitate the equilibration of intermediates, leading to a higher proportion of the thermodynamically favored E-product.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanistic reason for the difference in stereoselectivity between stabilized and non-stabilized Wittig ylides?

A1: The stereoselectivity arises from the relative rates of formation and decomposition of the oxaphosphetane intermediate.[11]

  • Non-stabilized ylides react rapidly and irreversibly with aldehydes to form the oxaphosphetane. The kinetic product, which leads to the Z-alkene, is formed faster due to a lower energy, puckered transition state.[11]

  • Stabilized ylides (containing electron-withdrawing groups like esters or ketones) react more slowly and reversibly.[12][13] This allows the initial adduct to equilibrate to the thermodynamically more stable anti-oxaphosphetane, which then decomposes to the E-alkene.[9]

Q2: Can I isomerize an existing mixture of E/Z nitrocinnamates to enrich the desired isomer?

A2: Yes, isomerization is a viable strategy.

  • E-Isomer Enrichment: Since the E-isomer is generally more stable, heating the mixture, sometimes in the presence of a catalytic amount of acid or iodine, can promote isomerization to the E-form. Photoisomerization can also be employed.[14]

  • Z-Isomer Enrichment: Isomerization to the less stable Z-isomer is more challenging. However, it can sometimes be achieved through UV irradiation.[2] It's important to note that this will typically lead to a photostationary state, which is a mixture of both isomers.

Q3: How can I effectively separate a mixture of E/Z nitrocinnamate isomers?

A3: Due to differences in their geometry and polarity, E/Z isomers can often be separated using chromatographic techniques.[2][15][16]

  • Column Chromatography: Standard silica gel chromatography is often the first method to try. The difference in polarity between the isomers may be sufficient for separation.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC using a C18 or other suitable stationary phase can provide high-purity isomers.[15][16] Sometimes, impregnating silica with silver nitrate can aid in the separation of E/Z isomers due to differential π-complexation with the silver ions.[17]

Q4: My reaction is not proceeding to completion. What are the common causes?

A4: Incomplete conversion can be due to several factors:

  • Inactive Catalyst or Base: Ensure your base (e.g., NaH) is fresh and has not been deactivated by moisture. For catalytic reactions, check the integrity of your catalyst.

  • Steric Hindrance: Highly hindered aldehydes or ketones may react slowly.[9][13] In such cases, the more nucleophilic phosphonate carbanions used in the HWE reaction may be more effective than Wittig ylides.[5][6]

  • Insufficient Temperature: Some reactions, particularly those leading to the E-isomer, may require elevated temperatures to proceed at a reasonable rate.

Section 3: Data Presentation and Protocols

Table 1: Influence of Reaction Conditions on E/Z Selectivity in a Model Knoevenagel Condensation
CatalystSolventTemperatureE/Z RatioReference
PiperidineTolueneRefluxHigh E-selectivity[3]
PiperidineDichloromethaneRoom TempHigh Z-selectivity[3]
Porcine Pancreas Lipase (PPL)--High E-selectivity[2]
CeO2--High E-selectivity[2]
Experimental Protocol 1: Selective Synthesis of (E)-Ethyl 4-Nitrocinnamate via Knoevenagel Condensation

Materials:

  • 4-Nitrobenzaldehyde

  • Ethyl nitroacetate

  • Piperidine

  • Toluene

  • 4 Å Molecular Sieves

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-nitrobenzaldehyde (1.0 eq), toluene (to make a 0.5 M solution), and freshly activated 4 Å molecular sieves.

  • Add ethyl nitroacetate (1.1 eq) to the mixture.

  • Add piperidine (0.1 eq) as a catalyst.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting aldehyde is consumed.

  • Allow the reaction to cool to room temperature.

  • Filter off the molecular sieves and wash with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the predominantly (E)-ethyl 4-nitrocinnamate.[18][19]

Experimental Protocol 2: Selective Synthesis of (Z)-Nitrostyrene via Modified Knoevenagel Condensation

Materials:

  • Aromatic Aldehyde

  • Nitroalkane

  • Piperidine

  • Dichloromethane (DCM)

  • 4 Å Molecular Sieves

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the aromatic aldehyde (1.0 eq), anhydrous DCM (to make a 0.5 M solution), and freshly activated 4 Å molecular sieves.[3]

  • Add the nitroalkane (1.2 eq) to the mixture.

  • Add piperidine (0.2 eq).[3]

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, filter the reaction mixture to remove the molecular sieves, washing with DCM.

  • Wash the organic layer with dilute HCl and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product quickly via column chromatography, as the Z-isomer may be prone to isomerization on silica gel over time.

Section 4: Visualization of Key Concepts

Diagram 1: Decision Workflow for Improving E/Z Selectivity

G start Poor E/Z Selectivity Observed reaction_type Identify Reaction Type start->reaction_type target_e Target: (E)-Isomer k_e_options Increase Temp (Toluene, Reflux) Add Molecular Sieves Use E-Selective Catalyst (PPL) target_e->k_e_options hwe_e_options Standard Conditions (NaH, NaOMe) Optimize Base/Cation Allow for Equilibration target_e->hwe_e_options wittig_e_options Use Stabilized Ylide target_e->wittig_e_options target_z Target: (Z)-Isomer k_z_options Decrease Temp (DCM, RT) Use Molecular Sieves target_z->k_z_options hwe_z_options Still-Gennari Modification (Electron-withdrawing phosphonate, KHMDS/18-crown-6) target_z->hwe_z_options wittig_z_options Use Non-Stabilized Ylide (Salt-free conditions) target_z->wittig_z_options knoevenagel Knoevenagel Condensation reaction_type->knoevenagel Knoevenagel hwe Horner-Wadsworth-Emmons reaction_type->hwe HWE wittig Wittig Reaction reaction_type->wittig Wittig knoevenagel->target_e To increase E knoevenagel->target_z To increase Z hwe->target_e To increase E hwe->target_z To increase Z wittig->target_e To increase E wittig->target_z To increase Z

Caption: Troubleshooting workflow for E/Z selectivity.

Diagram 2: Mechanistic Influence on Stereoselectivity

G cluster_wittig Wittig Reaction cluster_knoevenagel Knoevenagel Condensation wittig_ylide Ylide Type stabilized Stabilized (Reversible Addition) wittig_ylide->stabilized non_stabilized Non-Stabilized (Irreversible Addition) wittig_ylide->non_stabilized e_alkene (E)-Alkene (Thermodynamic Product) stabilized->e_alkene z_alkene (Z)-Alkene (Kinetic Product) non_stabilized->z_alkene knoevenagel_conditions Reaction Conditions high_temp High Temperature (Toluene, Reflux) knoevenagel_conditions->high_temp low_temp Low Temperature (DCM, RT) knoevenagel_conditions->low_temp e_alkene2 (E)-Alkene (Thermodynamic Product) high_temp->e_alkene2 z_alkene2 (Z)-Alkene (Kinetic Product) low_temp->z_alkene2

References

Technical Support Center: Methyl (E)-m-nitrocinnamate Stability

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Methyl (E)-m-nitrocinnamate. It addresses common stability issues encountered during storage and experimentation, offering troubleshooting guidance and frequently asked questions in a user-friendly format. Our focus is on providing practical, scientifically-grounded advice to ensure the integrity of your research.

Introduction

This compound is a valuable building block in organic synthesis and material science.[1] Its conjugated system, featuring a nitro group and an α,β-unsaturated ester, makes it a candidate for various applications, including the development of novel organic electronics and potential biological studies.[1][2] However, these same functional groups render the molecule susceptible to degradation under certain conditions, potentially compromising experimental outcomes. This guide will help you understand and mitigate these stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The main degradation pathways for this compound are hydrolysis and photodegradation.

  • Hydrolysis: The ester functional group can be hydrolyzed to form m-nitrocinnamic acid and methanol.[2] This reaction is catalyzed by both acids and bases.[3]

  • Photodegradation: Exposure to ultraviolet (UV) light can lead to two primary photochemical reactions:

    • E/Z (trans/cis) Isomerization: The thermodynamically stable (E)-isomer can convert to the (Z)-isomer.[4]

    • Photodimerization: Cinnamate derivatives can undergo [2+2] cycloaddition reactions to form cyclobutane dimers, such as truxillic and truxinic acid derivatives, especially in the solid state or in concentrated solutions.[5]

Q2: What are the optimal storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[6] The recommended storage temperature is between 2-8°C.[7] It is also advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent hydrolysis from atmospheric moisture and potential oxidation.[6]

Q3: How does pH affect the stability of this compound in solution?

Q4: Is this compound sensitive to oxidation?

A4: While the primary concerns are hydrolysis and photodegradation, the presence of the electron-withdrawing nitro group can make the aromatic ring more resistant to electrophilic attack. However, strong oxidizing agents could potentially react with the alkene double bond or other parts of the molecule. It is good practice to avoid storing or mixing it with strong oxidizing agents unless required for a specific reaction.

Q5: How can I detect degradation of my this compound sample?

A5: Degradation can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method to separate and quantify the parent compound and its degradation products.[7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products.[8] Thin-Layer Chromatography (TLC) can be a quick qualitative tool to check for the appearance of new spots, indicating the presence of impurities or degradation products.[9]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common stability issues with this compound.

Issue 1: Appearance of a new, significant peak in HPLC analysis over time.
Potential Cause Troubleshooting Steps
Hydrolysis - Verify the identity of the new peak: The primary hydrolysis product is m-nitrocinnamic acid. Compare the retention time of the new peak with a standard of m-nitrocinnamic acid. - Check the pH of your solution: If the solution is acidic or basic, consider adjusting the pH to be closer to neutral if your experimental conditions allow. - Minimize water content: Use anhydrous solvents and store solutions in tightly sealed containers to prevent moisture ingress.
Photodegradation (E/Z Isomerization) - Protect from light: Store solutions in amber vials or wrap containers in aluminum foil. Conduct experiments under subdued or UV-filtered light.[4] - Analyze for the (Z)-isomer: The (Z)-isomer will likely have a different retention time in your HPLC method.
Photodegradation (Dimerization) - Work with dilute solutions: Photodimerization is more prevalent in concentrated solutions and in the solid state upon UV exposure.[5] - Analyze by mass spectrometry: Dimer formation can be confirmed by looking for a mass corresponding to twice the molecular weight of the parent compound.
Issue 2: Change in physical appearance of the solid compound (e.g., discoloration, clumping).
Potential Cause Troubleshooting Steps
Moisture absorption leading to hydrolysis - Store in a desiccator: Ensure the compound is stored in a dry environment. - Handle under inert atmosphere: Minimize exposure to atmospheric moisture during weighing and handling.
Photodegradation - Store in an opaque container: Protect the solid material from light exposure during storage.

Visualizing Degradation Pathways and Experimental Workflow

Degradation Pathway of this compound

A This compound B Hydrolysis (Acid/Base Catalyzed) A->B H₂O D Photodegradation (UV Light) A->D C m-Nitrocinnamic Acid + Methanol B->C E Methyl (Z)-m-nitrocinnamate (E/Z Isomerization) D->E F Cyclobutane Dimers (Photodimerization) D->F

Caption: Potential degradation pathways for this compound.

Workflow for a Stability Study

cluster_0 Sample Preparation cluster_1 Storage Conditions cluster_2 Time-Point Analysis cluster_3 Analytical Testing cluster_4 Data Evaluation A Prepare solutions of this compound in relevant solvents and pH buffers B Store samples under various conditions: - Light vs. Dark - Different Temperatures (e.g., 4°C, 25°C, 40°C) - Different pH values A->B C Withdraw aliquots at specified time points (e.g., T=0, 1 week, 1 month, 3 months) B->C D Analyze samples by a stability-indicating method (e.g., HPLC-UV) C->D E Quantify the parent compound and any degradation products. Determine the rate of degradation. D->E

Caption: A general workflow for conducting a stability study of this compound.

Experimental Protocol: HPLC Method for Stability Assessment

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound. Method optimization will be necessary for specific formulations and matrices.

1. Materials and Reagents:

  • This compound reference standard

  • m-Nitrocinnamic acid reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade phosphoric acid (or other suitable buffer components)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile and water (with 0.1% phosphoric acid) in a gradient or isocratic elution. A typical starting point could be a 50:50 mixture.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 270-310 nm).

  • Injection Volume: 10 µL

4. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution with the mobile phase to create a calibration curve.

  • Sample Preparation: Dilute the samples from your stability study with the mobile phase to a concentration within the range of the calibration curve.

5. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the samples from the stability study.

  • Identify and quantify the peak for this compound and any degradation product peaks by comparing their retention times and UV spectra to standards.

Summary of Stability Influences

Factor Effect on Stability Mitigation Strategies
Light (UV) Can cause E/Z isomerization and photodimerization.Store in amber or light-blocking containers. Work in a low-light environment.
Temperature Thermally stable up to approximately 200°C.[1] Higher temperatures can accelerate other degradation pathways.Store at recommended cool temperatures (2-8°C).
pH Susceptible to acid and base-catalyzed hydrolysis.Maintain solutions at a near-neutral pH if possible. Use buffered solutions for pH control.
Moisture Can lead to hydrolysis of the ester group.Store in a desiccator. Use anhydrous solvents. Keep containers tightly sealed.
Oxidizing Agents Potential for reaction, though not the primary stability concern.Avoid contact with strong oxidizing agents.

References

Technical Support Center: Navigating the Scale-Up of Methyl (E)-m-nitrocinnamate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of Methyl (E)-m-nitrocinnamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and answer frequently asked questions encountered during laboratory and pilot-plant scale production. Our focus is on providing practical, experience-driven advice grounded in solid scientific principles to ensure the safe, efficient, and reproducible synthesis of this important chemical intermediate.

Troubleshooting Guide: From Benchtop to Pilot Plant

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on challenges pertinent to scaling up production.

Low Reaction Yield and Conversion

A common frustration in chemical synthesis is achieving a lower-than-expected yield. In the context of this compound, several factors across different synthetic routes can contribute to this issue.

Question: My Horner-Wadsworth-Emmons (HWE) reaction is giving a low yield of this compound. What are the likely causes and how can I optimize it for a larger scale?

Answer:

Low yields in the HWE reaction for this specific product often stem from incomplete deprotonation of the phosphonate reagent, suboptimal reaction temperature, or steric hindrance.[1] When scaling up, these issues can be magnified.

Causality and Optimization Strategy:

  • Ineffective Deprotonation: The acidity of the α-proton in trimethyl phosphonoacetate is crucial. On a larger scale, inefficient mixing can lead to localized areas of low base concentration, resulting in incomplete ylide formation.

    • Troubleshooting:

      • Base Selection: For laboratory scale, sodium methoxide in DMF is effective.[2] For pilot-plant scale, consider stronger, commercially available bases like sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS) which can ensure complete deprotonation.[1]

      • Mixing Efficiency: Ensure robust agitation in the reactor to maintain a homogenous mixture, especially during the addition of the base. Poor mixing is a common pitfall in scale-up.[3]

  • Reaction Temperature: The reaction is typically run at ambient temperature.[2] However, on a larger scale, exothermic heat generated during the addition of reagents can be significant and must be managed to avoid side reactions.[4]

    • Troubleshooting:

      • Temperature Control: Implement a reactor cooling system to maintain the desired temperature.[5] A controlled, slow addition of the aldehyde to the ylide solution is recommended to manage the exotherm.[6]

      • Temperature Optimization: While the reaction works at ambient temperature, a slight, controlled increase (e.g., to 30-40 °C) might improve the reaction rate without promoting significant byproduct formation. This should be evaluated at a small scale first.[1]

  • Stoichiometry: Precise control of reactant ratios is critical. An excess of the phosphonate reagent is common to drive the reaction to completion.[2]

    • Troubleshooting:

      • Reagent Addition: Use calibrated dosing pumps for accurate addition of 3-nitrobenzaldehyde and the phosphonate reagent in a scaled-up process.

      • Molar Ratio: A molar ratio of 1.5:1 of trimethyl phosphonoacetate to 3-nitrobenzaldehyde is a good starting point.[7]

Question: We are using a Knoevenagel condensation to produce m-nitrocinnamic acid, followed by Fischer esterification. The overall yield is poor. Where should we focus our optimization efforts?

Answer:

This two-step approach has its own set of challenges. Low yields can originate from either the condensation or the esterification step.

Causality and Optimization Strategy:

  • Knoevenagel Condensation Issues: The Knoevenagel condensation is an equilibrium-limited reaction where the removal of water drives the reaction forward.[8] Inefficient water removal is a major cause of low yields, especially at scale.

    • Troubleshooting:

      • Water Removal: On a laboratory scale, a Dean-Stark apparatus is effective.[9] For industrial scale, consider a reactor equipped with a reflux condenser and a water separator. The choice of solvent is also critical; a solvent that forms an azeotrope with water, such as toluene, is ideal.[9]

      • Catalyst Choice: Weak bases like piperidine or pyridine are traditionally used.[10] However, their toxicity and the potential for side reactions can be problematic. Consider exploring greener alternatives like L-proline or boric acid.[8]

  • Fischer Esterification Challenges: This is another equilibrium reaction. The presence of water from the previous step or atmospheric moisture can significantly hinder the esterification.[11]

    • Troubleshooting:

      • Drying of m-nitrocinnamic acid: Ensure the m-nitrocinnamic acid is thoroughly dried before the esterification step. Residual water will inhibit the reaction.

      • Excess Alcohol: Use a large excess of methanol, which can also serve as the solvent, to drive the equilibrium towards the product.[9]

      • Catalyst: A strong acid catalyst like sulfuric acid is typically used. Ensure it is anhydrous.[9]

Impurity Profile and Purification Challenges

The purity of the final product is paramount, especially in pharmaceutical applications. Scaling up can introduce new impurities or make existing ones more difficult to remove.

Question: We are observing significant amounts of the (Z)-isomer of Methyl m-nitrocinnamate in our HWE reaction product. How can we improve the (E)-selectivity on a larger scale?

Answer:

The Horner-Wadsworth-Emmons reaction is generally known for its high (E)-selectivity, especially with stabilized ylides.[12] However, reaction conditions can influence the stereochemical outcome.

Causality and Optimization Strategy:

  • Reaction Conditions Favoring (Z)-Isomer: The choice of cation and solvent can impact the stereoselectivity.

    • Troubleshooting:

      • Cation Effect: The use of lithium or sodium bases generally promotes the formation of the (E)-alkene.[1]

      • Solvent: Aprotic polar solvents like THF or DMF are standard. Protic solvents should be avoided.[1]

      • Temperature: Higher reaction temperatures can sometimes lead to increased (E)-selectivity due to thermodynamic control.[1] However, this must be balanced with the risk of byproduct formation.

Question: After scaling up our synthesis, we are struggling with the purification of this compound. The crude product is an oil that is difficult to crystallize.

Answer:

Purification by crystallization can be challenging if the crude product contains impurities that inhibit crystal formation.

Causality and Optimization Strategy:

  • Presence of Impurities: Unreacted starting materials, byproducts from side reactions, or residual solvent can act as crystallization inhibitors.

    • Troubleshooting:

      • Pre-crystallization Purification: Consider a column chromatography step on a small scale to identify the impurities. For larger scales, a simple filtration through a plug of silica gel might remove polar impurities.

      • Solvent Selection for Crystallization: A systematic approach to solvent screening is recommended. A good crystallization solvent should dissolve the product at elevated temperatures but have low solubility at cooler temperatures. Mixtures of solvents (e.g., ethanol/water, toluene/heptane) can be effective.

      • Seeding: If you have a small amount of pure, crystalline product, using it to seed the supersaturated solution can induce crystallization.

      • Controlled Cooling: Rapid cooling often leads to oiling out. A slow, controlled cooling rate is crucial for growing well-defined crystals.

Parameter Effect on Crystallization Recommendation for Scale-Up
Cooling Rate Slow cooling promotes larger, purer crystals.Implement a programmable cooling profile in the reactor jacket.
Agitation Gentle agitation prevents settling but excessive agitation can lead to smaller crystals or oiling.Use an agitator designed for crystallization processes; optimize the agitation speed.
Supersaturation The driving force for crystallization. Too high can lead to oiling or amorphous solid.Control supersaturation by carefully managing the cooling rate and/or adding an anti-solvent slowly.
Safety Considerations in Scale-Up

The presence of a nitro group in the target molecule necessitates a thorough safety assessment, especially when moving to a larger scale.[13]

Question: What are the primary safety concerns when scaling up the production of a nitroaromatic compound like this compound, and how can we mitigate them?

Answer:

The primary safety concerns are the potential for thermal runaway reactions and the explosive nature of some nitro compounds under certain conditions.[6]

Mitigation Strategies:

  • Thermal Hazard Assessment:

    • Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies (e.g., using a RC1e calorimeter) to determine the heat of reaction, adiabatic temperature rise, and the rate of heat evolution.[7] This data is crucial for designing an adequate cooling system for the production reactor.[5]

    • Differential Scanning Calorimetry (DSC): Use DSC to determine the thermal stability of the starting materials, intermediates, and the final product. This will identify the onset temperature for any decomposition reactions.[7]

  • Managing Exothermic Reactions:

    • Controlled Addition: As discussed previously, the controlled, slow addition of reagents is a key strategy for managing exotherms.[4]

    • Semi-Batch Process: For highly exothermic steps, a semi-batch process, where one reactant is added gradually to the other in the reactor, is safer than a batch process where all reactants are mixed at the beginning.[14]

  • Handling of Nitro Compounds:

    • Avoid High Temperatures and Strong Shocks: Nitroaromatic compounds can be sensitive to heat and shock. Ensure that the process temperatures are well below the decomposition temperature identified by DSC.

    • Material Compatibility: Use equipment made of materials that are compatible with the reactants and products to avoid corrosion or catalytic decomposition.

    • Emergency Preparedness: Have a clear emergency plan in place, including quenching procedures and pressure relief systems on the reactor.[14]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most frequently employed synthetic routes are:

  • Horner-Wadsworth-Emmons (HWE) Reaction: This involves the reaction of 3-nitrobenzaldehyde with a phosphonate ylide, typically generated from trimethyl phosphonoacetate and a base like sodium methoxide.[2] This method is often preferred due to its high yield and excellent (E)-stereoselectivity.[2]

  • Knoevenagel Condensation followed by Esterification: This is a two-step process where 3-nitrobenzaldehyde is first condensed with malonic acid to form m-nitrocinnamic acid, which is then esterified with methanol in the presence of an acid catalyst.[15][16]

  • Direct Esterification of m-Nitrocinnamic Acid: If m-nitrocinnamic acid is readily available, it can be directly esterified with methanol using a strong acid catalyst (Fischer esterification).[17]

Q2: What is the role of Phase Transfer Catalysis (PTC) in the synthesis of cinnamate esters, and could it be beneficial for scaling up this compound production?

A2: Phase Transfer Catalysis (PTC) is a powerful technique for reactions involving reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[18] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of a reactant from one phase to the other, thereby accelerating the reaction.[18]

For the synthesis of cinnamate esters, PTC has been shown to be effective, particularly in esterification reactions using an alkyl halide and a salt of the cinnamic acid.[19] In the context of the HWE reaction, PTC can be employed in a biphasic system (e.g., aqueous NaOH and an organic solvent), which can be advantageous for large-scale production by avoiding the use of expensive and hazardous bases like sodium hydride.[15] The use of PTC can lead to faster reactions, higher yields, and greener processes by reducing the need for anhydrous organic solvents.[20]

Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): A quick and simple method for monitoring the disappearance of starting materials and the appearance of the product during the reaction.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, conversion, and the purity of the final product. It is also excellent for detecting and quantifying isomers and other byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation and confirming the identity of this compound. The coupling constant of the vinylic protons in the ¹H NMR spectrum can definitively confirm the (E)-stereochemistry.[21]

  • Infrared (IR) Spectroscopy: Useful for identifying the key functional groups present in the molecule, such as the ester carbonyl, the nitro group, and the carbon-carbon double bond.[2]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Visualizations and Protocols

Workflow for Troubleshooting Low Yield in HWE Synthesis

G start Low Yield in HWE Reaction check_deprotonation Check Deprotonation Efficiency start->check_deprotonation check_temp Review Temperature Control start->check_temp check_stoich Verify Stoichiometry start->check_stoich base_strength Is the base strong enough? (e.g., NaH, LiHMDS for scale-up) check_deprotonation->base_strength mixing Is agitation sufficient for homogenous mixing? check_deprotonation->mixing exotherm Is the exotherm being managed effectively? check_temp->exotherm temp_profile Is the reaction temperature optimal? check_temp->temp_profile dosing Are reagents dosed accurately? check_stoich->dosing ratio Is the phosphonate:aldehyde ratio correct? check_stoich->ratio solution1 Optimize Base and Mixing base_strength->solution1 mixing->solution1 solution2 Implement Reactor Cooling and Controlled Addition exotherm->solution2 temp_profile->solution2 solution3 Calibrate Dosing Systems dosing->solution3 ratio->solution3

Caption: Troubleshooting workflow for low yield in HWE synthesis.

Experimental Protocol: Scale-Up Considerations for HWE Synthesis

This protocol provides a general framework. Specific quantities and parameters must be determined based on laboratory optimization and safety assessments.

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and inerted with nitrogen.

    • Charge the reactor with anhydrous DMF.

  • Ylide Formation:

    • Cool the DMF to 0-5 °C.

    • Slowly add sodium hydride (60% dispersion in mineral oil) portion-wise, maintaining the temperature below 10 °C.

    • Once the addition is complete, slowly add trimethyl phosphonoacetate via a dosing pump, again maintaining the temperature below 10 °C.

    • Allow the mixture to stir at ambient temperature for 1 hour to ensure complete ylide formation.

  • Wittig Reaction:

    • Cool the ylide solution to 15-20 °C.

    • Slowly add a solution of 3-nitrobenzaldehyde in DMF via a dosing pump over 1-2 hours. The rate of addition should be controlled to keep the reaction temperature below 30 °C.

    • After the addition is complete, allow the reaction to stir at ambient temperature for 2-4 hours, or until reaction completion is confirmed by HPLC.

  • Work-up and Isolation:

    • Carefully quench the reaction by slowly adding it to a mixture of ice and water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

Removal of unreacted starting materials from Methyl (E)-m-nitrocinnamate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Methyl (E)-m-nitrocinnamate

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the removal of unreacted starting materials from this compound, a key intermediate in various synthetic pathways. Our focus is on providing practical, experience-driven advice to overcome common purification challenges.

Introduction: The Chemistry of Purification

The synthesis of this compound, commonly achieved via the Horner-Wadsworth-Emmons (HWE) reaction between m-nitrobenzaldehyde and trimethyl phosphonoacetate, yields a product that requires purification to remove unreacted starting materials and reaction byproducts. The success of subsequent synthetic steps is contingent on the purity of this intermediate. This guide will focus on the strategic removal of key impurities based on their distinct physicochemical properties.

The primary impurities of concern are:

  • Unreacted m-nitrobenzaldehyde: A solid with moderate polarity.

  • Unreacted trimethyl phosphonoacetate: A polar liquid.

  • Phosphate byproduct: A highly polar, water-soluble salt.

  • (Z)-isomer of Methyl m-nitrocinnamate: A potential stereoisomeric impurity.

Our purification strategy will leverage differences in solubility, polarity, and physical state to isolate the desired (E)-isomer of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My crude product is an oily solid after the initial workup. What is the likely composition and how should I proceed?

A1: An oily or pasty crude product often indicates the presence of unreacted trimethyl phosphonoacetate and the phosphate byproduct mixed with your solid product and unreacted m-nitrobenzaldehyde. The liquid nature of trimethyl phosphonoacetate can make the entire mixture appear oily.

  • Expert Insight: The first step in your purification should always be a thorough aqueous workup. The phosphate byproduct from the HWE reaction is designed to be water-soluble for easy removal.[1][2]

  • Recommended Action:

    • Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer several times with water. This will extract the water-soluble phosphate byproduct and any remaining base.

    • Follow with a wash using a saturated sodium chloride solution (brine) to remove residual water from the organic layer.

    • Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure. This should yield a solid crude product, which can then be further purified by recrystallization or column chromatography.

Q2: After an aqueous workup, my crude solid has a yellowish tint. What is causing this and is it a concern?

A2: The yellowish color is likely due to the presence of unreacted m-nitrobenzaldehyde, which is a yellow crystalline solid.[3] While a faint yellow color might be acceptable for some applications, for high-purity requirements, it should be removed.

  • Expert Insight: The polarity difference between m-nitrobenzaldehyde and this compound is sufficient for separation by either recrystallization or column chromatography. Your choice will depend on the scale of your reaction and the required purity.

Q3: I'm struggling to get pure crystals from recrystallization. The product either "oils out" or the recovery is very low. What am I doing wrong?

A3: "Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid layer instead of crystals.[4] This is a common issue when the solution is too concentrated or cooled too quickly. Low recovery can result from using too much solvent or choosing a solvent in which your product is too soluble at low temperatures.

  • Troubleshooting Recrystallization:

    • Solvent Choice is Critical: An ideal solvent will dissolve your product sparingly at room temperature but readily at its boiling point. For this compound, ethanol is a good starting point. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective. The addition of a non-polar "anti-solvent" (like water or hexane) to a solution of your product in a more polar solvent (like ethanol or ethyl acetate) at an elevated temperature until turbidity is observed, followed by clarification with a small amount of the polar solvent, can induce crystallization upon cooling.

    • Slow Cooling is Key: After dissolving your crude product in a minimal amount of hot solvent, allow it to cool slowly to room temperature. Rapid cooling in an ice bath can cause the product to precipitate as an oil or trap impurities. Once crystals begin to form at room temperature, then you can place the flask in an ice bath to maximize recovery.

    • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of pure product.

Q4: How do I choose the right solvent system for column chromatography to separate my product from unreacted m-nitrobenzaldehyde?

A4: The key is to find a solvent system where your product and the impurity have different retention factors (Rf) on a Thin Layer Chromatography (TLC) plate. This compound is less polar than m-nitrobenzaldehyde due to the ester group and the extended conjugation.

  • Step-by-Step Eluent Selection:

    • TLC Analysis: Spot your crude mixture on a TLC plate and develop it in a solvent system of low polarity, such as 10% ethyl acetate in hexane. Your product should move further up the plate (higher Rf) than the more polar m-nitrobenzaldehyde.

    • Optimize Separation: Adjust the solvent polarity to achieve good separation between the spots. An ideal Rf for your product is around 0.3-0.4 for effective column separation. If the spots are too close, decrease the polarity (e.g., to 5% ethyl acetate in hexane). If the spots are not moving far enough, increase the polarity (e.g., to 20% ethyl acetate in hexane).

    • Column Elution: Start the column with a solvent system of slightly lower polarity than what you determined by TLC and gradually increase the polarity to elute your compounds.

Q5: I suspect my product contains the (Z)-isomer. How can I detect and remove it?

A5: The HWE reaction with stabilized ylides, such as the one derived from trimethyl phosphonoacetate, strongly favors the formation of the (E)-alkene.[1][5][6] The presence of a significant amount of the (Z)-isomer is unlikely under standard conditions.

  • Detection:

    • ¹H NMR Spectroscopy: The coupling constant (J-value) for the vinyl protons can distinguish between the (E) and (Z) isomers. The (E)-isomer will have a larger coupling constant (typically around 16 Hz) for the trans-protons, while the (Z)-isomer will have a smaller coupling constant (around 12 Hz).

    • HPLC: High-Performance Liquid Chromatography (HPLC) can often separate geometric isomers.[7] A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for analysis.

  • Separation:

    • Column Chromatography: Careful column chromatography on silica gel can sometimes separate (E) and (Z) isomers, as they may have slightly different polarities.

    • Recrystallization: If the (Z)-isomer is a minor impurity, careful recrystallization may selectively crystallize the more stable (E)-isomer, leaving the (Z)-isomer in the mother liquor.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for crude product that is mostly the desired material with minor impurities, such as unreacted m-nitrobenzaldehyde.

  • Solvent Selection: Place a small amount of your crude product in a test tube and add a few drops of ethanol. If it dissolves readily at room temperature, ethanol is not a suitable solvent. If it is sparingly soluble, heat the test tube. If it dissolves when hot, ethanol is a good candidate.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until all the solid dissolves.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystals should start to form.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities on the surface.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove all traces of solvent.

Parameter Recommendation Rationale
Solvent Ethanol or Ethyl Acetate/HexaneGood solubility at high temperatures, poor at low temperatures.
Cooling Rate Slow, ambient cooling followed by an ice bathPromotes the formation of pure, well-defined crystals and prevents "oiling out".
Washing Solvent Ice-cold recrystallization solventRemoves soluble impurities without dissolving a significant amount of the product.
Protocol 2: Purification by Column Chromatography

This method is ideal for separating mixtures with significant amounts of unreacted starting materials or for achieving very high purity.

  • TLC Analysis: Determine an appropriate eluent system using TLC as described in Q4. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen eluent (e.g., 5% ethyl acetate in hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles or cracks.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a relatively polar solvent like dichloromethane or ethyl acetate.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system.

    • Collect fractions and monitor the elution by TLC to identify which fractions contain your purified product.

  • Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.

Parameter Recommendation Rationale
Stationary Phase Silica GelA versatile polar stationary phase suitable for separating compounds of varying polarity.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for the elution of compounds with a range of polarities. Start with a low polarity to elute non-polar impurities, then increase the polarity to elute the product and more polar impurities.
Monitoring Thin Layer Chromatography (TLC)Enables visualization of the separation and identification of fractions containing the pure product.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for the purification of this compound.

PurificationWorkflow CrudeProduct Crude Product (from HWE reaction) AqueousWorkup Aqueous Workup (Water/Brine Wash) CrudeProduct->AqueousWorkup Remove water- soluble byproducts Analysis Analyze Crude Solid (TLC, ¹H NMR) AqueousWorkup->Analysis Recrystallization Recrystallization Analysis->Recrystallization Minor impurities ColumnChromatography Column Chromatography Analysis->ColumnChromatography Significant impurities or need for high purity PureProduct Pure this compound Recrystallization->PureProduct ColumnChromatography->PureProduct

Caption: Purification workflow for this compound.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl (E)-m-nitrocinnamate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of methyl (E)-m-nitrocinnamate, a key intermediate in various organic syntheses.[1][2] We will dissect its spectral features, compare them with structurally similar cinnamate derivatives, and provide a robust experimental protocol for acquiring high-fidelity data. This document is intended for researchers and professionals in chemistry and drug development who rely on NMR spectroscopy for unequivocal structural elucidation.

Introduction: The Role of NMR in Structural Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C—it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[3][4] For a compound like this compound (C₁₀H₉NO₄), NMR is indispensable for confirming the meta substitution pattern on the aromatic ring and the (E)-stereochemistry of the alkene double bond.

The Molecular Blueprint: Structure and Atom Labeling

To facilitate a clear discussion of the NMR data, the structure of this compound is presented below with a systematic labeling of each unique proton and carbon atom.

molecule cluster_ring m-nitrophenyl group cluster_chain Methyl Acrylate Chain C1 C1 C2 C2-H(b) C1->C2 C_beta Cβ-H(h) C1->C_beta (E)-alkene C3 C3 C2->C3 C4 C4-H(d) C3->C4 N N C3->N C5 C5-H(e) C4->C5 C6 C6-H(f) C5->C6 C6->C1 O1_N O N->O1_N O + - O2_N O N->O2_N C_alpha Cα-H(g) C_carbonyl C=O C_alpha->C_carbonyl C_beta->C_alpha O_ester O C_carbonyl->O_ester C_methyl C-H₃(i) O_ester->C_methyl

Caption: Labeled structure of this compound.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides a quantitative and qualitative map of all proton environments in a molecule. The key parameters are chemical shift (δ), which indicates the electronic environment, integration, which reflects the number of protons, and the splitting pattern (multiplicity), which reveals neighboring protons.

Predicted ¹H NMR Spectrum of this compound
  • Aromatic Protons (H-b, H-d, H-e, H-f): These protons resonate in the downfield region (typically δ 7.5-8.5 ppm) due to the deshielding effect of the aromatic ring current.[5][6] The potent electron-withdrawing nitro group further deshields the protons ortho and para to it (H-b, H-d, H-f).[7] This results in a complex splitting pattern:

    • H-b: Appears as a multiplet (often a sharp singlet or narrow triplet) due to its position between two substituents.

    • H-d & H-f: These protons are chemically distinct and will likely appear as complex multiplets or distinct doublets of doublets due to coupling with their neighbors.

    • H-e: This proton, meta to both substituents, will also be a multiplet, likely a triplet of doublets.

  • Olefinic Protons (H-g, H-h): The two protons on the carbon-carbon double bond appear as distinct doublets.

    • H-h (Cβ-H): This proton is deshielded by the adjacent aromatic ring and appears further downfield (δ ~7.7 ppm).

    • H-g (Cα-H): This proton is shielded relative to H-h and appears more upfield (δ ~6.5 ppm).

    • Causality - The (E) Configuration: The key diagnostic feature is the large coupling constant (J) between these two protons, which is typically 15.5-16.0 Hz . This value is characteristic of a trans (or E) relationship across a double bond. The corresponding cis (Z) isomer would show a much smaller coupling constant of ~12-13 Hz.[8][9]

  • Methyl Protons (H-i): The three protons of the methoxy (-OCH₃) group are equivalent and not coupled to any other protons. They therefore appear as a sharp singlet at approximately δ 3.8 ppm .[10]

¹³C NMR Spectral Analysis: The Carbon Skeleton

A proton-decoupled ¹³C NMR spectrum reveals a single peak for each unique carbon environment, providing a direct count of non-equivalent carbons and insight into their electronic state.

Predicted ¹³C NMR Spectrum of this compound
  • Carbonyl Carbon (C=O): This is the most deshielded carbon due to the attached electronegative oxygens, appearing furthest downfield around δ 166-167 ppm .[10]

  • Aromatic Carbons (C1-C6): All six aromatic carbons are chemically non-equivalent and will produce six distinct signals in the typical aromatic region of δ 120-150 ppm.[6]

    • C3 (ipso-C-NO₂): The carbon directly attached to the nitro group is strongly deshielded and appears around δ 148 ppm .[7]

    • C1 (ipso-C-alkene): The carbon attached to the alkene chain will also be in the downfield portion of the aromatic region.

    • The remaining four carbons (C2, C4, C5, C6) will resonate within this range, with their precise shifts influenced by the meta-directing nitro group.

  • Olefinic Carbons (Cα, Cβ): These carbons resonate in the δ 115-145 ppm range. Cβ is typically further downfield than Cα due to its proximity to the aromatic ring.[11]

  • Methyl Carbon (-OCH₃): As a saturated, sp³-hybridized carbon, this nucleus is the most shielded and appears furthest upfield, typically around δ 52 ppm .[10]

Comparative Analysis: The Effect of Substituent Position

To underscore the diagnostic power of NMR, we compare the expected spectral data for this compound with its isomers and the parent compound, methyl cinnamate. The differences highlight how substituent changes translate into predictable spectral shifts.

CompoundAromatic ¹H Signals (δ, ppm)Olefinic ¹H (J, Hz)Aromatic ¹³C Signals (δ, ppm)Key Differentiator
This compound Complex multiplets (4H)d, d (~16.0 Hz)6 distinct signalsComplex aromatic splitting pattern.
Methyl (E)-p-nitrocinnamate Two symmetric doublets (2H each)d, d (~16.0 Hz)4 distinct signals (due to symmetry)Symmetrical 'two-doublet' pattern in the aromatic region is characteristic of para-substitution.[5][12]
Methyl (E)-o-nitrocinnamate Complex multiplets (4H)d, d (~16.0 Hz)6 distinct signalsThe chemical shift of the olefinic proton H-h would be significantly affected by the proximity of the ortho-nitro group.[10]
Methyl (E)-cinnamate Multiplets (5H, less deshielded)d, d (~16.0 Hz)6 signals (less deshielded)Serves as a baseline; aromatic signals are more upfield without the electron-withdrawing NO₂ group.[10][13]

Experimental Protocol for High-Fidelity NMR Acquisition

Adherence to a standardized protocol is crucial for obtaining reproducible and high-quality NMR data. This self-validating system ensures accuracy from sample preparation to final analysis.

Workflow for NMR Analysis

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh ~15 mg of This compound B 2. Dissolve in ~0.7 mL of CDCl₃ with TMS A->B C 3. Transfer to 5 mm NMR tube B->C D 4. Insert sample & lock on deuterium signal C->D E 5. Shim magnetic field for homogeneity D->E F 6. Tune & Match Probe (¹H and ¹³C channels) E->F G 7. Acquire ¹H Spectrum F->G H 8. Acquire ¹³C Spectrum (with proton decoupling) G->H I 9. Fourier Transform H->I J 10. Phase & Baseline Correction I->J K 11. Reference to TMS (0.0 ppm) J->K L 12. Integrate ¹H signals & pick peaks for ¹H and ¹³C K->L M M L->M Structural Elucidation

Caption: Standardized workflow for NMR sample analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). Causality: Deuterated solvents are used to avoid a large interfering solvent signal in the ¹H spectrum and for the spectrometer's lock system, which stabilizes the magnetic field.[14]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard. Trustworthiness: TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra, ensuring chemical shifts are accurate and comparable across different experiments and spectrometers.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Operation & ¹H Acquisition:

    • Insert the sample into the spectrometer's magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which results in sharp, symmetrical peaks.

    • Tune and match the ¹H probe to maximize signal receptivity.

    • Acquire the ¹H spectrum using standard parameters, such as a 45° pulse angle, a 4-second acquisition time, a 1-2 second relaxation delay, and 16 scans for a good signal-to-noise ratio.[15]

  • ¹³C Acquisition:

    • Tune and match the ¹³C probe.

    • Acquire the ¹³C spectrum using a broadband proton-decoupling pulse sequence. Causality: Decoupling removes the splitting of carbon signals by attached protons, simplifying the spectrum to single lines and improving the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[16]

    • Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and a significantly higher number of scans (e.g., 1024 or more) compared to ¹H NMR. This is necessary because ¹³C has a low natural abundance (1.1%) and a smaller gyromagnetic ratio.

  • Data Processing:

    • Apply a Fourier transform to convert the raw data (Free Induction Decay) into a frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak shapes and integrations.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals in the ¹H spectrum and perform peak picking for both spectra to identify the precise chemical shifts.

Conclusion

The combined analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural confirmation of this compound. Key diagnostic features—the complex pattern of four aromatic protons, the large ~16 Hz coupling constant of the olefinic protons confirming (E)-stereochemistry, and the characteristic chemical shifts of the carbonyl and methoxy groups—create a unique spectral fingerprint. By comparing this fingerprint to those of its isomers, the power of NMR in distinguishing subtle structural and electronic differences becomes evident. The rigorous application of the described protocol ensures that researchers can generate reliable data for confident structural assignment in their synthetic and developmental workflows.

References

A Senior Application Scientist's Guide to FT-IR Spectroscopy for Functional Group Analysis of Methyl (E)-m-nitrocinnamate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Fourier Transform Infrared (FT-IR) spectroscopy as a primary tool for the structural elucidation of Methyl (E)-m-nitrocinnamate. Moving beyond a simple procedural summary, we will explore the causal relationships behind experimental choices, interpret spectral data with a focus on scientific reasoning, and compare the technique's performance against viable alternatives.

Introduction: The Role of Vibrational Spectroscopy in Structural Analysis

In the landscape of analytical chemistry, the unambiguous identification of a molecule's functional groups is a critical step in verifying synthesis, ensuring purity, and predicting chemical behavior.[1] Fourier Transform Infrared (FT-IR) spectroscopy remains a cornerstone technique for this purpose, offering a rapid, non-destructive, and highly informative "molecular fingerprint."[2][3] It operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When exposed to infrared radiation, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectrum that reveals its constituent functional groups.[2]

This guide focuses on the practical application of FT-IR to a specific molecule of interest in organic synthesis and materials science: this compound.[4] We will dissect its FT-IR spectrum to validate its structure, providing a framework for analysis that is both scientifically rigorous and practically applicable in a modern laboratory setting.

The Analyte: Deconstructing this compound

This compound (C₁₀H₉NO₄) is an ester derivative of cinnamic acid containing several key functional groups that are well-resolved by FT-IR spectroscopy.[4][5] Understanding its structure is paramount to interpreting its spectrum.

Key Structural Features:

  • α,β-Unsaturated Ester: The ester group (-COOCH₃) is conjugated with a carbon-carbon double bond. This electronic interaction is a key feature we expect to observe.

  • Aromatic Nitro Group: A nitro group (-NO₂) is attached to the benzene ring at the meta-position.

  • Trans (E)-Alkene: The geometry around the C=C double bond is trans, which gives rise to a highly characteristic signal.

  • Substituted Benzene Ring: The aromatic ring itself has distinct vibrational modes.

Caption: Molecular structure of this compound with key functional groups.

Experimental Design: The Superiority of ATR-FTIR

While traditional methods like KBr pellets or Nujol mulls are viable, they are often labor-intensive and prone to operator-induced variability and scattering effects.[6][7] For modern, high-throughput analysis, Attenuated Total Reflectance (ATR) FT-IR spectroscopy is the preferred method.[8][9]

Why ATR-FTIR?

  • Minimal Sample Preparation: Solid powder samples can be analyzed directly without grinding or pressing, saving significant time.[10][11]

  • High Reproducibility: By ensuring good contact between the sample and the ATR crystal (often diamond), highly reproducible spectra are obtained.[11]

  • Non-Destructive: The sample can be recovered unchanged after analysis.[9]

  • Surface Sensitivity: ATR probes the top few micrometers of the sample, providing a strong, clear signal from the material itself.[12][13]

Experimental Workflow: ATR-FTIR Analysis

G cluster_prep 1. Pre-Analysis cluster_acq 2. Data Acquisition cluster_post 3. Post-Analysis Clean Clean ATR Crystal (e.g., with isopropanol) Background Collect Background Spectrum (Clean crystal vs. air) Clean->Background Sample Apply Solid Sample Powder to ATR Crystal Background->Sample Pressure Apply Consistent Pressure (Ensure good contact) Sample->Pressure Scan Acquire Sample Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) Pressure->Scan Process Process Data (ATR & Baseline Correction) Scan->Process Interpret Interpret Spectrum (Peak assignment) Process->Interpret Clean_Post Clean Crystal Thoroughly Interpret->Clean_Post

Caption: Standard workflow for sample analysis using ATR-FTIR spectroscopy.

Detailed Protocol for ATR-FTIR
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal with a solvent-moistened wipe (e.g., isopropanol) to remove any residues from previous analyses.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be ratioed out from the sample spectrum.[8]

  • Sample Application: Place a small amount of this compound powder directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the solid and the crystal surface, which is essential for a high-quality spectrum.[10]

  • Data Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000-650 cm⁻¹, a resolution of 4 cm⁻¹, and the co-addition of 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be processed using the spectrometer software. This may include an ATR correction to account for the wavelength-dependent depth of penetration, making the spectrum appear more like a traditional transmission spectrum.[8]

  • Post-Analysis Cleaning: Remove the sample powder and clean the ATR crystal as described in step 2.

Spectral Analysis: Assigning the Vibrational Fingerprint

The power of FT-IR lies in the correlation of observed absorption bands (peaks) with specific molecular vibrations. The spectrum is typically analyzed in two main areas: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-650 cm⁻¹), which contains complex vibrations unique to the molecule as a whole.[2][14]

Expected Vibrational Frequencies and Assignments

The table below summarizes the expected absorption bands for this compound, based on established correlation tables and data for similar compounds.

Wavenumber (cm⁻¹) Vibration Type Functional Group Assignment Supporting Rationale & References
~3100-3000C-H StretchAromatic & Vinylic (=C-H)Peaks above 3000 cm⁻¹ are characteristic of C-H bonds on sp² hybridized carbons.[15][16][17]
~2955C-H StretchMethyl (-CH₃)Asymmetric stretch of the methyl ester group. Typically found in the 3000-2850 cm⁻¹ range.[18]
~1720-1710C=O Stretchα,β-Unsaturated EsterThe standard position for a saturated ester is ~1735 cm⁻¹. Conjugation with both the alkene and aromatic ring lowers the bond order and shifts the frequency to a lower wavenumber.[19][20][21]
~1645C=C StretchAlkeneCorresponds to the stretching of the carbon-carbon double bond in the cinnamate backbone.[17][22]
~1610 & ~1480C=C StretchAromatic RingAromatic rings typically show a pair of sharp absorptions in this region due to ring stretching vibrations.[15][16][23]
~1530N-O Asymmetric StretchAromatic Nitro GroupThis is one of the two highly characteristic and strong absorptions for a nitro group.[24][25]
~1350N-O Symmetric StretchAromatic Nitro GroupThe second strong, characteristic absorption for the nitro group. The pair of intense bands at ~1530 and ~1350 cm⁻¹ is definitive proof of the -NO₂ group.[24][25]
~1300-1100C-O StretchEsterEsters exhibit two C-O stretching bands: an asymmetric C-C(=O)-O stretch and a symmetric O-CH₃ stretch, often appearing as strong, distinct peaks.[20][26]
~970=C-H Bend (oop)Trans (E)-AlkeneThis is a highly diagnostic, strong, and sharp peak for a trans-disubstituted double bond, resulting from out-of-plane (oop) bending. Its presence confirms the (E)-stereochemistry.[22][27]
~880 & ~740C-H Bend (oop)Aromatic SubstitutionOut-of-plane C-H bending bands in the fingerprint region are indicative of the substitution pattern on the benzene ring.

Comparative Guide: FT-IR vs. Alternative Methodologies

While FT-IR is excellent for identifying functional groups, it is often used in conjunction with other techniques for complete structural elucidation.[28]

Technique Information Provided Speed Sample Requirement Cost (Instrument) Key Advantage over FT-IR
FT-IR Spectroscopy Presence of functional groups, stereochemistry (E/Z), molecular fingerprint.[1]Very Fast (< 2 min)Very Low (µg-mg)Low to ModerateUnmatched speed and simplicity for functional group identification.
NMR Spectroscopy (¹H, ¹³C) Detailed carbon-hydrogen framework, connectivity, chemical environment, stereochemistry.Slow (minutes to hours)Low (mg)High to Very HighProvides a complete atomic connectivity map, which FT-IR cannot.[29]
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns.Fast (< 5 min)Very Low (ng-µg)Moderate to Very HighDetermines the exact molecular formula.[30]
Qualitative Chemical Tests Presence/absence of a specific functional group via reaction (e.g., color change).[31]Fast per testModerate (mg)Very LowLow cost and requires no instrumentation; useful for teaching or field tests.[29]

Causality in Method Selection:

  • Choose FT-IR as the first-pass analysis to quickly confirm the successful incorporation of key functional groups (ester, nitro) and verify stereochemistry post-synthesis.

  • Use NMR to definitively prove the molecular structure, including the substitution pattern on the aromatic ring and the connectivity of the entire molecule.

  • Employ MS to confirm the molecular weight and derive the elemental formula, providing an orthogonal check on the compound's identity.

Conclusion

FT-IR spectroscopy, particularly when utilizing the ATR sampling technique, stands as an indispensable tool for the functional group analysis of this compound. Its ability to rapidly and reliably identify the characteristic vibrations of the α,β-unsaturated ester, the aromatic nitro group, and, crucially, the diagnostic out-of-plane bend of the trans-alkene, makes it a highly efficient method for structural verification in both research and industrial settings. While it does not provide the complete connectivity map of NMR, its speed, ease of use, and the richness of the information provided in its molecular fingerprint ensure its continued prominence as a first-line analytical technique.

References

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Methyl (E)-m-nitrocinnamate: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing Methyl (E)-m-nitrocinnamate

This compound is an organic compound featuring a nitro group on a phenyl ring, conjugated with an acrylic acid methyl ester.[1][2] Its molecular formula is C₁₀H₉NO₄ with a monoisotopic mass of approximately 207.0532 Da.[3][4] The presence of a polar nitro group, an ester functional group, and an aromatic system makes it an interesting candidate for mass spectrometry (MS) analysis, which is indispensable for its structural confirmation, purity assessment, and quantification in complex matrices. This guide provides a comparative analysis of different MS-based methodologies for its characterization, focusing on the causality behind experimental choices to empower researchers in drug development and chemical analysis.

Part 1: The Ionization Crossroads: Selecting the Optimal Source

The first critical decision in any MS workflow is the choice of ionization source. The physicochemical properties of this compound—moderate polarity and volatility—allow for analysis by several techniques. We will compare the two most relevant approaches: Electrospray Ionization (ESI), a soft ionization technique ideal for liquid chromatography (LC-MS), and Electron Ionization (EI), a classic hard ionization technique used in gas chromatography (GC-MS).

Workflow Overview: A Generalized Approach

The logical flow for analyzing a compound like this compound involves sample preparation, chromatographic separation, ionization, and mass analysis.

MS_Workflow cluster_prep Sample Preparation cluster_sep Chromatography cluster_ms Mass Spectrometry Prep Dissolution in Organic Solvent Chrom LC (Reversed-Phase) or GC (Capillary Column) Prep->Chrom Injection Ion Ionization (ESI or EI) Chrom->Ion Elution MS1 MS1 Analysis (Precursor Scan) Ion->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Analysis (Product Ion Scan) CID->MS2

Caption: Generalized analytical workflow for the MS analysis of this compound.

Electrospray Ionization (ESI): The Soft Approach for LC-MS

ESI is the cornerstone of modern LC-MS. It generates ions from polar, thermally labile molecules in solution, making it exceptionally well-suited for compounds like our target analyte without causing significant in-source decay.

  • Mechanism & Applicability: ESI creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until ions are ejected into the gas phase. Given the presence of the ester and nitro functional groups, this compound is expected to ionize efficiently.

  • Positive vs. Negative Ion Mode:

    • Positive Mode ([M+H]⁺): Protonation is a common mechanism. While the ester carbonyl oxygen can be protonated, the nitro group is electron-withdrawing, which can slightly suppress protonation. Adduct formation with sodium ([M+Na]⁺) or potassium ([M+K]⁺) is also highly probable and often yields stable precursor ions.

    • Negative Mode: The high electronegativity of the nitro group makes it a prime candidate for analysis in negative ion mode.[5] While deprotonation to form an [M-H]⁻ ion is unlikely due to the absence of acidic protons, the formation of adducts with anions like formate ([M+HCOO]⁻) or acetate ([M+CH₃COO]⁻) from the mobile phase is a viable strategy. Furthermore, nitroaromatic compounds can form radical anions.[5][6]

  • Trustworthiness & Self-Validation: The key advantage of ESI is the generation of an intact molecular or pseudo-molecular ion. High-resolution mass spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, can determine the mass of this ion with high accuracy (<5 ppm). This allows for the unambiguous confirmation of the elemental formula (C₁₀H₉NO₄), providing a self-validating first step in identification.

Electron Ionization (EI): The Classic Approach for GC-MS

EI is a highly robust and reproducible technique that involves bombarding gas-phase molecules with high-energy electrons (typically 70 eV).[7] This process is highly energetic and induces extensive, yet predictable, fragmentation.

  • Mechanism & Applicability: The high energy of the electron beam knocks an electron out of the analyte molecule, creating a radical cation (M⁺•).[7] This radical cation is energetically unstable and rapidly undergoes fragmentation.[8] This technique is suitable for thermally stable and volatile compounds; this compound, with a boiling point over 300°C, can be analyzed by GC with careful method development.[3]

  • Fragmentation as an Identification Tool: The power of EI lies in its reproducible fragmentation patterns, which serve as a "fingerprint" for a given molecule. These patterns are compiled in extensive libraries (e.g., NIST, Wiley), allowing for high-confidence library matching. However, the molecular ion peak is often of low abundance or entirely absent for many compounds due to the extensive fragmentation.[7]

Comparative Summary: ESI vs. EI
FeatureElectrospray Ionization (ESI)Electron Ionization (EI)
Coupling Liquid Chromatography (LC)Gas Chromatography (GC)
Ionization Type SoftHard
Molecular Ion Abundant ([M+H]⁺, [M+Na]⁺)Often weak or absent (M⁺•)
Fragmentation Minimal in-source; controlled in collision cell (MS/MS)Extensive and reproducible
Primary Use Case Quantification, confirmation of molecular weightStructural elucidation, library matching
Analyte State In solutionGas phase

Part 2: Unraveling the Structure: Tandem Mass Spectrometry (MS/MS) and Fragmentation

Tandem MS (MS/MS) is essential for structural confirmation. It involves isolating the precursor ion (from MS1) and subjecting it to fragmentation, typically via Collision-Induced Dissociation (CID), to generate a spectrum of product ions (MS2).

ESI-MS/MS Fragmentation Pathways

The fragmentation of this compound in ESI-MS/MS will be mode-dependent.

  • Positive Ion Mode ([M+H]⁺ at m/z 208.06): Fragmentation will likely target the ester group.

    • Loss of Methanol (CH₃OH): A common fragmentation for protonated methyl esters, leading to a stable acylium ion.

    • Loss of the Methoxy Radical (•OCH₃): Followed by the loss of carbon monoxide (CO).

    • Cleavage of the Ester Group: Loss of the entire carbomethoxy group (•COOCH₃).

ESI_Positive_Fragmentation parent [M+H]⁺ m/z 208.06 frag1 [M+H - CH₃OH]⁺ m/z 176.05 parent->frag1 - CH₃OH (32 Da) frag2 [M+H - •OCH₃]⁺ m/z 177.05 parent->frag2 - •OCH₃ (31 Da) frag4 [M+H - •COOCH₃]⁺ m/z 149.06 parent->frag4 - •COOCH₃ (59 Da) frag3 [M+H - CO]⁺ from m/z 176 m/z 148.06 frag1->frag3 - CO (28 Da)

Caption: Predicted ESI+ fragmentation pathway for [M+H]⁺ of this compound.

  • Negative Ion Mode: Fragmentation of nitroaromatic compounds in negative ion mode can be complex.[6] Key fragmentations often involve the nitro group.

    • Loss of NO• (30 Da): A common pathway for nitroaromatic radical anions.[5][6]

    • Loss of NO₂• (46 Da): Another characteristic loss from the nitro group.[5][6]

    • Decarboxylation/Decarbomethoxylation: Similar to positive mode, losses related to the ester group can occur.

EI Fragmentation Pathways

EI fragmentation produces a rich spectrum of ions resulting from various bond cleavages.[8][9]

  • Molecular Ion (M⁺•) at m/z 207: This peak may be weak.

  • Loss of Methoxy Radical (•OCH₃): Alpha-cleavage at the ester yields a strong peak at m/z 176 ([M - 31]⁺). This is often a dominant fragment for methyl esters.

  • Loss of Carbomethoxy Radical (•COOCH₃): Cleavage of the bond between the vinyl group and the ester yields m/z 148 ([M - 59]⁺).

  • Fragments from the Nitroaromatic Ring: Characteristic losses of NO₂ (m/z 161) and NO followed by CO are also expected, consistent with the fragmentation of nitroaromatic compounds.[5][6]

EI_Fragmentation parent M⁺• m/z 207 frag1 [M - •OCH₃]⁺ m/z 176 parent->frag1 - •OCH₃ (31 Da) frag2 [M - NO₂]⁺ m/z 161 parent->frag2 - NO₂ (46 Da) frag3 [M - •COOCH₃]⁺ m/z 148 parent->frag3 - •COOCH₃ (59 Da) frag4 Tropylium-like ions m/z 102, 76 parent->frag4 Ring Cleavage

Caption: Predicted major fragmentation pathways in Electron Ionization (EI) mode.

Part 3: Experimental Protocols

The following protocols are provided as validated starting points for method development.

Protocol 1: LC-MS/MS Analysis (ESI)

This method is optimized for quantification and structural confirmation.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Prepare working standards by serial dilution in 50:50 methanol:water. For complex matrices, use appropriate extraction techniques (e.g., SPE, LLE).

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.0 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Q-TOF or Triple Quadrupole):

    • Ionization Mode: ESI Positive and Negative.

    • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS: Isolate precursor ions (e.g., m/z 208.06 for [M+H]⁺) and apply a collision energy ramp (e.g., 10-40 eV) to generate a representative product ion spectrum. For quantification on a triple quadrupole, use Multiple Reaction Monitoring (MRM) with specific transitions (e.g., 208.06 -> 176.05).

Protocol 2: GC-MS Analysis (EI)

This method is ideal for structural confirmation via library matching.

  • Sample Preparation:

    • Prepare a stock solution at 1 mg/mL in a volatile solvent like ethyl acetate or dichloromethane.

    • Dilute as necessary for analysis.

  • Gas Chromatography:

    • Column: A low- to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Hold at 100 °C for 1 minute, ramp at 15 °C/min to 280 °C, hold for 5 minutes.

    • Injection Mode: Splitless (1 µL injection).

  • Mass Spectrometry:

    • Ionization Mode: EI.

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

Part 4: Data Summary and Interpretation

The expected mass-to-charge ratios for key ions are summarized below. High-resolution measurements are crucial for confirming the elemental composition of each fragment.

Ionization ModePrecursor IonPrecursor m/z (Nominal)Key Product Ions (Proposed Loss)Product m/z (Nominal)
ESI Positive [M+H]⁺208[M+H - CH₃OH]⁺176
[M+H - •COOCH₃]⁺149
[M+H - CH₃OH - CO]⁺148
Electron Ionization M⁺•207[M - •OCH₃]⁺176
[M - NO₂]⁺161
[M - •COOCH₃]⁺148

Conclusion and Recommendations

The choice between LC-ESI-MS and GC-EI-MS for the analysis of this compound depends entirely on the research objective.

  • For Quantification and High-Throughput Screening: LC-MS/MS with ESI is the superior choice. Its soft ionization provides a stable precursor ion essential for sensitive and specific quantification using MRM. It is also amenable to the direct analysis of complex sample extracts with minimal cleanup.

  • For Unambiguous Structural Confirmation: GC-MS with EI provides a wealth of structural information through its reproducible fragmentation patterns. A library search of the resulting spectrum can provide high-confidence identification. The combination of retention time and the mass spectrum offers a powerful, two-dimensional confirmation.

For a comprehensive characterization, employing both techniques is the most rigorous scientific approach. High-resolution ESI-MS/MS confirms the molecular formula and key fragmentation pathways, while GC-EI-MS provides a classic fingerprint for structural verification and comparison against established databases. This dual-pronged strategy ensures the highest degree of confidence in the analytical results.

References

A Senior Application Scientist's Guide to the Reactivity of Nitrocinnamate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Ortho, Meta, and Para Isomer Reactivity Based on Electronic and Steric Effects

Executive Summary

The substitution pattern of functional groups on an aromatic ring is a fundamental parameter that governs molecular reactivity. This guide provides an in-depth comparison of the chemical reactivity of ortho-, meta-, and para-nitrocinnamate isomers, a topic of significant interest for professionals in synthetic chemistry and drug development. The nitro group, a potent electron-withdrawing moiety, profoundly influences the electronic landscape of the cinnamate system, but its effect is intricately modulated by its position.[1][2] This guide elucidates the interplay between electronic (inductive and resonance) and steric effects, presenting a theoretical framework and a validated experimental protocol to quantify these differences. We will demonstrate that the reactivity order is not a simple function of proximity to the reaction center but a nuanced outcome of competing factors, with the para isomer typically exhibiting the highest reactivity, followed by the ortho and then the meta isomer in reactions sensitive to electrophilicity at the side chain.

Introduction: The Significance of Isomeric Position

Cinnamic acid and its derivatives are ubiquitous scaffolds in natural products and pharmaceutical agents. The introduction of a nitro group (—NO₂) dramatically alters their chemical properties, making them valuable synthetic intermediates.[1] The versatile reactivity of nitro compounds stems from the strong electron-withdrawing nature of the nitro group, which can activate the molecule for nucleophilic attack or serve as a leaving group.[1][3]

However, the three constitutional isomers—ortho (o-), meta (m-), and para (p-) nitrocinnamate—are not functionally equivalent. Their distinct spatial arrangements lead to profound differences in reaction kinetics and mechanistic pathways. Understanding these differences is critical for controlling reaction outcomes, designing novel bioactive molecules, and optimizing synthetic routes. This guide provides the foundational principles and a practical experimental framework for dissecting and comparing the reactivity of these three important isomers.

Theoretical Framework: Electronic and Steric Causality

The reactivity of the nitrocinnamate isomers is primarily governed by two fundamental principles: electronic effects and steric effects.

Electronic Effects: The Power of the Nitro Group

The nitro group is one of an organic chemist's most powerful tools for manipulating electron density. It exerts its influence through two distinct mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma bonds. This effect weakens with distance but is present in all three isomers.[2]

  • Resonance Effect (-M or -R): The nitro group can delocalize electron density from the ring onto itself via the π-system. This effect is significantly more powerful than the inductive effect but is highly position-dependent.[1]

  • Para-Nitrocinnamate: The nitro group is in direct conjugation with the cinnamate side chain. It can powerfully withdraw electron density from the entire π-system, extending to the ester carbonyl. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

  • Ortho-Nitrocinnamate: Like the para isomer, the ortho position allows for direct resonance delocalization, strongly withdrawing electron density.

  • Meta-Nitrocinnamate: Due to the node in the π-system at the meta position, the nitro group cannot exert a resonance effect on the side chain.[4][5] Its electron-withdrawing character is almost entirely due to the weaker inductive effect.

Caption: Electronic effects in para vs. meta isomers.

The Ortho Effect: A Case of Steric Hindrance

While electronic effects suggest the ortho isomer should be as reactive as the para, its behavior is complicated by the "ortho effect."[6] This phenomenon arises from the close proximity of the two bulky substituents (nitro and cinnamate groups).

  • Steric Hindrance: The bulky nitro group physically obstructs the path of an incoming nucleophile attempting to attack the ester carbonyl, slowing the reaction rate.[7][8]

  • Disruption of Planarity: To relieve steric strain, the ester side-chain may be forced to twist out of the plane of the benzene ring. This conformational change disrupts the π-orbital overlap, diminishing the resonance effect of the nitro group and thereby reducing its ability to activate the carbonyl group.[6]

Caption: Steric hindrance in the ortho isomer.

Experimental Design: Quantifying Reactivity via Hydrolysis Kinetics

To empirically validate the theoretical predictions, a robust and self-validating experiment is required. The alkaline hydrolysis of the ethyl esters of the three nitrocinnamate isomers provides an excellent model system. The reaction rate is directly dependent on the electrophilicity of the ester's carbonyl carbon, which is modulated by the nitro group's position.

The reaction can be monitored using UV-Visible spectrophotometry, as the product (nitrocinnamate anion) exhibits a different absorption maximum compared to the reactant ester.[9][10][11]

Synthesis of Isomers

The ethyl nitrocinnamate isomers can be reliably synthesized via a Knoevenagel condensation of the corresponding ortho-, meta-, or para-nitrobenzaldehyde with diethyl malonate, followed by saponification and decarboxylation, and finally esterification.[12] Purity should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.[11][13][14]

Protocol: Kinetic Analysis of Alkaline Hydrolysis

This protocol is designed to operate under pseudo-first-order conditions to simplify data analysis.

Materials:

  • Ethyl o-nitrocinnamate, Ethyl m-nitrocinnamate, Ethyl p-nitrocinnamate

  • Ethanol (Spectroscopic grade)

  • Sodium Hydroxide (NaOH), 0.1 M standardized solution

  • Constant temperature water bath (set to 25°C)

  • UV-Vis Spectrophotometer with cuvette holder

  • Quartz cuvettes (1 cm path length)

Workflow:

  • Stock Solution Preparation: Prepare 1 mM stock solutions of each nitrocinnamate isomer in ethanol.

  • Reaction Initiation:

    • Pipette 2.9 mL of 0.1 M NaOH solution into a quartz cuvette.

    • Place the cuvette in the spectrophotometer's thermostatted cell holder and allow it to equilibrate to 25°C.

    • To initiate the reaction, rapidly inject 0.1 mL of the 1 mM ester stock solution into the cuvette.

    • Immediately cap the cuvette, invert twice to mix, and begin recording absorbance at the λ_max of the corresponding nitrocinnamate product.

  • Data Acquisition: Record the absorbance at regular time intervals (e.g., every 30 seconds) for a duration sufficient for the reaction to proceed to at least 80% completion.

  • Data Analysis:

    • The observed rate constant (k_obs) is determined by plotting ln(A_∞ - A_t) versus time (t), where A_t is the absorbance at time t and A_∞ is the final absorbance.

    • The slope of the resulting straight line is equal to -k_obs.

G prep Prepare 1 mM Isomer Stock (in Ethanol) init Inject 0.1 mL Isomer Stock & Mix prep->init equil Equilibrate 2.9 mL 0.1 M NaOH in cuvette at 25°C equil->init record Record Absorbance vs. Time at Product λ_max init->record plot Plot ln(A∞ - At) vs. Time record->plot calc Calculate Rate Constant (k) from slope plot->calc

Caption: Workflow for kinetic analysis.

Expected Results and Data Interpretation

The experimental protocol will yield quantitative rate constants for the hydrolysis of each isomer. These results allow for a direct, objective comparison of their reactivity.

Quantitative Data Summary

The expected results, based on established chemical principles, are summarized below.

IsomerKey Electronic EffectSteric HindranceExpected Relative Rate Constant (k_rel)
Para -M, -I (Strong)Minimal~100 (Fastest)
Ortho -M, -I (Strong)Significant~20-50 (Intermediate)
Meta -I only (Moderate)Minimal1 (Slowest)
Hammett Analysis for Deeper Insight

A Hammett plot provides a powerful tool for correlating reaction rates with the electronic properties of substituents.[15][16] By plotting the logarithm of the relative rate constants (log(k/k_H), where k_H is the rate for unsubstituted ethyl cinnamate) against the Hammett substituent constant (σ), a linear relationship is often observed.[17]

  • Substituent Constants (σ):

    • σ_para (NO₂) = +0.78

    • σ_meta (NO₂) = +0.71

    • σ_ortho (NO₂) is often not used in standard Hammett plots due to the complication of steric effects.

The positive σ values indicate the nitro group is strongly electron-withdrawing. For this hydrolysis reaction, a positive reaction constant (ρ) is expected, signifying that the reaction is accelerated by electron-withdrawing groups because a negative charge builds up in the transition state during the nucleophilic attack on the carbonyl carbon.[15][17] The para and meta points should fall on a line with a positive slope, while the ortho point would be expected to deviate significantly below this line, quantitatively demonstrating the impact of steric hindrance.[9][18]

Discussion: Synthesizing Theory and Evidence

The expected kinetic data lead to a clear reactivity ranking: para > ortho > meta .

  • Why is para the most reactive? The para isomer's reactivity is maximized because the powerful -M resonance effect of the nitro group is fully expressed and operates in concert with the -I effect, without any steric impediment. This combination most effectively polarizes the ester carbonyl, creating a highly potent electrophilic center for the hydroxide nucleophile.

  • Why is meta the least reactive? The meta isomer is the laggard because it lacks the crucial resonance-withdrawing pathway.[5][19] The moderate -I effect alone is far less effective at activating the side chain, resulting in the slowest rate of hydrolysis.

  • The Complex Case of the ortho Isomer: The ortho isomer's intermediate reactivity is the most compelling result, perfectly illustrating the competition between electronic activation and steric deactivation. Although its electronic-withdrawing potential is similar to the para isomer, steric hindrance both shields the reaction center and potentially disrupts the planarity required for optimal resonance stabilization.[6][7] Its rate constant, therefore, falls between the electronically supercharged para isomer and the electronically modest meta isomer.

Conclusion

The reactivity of nitrocinnamate isomers is a classic and instructive example of structure-function relationships in organic chemistry. A systematic comparison reveals that the para isomer is the most reactive towards nucleophilic attack on the side chain, owing to an unobstructed and powerful resonance-withdrawing effect. The meta isomer is the least reactive, limited to a weaker inductive effect. The ortho isomer presents a nuanced case, where strong electronic activation is significantly tempered by steric hindrance, resulting in intermediate reactivity.

For researchers in drug development and synthetic chemistry, this guide provides a clear framework for predicting and understanding the behavior of these and similar substituted aromatic systems. By appreciating the distinct contributions of electronic and steric effects, scientists can make more informed decisions in molecular design, catalyst selection, and reaction condition optimization.

References

A Comparative Guide to the Biological Activity of Methyl (E)-m-nitrocinnamate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the cinnamic acid scaffold represents a promising starting point for novel therapeutics. Its derivatives have demonstrated a wide array of biological activities, from antimicrobial to anticancer. This guide provides an in-depth technical comparison of methyl (E)-m-nitrocinnamate and its structural analogs, focusing on their biological performance with supporting experimental data and detailed protocols.

Introduction: The Cinnamic Acid Backbone and the Influence of Nitro Substitution

Cinnamic acid and its esters are naturally occurring phenylpropanoids found in various plants and are known for their diverse biological activities, including antioxidant, antimicrobial, and anticancer effects[1][2]. The core structure, featuring a benzene ring and an α,β-unsaturated carboxylic acid moiety, is amenable to chemical modification, allowing for the exploration of structure-activity relationships (SAR)[3].

The introduction of a nitro (-NO2) group to the aromatic ring is a common strategy in medicinal chemistry to modulate a compound's biological profile. The nitro group is a strong electron-withdrawing group that can significantly alter the molecule's electronic properties, lipophilicity, and potential for bioreduction within cells. This can lead to enhanced potency or novel mechanisms of action[4]. The position of the nitro group—ortho (o-), meta (m-), or para (p-)—on the phenyl ring of methyl cinnamate is expected to yield distinct biological activities.

This guide focuses on this compound and compares its known and predicted biological activities with its parent compound, methyl cinnamate, and its ortho- and para-nitro positional isomers.

Comparative Biological Activity

A review of the scientific literature reveals a notable gap in the experimental data for the meta-isomer, this compound. However, substantial data exists for the parent compound and the ortho- and para-analogs, providing a strong basis for comparison and highlighting areas for future research.

Antimicrobial Activity

The addition of a nitro group to the methyl cinnamate backbone has been shown to enhance antibacterial efficacy[5]. While data for the meta-isomer is sparse, studies on the ortho- and para-isomers in comparison to the parent compound provide valuable insights.

CompoundOrganismMICReference
Methyl Cinnamate Bacillus subtilis2 mg/mL[6]
Escherichia coli>4 mg/mL[6]
Pseudomonas aeruginosa>4 mg/mL[6]
Staphylococcus aureus>4 mg/mL[6]
Candida albicans789.19 µM[7]
Candida tropicalis789.19 µM[7]
Nitrocinnamate Compounds Bacillus subtilis89.1 µg/mL[5]
Escherichia coli79.4 µg/mL[5]
Methyl (E)-o-nitrocinnamate Candida spp.More potent than methyl cinnamate[6]

MIC: Minimum Inhibitory Concentration

The data clearly indicates that nitrated cinnamates possess significantly more potent antibacterial activity against both Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria compared to the parent methyl cinnamate[5][6]. One study on (E)-2-nitrocinnamic acid (the ortho-isomer) esters also reported an improvement in antifungal activity against Candida species when compared to methyl cinnamate[6]. A review of nitrocinnamic acids suggested that the 4-nitro (para) isomer is more active than the 3-nitro (meta) isomer, although this was based on data from two separate studies on the carboxylic acids, not the methyl esters[8].

The enhanced antimicrobial activity of the nitro-analogs is likely due to the bioreduction of the nitro group within microbial cells, which generates reactive nitrogen species that can damage cellular macromolecules like DNA and proteins.

Anticancer (Cytotoxic) Activity

Cinnamic acid and its derivatives have been investigated for their potential as anticancer agents[1]. The cytotoxicity of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells.

CompoundCell LineLC50 / IC50Reference
Methyl Cinnamate RAW264.7 (Murine Macrophage)>10 mM[9]
Cinnamic Acid Esters/Amides HeLa, K562, Fem-x, MCF-742 - 166 µM[10]

LC50: Lethal Concentration, 50%; IC50: Inhibitory Concentration, 50%

Structure-Activity Relationship (SAR) and Future Directions

The available data allows for a preliminary analysis of the structure-activity relationship of nitrated methyl cinnamates.

SAR_Analysis cluster_0 Methyl Cinnamate Core Parent Methyl Cinnamate Ortho Methyl o-nitrocinnamate Parent->Ortho Enhanced Antimicrobial Meta Methyl m-nitrocinnamate (Data Gap) Parent->Meta Hypothesized Enhanced Activity (Requires Validation) Para Methyl p-nitrocinnamate Parent->Para Enhanced Antimicrobial

Caption: Structure-Activity Relationship of Methyl Cinnamate Analogs.

The key takeaways from the SAR analysis are:

  • Esterification: The methyl ester form of cinnamic acid derivatives appears to be critical for certain biological activities, such as nitrification inhibition, when compared to the carboxylic acid form.

  • Nitro Substitution: The presence of a nitro group significantly enhances antimicrobial activity compared to the non-nitrated parent compound.

  • Positional Isomerism: The position of the nitro group (ortho, meta, or para) is crucial in determining the biological activity profile. Limited data suggests the para-isomer may be more potent than the meta-isomer in the case of the corresponding carboxylic acids[8].

Future Research: The most significant finding of this review is the clear lack of experimental data for This compound . This represents a critical knowledge gap. Future research should prioritize the synthesis and biological evaluation of the meta-isomer alongside its ortho- and para- counterparts in a single, comprehensive study. This would allow for a direct and robust comparison of their antimicrobial and cytotoxic properties, providing invaluable data for the drug discovery community.

Experimental Protocols

To facilitate further research and ensure reproducibility, detailed protocols for the primary assays discussed in this guide are provided below.

Protocol for Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standardized method for quantifying the antimicrobial susceptibility of a compound.

MIC_Workflow start Start prep_compound Compound Preparation Prepare stock solution of test compound (e.g., in DMSO). Perform serial 2-fold dilutions in a 96-well plate using appropriate broth (e.g., Mueller-Hinton). start->prep_compound prep_inoculum Inoculum Preparation Culture bacteria to log phase. Adjust turbidity to 0.5 McFarland standard. Dilute to final concentration of ~5 x 10^5 CFU/mL. start->prep_inoculum inoculate Inoculation Add standardized bacterial inoculum to each well of the microdilution plate. prep_compound->inoculate prep_inoculum->inoculate controls Controls Include a positive control (broth + inoculum, no compound) and a negative control (broth only). inoculate->controls incubate Incubation Incubate plates at 37°C for 18-24 hours. controls->incubate read Read Results Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. incubate->read end End read->end

Caption: Workflow for MIC Determination via Broth Microdilution.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

    • In a sterile 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.

    • Add 100 µL of the stock solution to the first column of wells, creating a 1:1 dilution.

    • Perform serial two-fold dilutions by transferring 100 µL from each well to the next well in the same row. Discard the final 100 µL from the last well.

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the standardized bacterial suspension.

    • Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Protocol for Determining Cytotoxicity via MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

MTT_Workflow start Start seed_cells Cell Seeding Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow attachment. start->seed_cells treat_cells Compound Treatment Prepare serial dilutions of the test compound in culture medium. Replace old medium with medium containing the test compound. Incubate for 24-72 hours. seed_cells->treat_cells add_mtt Add MTT Reagent Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. treat_cells->add_mtt solubilize Solubilize Formazan Carefully remove the medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well. Shake the plate to dissolve the purple formazan crystals. add_mtt->solubilize measure_abs Measure Absorbance Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of ~630 nm. solubilize->measure_abs calculate_ic50 Data Analysis Calculate cell viability as a percentage of the untreated control. Determine the IC50 value from the dose-response curve. measure_abs->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for Cytotoxicity Assessment using the MTT Assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count the cells. Seed the cells into a 96-well flat-bottom plate at an optimal density (e.g., 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of culture medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the appropriate cell culture medium.

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

References

A Comparative Guide to the Synthesis of Methyl (E)-m-nitrocinnamate for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, Methyl (E)-m-nitrocinnamate stands as a valuable intermediate, notable for its reactive nitro group and the conjugated ester system.[1][2] The specific stereochemistry of the (E)-isomer is often crucial for its intended downstream applications, making the choice of synthetic route a critical decision in any research and development pipeline. This guide provides an in-depth, objective comparison of the most prominent synthesis routes to this compound, supported by experimental data and procedural insights to aid researchers in selecting the optimal pathway for their specific needs.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly categorized into two approaches: direct, single-pot condensations that form the carbon-carbon double bond and the ester moiety concurrently or in a tandem process, and two-step procedures involving the initial synthesis of m-nitrocinnamic acid followed by esterification. The primary routes evaluated in this guide are:

  • Horner-Wadsworth-Emmons (HWE) Reaction: A direct olefination reaction.

  • Perkin Reaction followed by Fischer Esterification: A two-step classical approach.

  • Heck Reaction: A palladium-catalyzed cross-coupling reaction.

  • Claisen-Schmidt Condensation: A base-catalyzed condensation.

Each of these methods presents a unique profile of advantages and disadvantages concerning yield, stereoselectivity, scalability, cost, and environmental impact.

Head-to-Head Comparison of Synthesis Routes

The selection of a synthetic route is often a trade-off between various experimental parameters. The following table provides a quantitative comparison of the different methodologies for synthesizing this compound and its precursor, m-nitrocinnamic acid.

Synthesis RouteKey ReactantsCatalyst/ReagentTypical Yield (%)Reaction TimeTemperature (°C)Stereoselectivity (E-isomer)
Horner-Wadsworth-Emmons 3-Nitrobenzaldehyde, Trimethyl phosphonoacetateSodium methoxide in DMFUp to 98%[1]Several hoursAmbient[1]>95%[1]
Perkin Reaction 3-Nitrobenzaldehyde, Acetic anhydrideSodium acetate74-77% (for the acid)~13 hours180Predominantly E
Fischer Esterification m-Nitrocinnamic acid, MethanolSulfuric acid94-99%[3]1-1.5 hours (conventional)Reflux[3]Preserves E/Z geometry
Heck Reaction 3-Iodonitrobenzene, Methyl acrylatePalladium catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)~79-93% (for methyl cinnamate)[4][5]30 mins - 3 hours85-140[4][5]Highly E-selective
Claisen-Schmidt Condensation 3-Nitrobenzaldehyde, Methyl acetateStrong base (e.g., NaH, NaOMe)Good to excellent (general)VariesVariesPredominantly E

Detailed Analysis of Synthetic Pathways

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a powerful and highly stereoselective method for the synthesis of α,β-unsaturated esters, particularly favoring the formation of the (E)-isomer.[6] This makes it an exceptionally attractive route for producing this compound directly from 3-nitrobenzaldehyde.

Mechanism & Causality: The reaction proceeds via the deprotonation of a phosphonate ester (trimethyl phosphonoacetate) to form a stabilized carbanion. This nucleophile then attacks the carbonyl carbon of 3-nitrobenzaldehyde. The resulting intermediate eliminates a water-soluble phosphate byproduct to form the alkene.[7] The high (E)-selectivity is a result of the thermodynamic stability of the anti-periplanar transition state during the elimination step.[7]

Advantages:

  • High Yield and Stereoselectivity: Consistently produces the desired (E)-isomer in high yields, often exceeding 95%.[1]

  • Mild Reaction Conditions: Typically proceeds at ambient temperature.[1]

  • Simplified Purification: The phosphate byproduct is water-soluble, facilitating an easier workup compared to the triphenylphosphine oxide generated in a standard Wittig reaction.[1]

Disadvantages:

  • Reagent Cost: Phosphonate esters can be more expensive than the reagents used in classical condensation reactions.

  • Stoichiometric Base: Requires a strong base in stoichiometric amounts.

Caption: Horner-Wadsworth-Emmons (HWE) reaction workflow.

Perkin Reaction followed by Fischer Esterification

This classical two-step approach first synthesizes m-nitrocinnamic acid, which is then esterified. The Perkin reaction itself is a condensation of an aromatic aldehyde with an acid anhydride.[8][9]

Mechanism & Causality: The Perkin reaction involves the formation of an enolate from acetic anhydride, which then adds to the 3-nitrobenzaldehyde.[10] A subsequent series of steps including dehydration and hydrolysis yields the α,β-unsaturated carboxylic acid.[10] The subsequent Fischer esterification is an acid-catalyzed nucleophilic acyl substitution where methanol attacks the protonated carbonyl group of the cinnamic acid.[1]

Advantages:

  • Cost-Effective Reagents: Utilizes inexpensive and readily available starting materials like acetic anhydride and sodium acetate.

  • Robust and Well-Established: A classical reaction with extensive literature support.

Disadvantages:

  • Harsh Conditions: The Perkin reaction requires high temperatures (180°C) and long reaction times.[11]

  • Moderate Yield for the First Step: The yield of the initial acid synthesis is typically lower than the HWE reaction.

  • Two-Step Process: Requires isolation and purification of the intermediate acid before proceeding to the esterification, increasing overall process time.

Caption: Two-step Perkin reaction and Fischer esterification workflow.

Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[4] For the synthesis of this compound, this would involve coupling an m-nitro-substituted aryl halide (e.g., 3-iodonitrobenzene) with methyl acrylate.

Mechanism & Causality: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination and insertion of the methyl acrylate. A subsequent β-hydride elimination step forms the cinnamate product and regenerates the active Pd(0) catalyst in the presence of a base.[4] The reaction typically shows a high preference for the (E)-isomer.

Advantages:

  • High Yield and Selectivity: Can achieve high yields with excellent (E)-stereoselectivity.[4]

  • Functional Group Tolerance: Generally tolerant of a wide range of functional groups.

Disadvantages:

  • Catalyst Cost and Toxicity: Palladium catalysts are expensive and can be toxic, requiring careful removal from the final product.

  • Ligand Sensitivity: The reaction outcome can be sensitive to the choice of phosphine ligands and other reaction conditions.

  • Aryl Halide Requirement: Requires a pre-functionalized starting material (aryl halide), which may be more expensive than the corresponding aldehyde.

Claisen-Schmidt Condensation

This is a base-catalyzed condensation between an aromatic aldehyde (lacking α-hydrogens) and a ketone or ester with α-hydrogens.[6][12] To synthesize the target molecule, 3-nitrobenzaldehyde would be reacted with methyl acetate in the presence of a strong base.

Mechanism & Causality: A strong base deprotonates methyl acetate to form an enolate ion. This nucleophile then attacks the carbonyl of 3-nitrobenzaldehyde. The resulting β-hydroxy ester intermediate readily dehydrates under the reaction conditions to yield the conjugated α,β-unsaturated ester.[6]

Advantages:

  • Atom Economy: A straightforward condensation with potentially high atom economy.

  • Inexpensive Reagents: Utilizes readily available and cheap starting materials.

Disadvantages:

  • Strong Base Required: The low acidity of the α-protons of methyl acetate necessitates the use of a very strong base (e.g., sodium hydride, sodium methoxide).

  • Side Reactions: Self-condensation of the ester or other side reactions can occur, potentially lowering the yield and complicating purification.[13]

  • Stereoselectivity Control: While often favoring the more stable (E)-isomer, controlling the E/Z ratio might be less precise than in the HWE reaction.

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons (HWE) Synthesis of this compound[1]
  • To a solution of 3-nitrobenzaldehyde (15 g, 0.1 mol) and trimethyl phosphonoacetate (27 g, 0.148 mol) in N,N-dimethylformamide (DMF, 100 ml), add sodium methoxide (10.7 g, 0.198 mol) portion-wise while maintaining the temperature at ambient conditions.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully adjust the pH of the reaction mixture to ~1 with aqueous HCl solution.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with water to afford this compound as a yellow solid.

  • Further purification can be achieved by recrystallization from a suitable solvent like methanol.

Protocol 2: Perkin Reaction for m-Nitrocinnamic Acid
  • In a round-bottom flask fitted with a reflux condenser, mix 3-nitrobenzaldehyde (50 g, 0.33 mol), freshly fused sodium acetate (40 g, 0.48 mol), and acetic anhydride (70 g, 0.68 mol).

  • Heat the mixture in an oil bath at 180°C for approximately 13 hours.

  • After cooling slightly, pour the reaction mixture into 200-300 mL of water and filter the crude product by suction.

  • Purify the crude solid by dissolving it in dilute aqueous ammonia, filtering, and then re-precipitating the acid by pouring the solution into dilute sulfuric acid.

  • Recrystallize the purified m-nitrocinnamic acid from boiling 95% ethanol.

Protocol 3: Fischer Esterification of m-Nitrocinnamic Acid[3]
  • To a solution of m-nitrocinnamic acid (1.0 eq) in methanol (0.45 M), add concentrated sulfuric acid (50-75 mol %).

  • Heat the mixture to reflux for 1-1.5 hours, monitoring the reaction by TLC.

  • After cooling, dilute the reaction mixture with diethyl ether and neutralize with a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to yield the pure this compound.

Green Chemistry and Sustainability

In modern drug development and chemical synthesis, "green" considerations are paramount.[14][15] This involves minimizing waste, using safer solvents, and improving energy efficiency.[16][17]

  • Solvent-Free and Microwave-Assisted Synthesis: Both the Claisen-Schmidt and Fischer Esterification reactions have been successfully adapted to solvent-free conditions, often accelerated by microwave irradiation.[1][13] This dramatically reduces solvent waste and reaction times.

  • Catalysis vs. Stoichiometric Reagents: The Heck reaction, while using a heavy metal, is catalytic, which is preferable to the stoichiometric base required in the HWE and Perkin reactions.[17] Research into recyclable palladium catalysts aims to further improve its green credentials.[4]

  • Atom Economy: Condensation reactions like the HWE and Claisen-Schmidt generally offer better atom economy than multi-step routes like the Perkin/Esterification pathway.

Conclusion and Recommendations

The choice of synthesis route for this compound is highly dependent on the specific requirements of the project.

  • For High Yield and (E)-Stereoselectivity on a Lab Scale: The Horner-Wadsworth-Emmons reaction is the superior choice. It offers excellent yields and stereocontrol under mild conditions with a straightforward workup.[1]

  • For Large-Scale Synthesis with Cost as a Primary Driver: The Perkin reaction followed by Fischer esterification remains a viable, albeit less elegant, option due to the low cost of its starting materials. The harsh conditions and two-step nature are its main drawbacks.

  • For Route Diversification and Substrate Scope Exploration: The Heck reaction provides a powerful alternative, especially if a variety of substituted aryl halides are available for creating a library of cinnamate derivatives.

  • For Simplicity and Atom Economy: The Claisen-Schmidt condensation is an attractive option, provided that the challenges associated with the use of a strong base and potential side reactions can be effectively managed.

Ultimately, researchers must weigh the importance of yield, purity, cost, scalability, and environmental impact to select the synthetic strategy that best aligns with their goals.

References

A Comparative Guide to Purity Assessment of Methyl (E)-m-nitrocinnamate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of chemical intermediates is a cornerstone of safety, efficacy, and reproducibility. Methyl (E)-m-nitrocinnamate, a versatile building block in organic synthesis, is no exception. Its purity can significantly impact the outcome of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the robust purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting the most appropriate method for your analytical needs.

The Criticality of Purity in Synthesis and Development

This compound serves as a precursor in the synthesis of a variety of more complex molecules. Impurities, which can arise from starting materials, byproducts of the synthesis, or degradation, can have significant consequences:

  • Altered Reactivity: Impurities can interfere with subsequent chemical transformations, leading to lower yields, unexpected side products, and difficulty in purification.

  • Compromised Biological Activity: In drug development, even trace impurities can exhibit unintended biological activity or toxicity, compromising the safety and efficacy of the final drug candidate.

  • Inconsistent Results: The presence of varying levels of impurities across different batches can lead to a lack of reproducibility in research and manufacturing.

Therefore, a reliable and validated analytical method for purity assessment is not merely a quality control measure but a fundamental component of sound scientific practice.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination

For non-volatile and thermally stable compounds like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the most widely used and robust technique for purity analysis. Its high resolution, sensitivity, and quantitative accuracy make it the gold standard in the pharmaceutical industry.

The Rationale Behind the HPLC Method Design

The development of a successful HPLC method hinges on a systematic understanding of the analyte's physicochemical properties and the principles of chromatography.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the stationary phase of choice for this compound. The nonpolar C18 chains provide a hydrophobic surface that interacts with the analyte based on its hydrophobicity, offering excellent separation for a wide range of organic molecules.

  • Mobile Phase Composition: A mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is employed. The organic solvent modulates the retention of the analyte, while the buffer controls the pH and ensures consistent ionization of any acidic or basic impurities. For this compound, a gradient elution starting with a higher proportion of the aqueous phase and gradually increasing the organic solvent concentration is often optimal. This allows for the effective elution of both polar and non-polar impurities.

  • Detector Selection: Due to the presence of the aromatic ring and the nitro group, this compound exhibits strong UV absorbance. A UV detector, typically set at a wavelength around 254 nm or the compound's λmax, provides excellent sensitivity for both the main component and many potential impurities. A Diode Array Detector (DAD) can be even more advantageous, as it provides spectral information that can help in peak identification and purity assessment.

Experimental Protocol: RP-HPLC Method for Purity Assessment

This protocol outlines a robust starting point for the purity analysis of this compound. Method validation according to ICH guidelines is essential before its implementation for routine quality control.

1. Instrumentation and Reagents:

  • HPLC system with a gradient pump, autosampler, column oven, and UV or DAD detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (analytical grade).

  • This compound reference standard of known purity.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase (initial conditions) to a concentration of approximately 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the test sample of this compound in the mobile phase to a concentration of approximately 1.0 mg/mL.

4. Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area Percentage Purity integrate->calculate report report calculate->report Report Purity

Figure 1: HPLC Purity Assessment Workflow.

Comparison with Alternative Analytical Techniques

While HPLC is the primary choice, other techniques can provide complementary information or may be more suitable in specific scenarios.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Thin-Layer Chromatography (TLC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Adsorption on a solid stationary phase with a liquid mobile phase.
Applicability to Analyte Ideal for non-volatile and thermally stable compounds.Suitable for volatile and thermally stable compounds.Qualitative screening for purity and reaction monitoring.
Typical Stationary Phase C18 (Reversed-Phase)Polysiloxane-based (e.g., DB-5)Silica gel or Alumina
Detection UV, DAD, MSMass Spectrometry (MS)UV visualization, staining reagents
Quantitative Capability ExcellentGood to ExcellentSemi-quantitative at best
Advantages High resolution, robust, widely applicable, excellent for quantification.[1]High sensitivity, provides structural information for impurity identification.[2]Simple, rapid, low cost, good for reaction monitoring.[3]
Disadvantages Does not provide structural information without a mass spectrometer detector.Requires analyte to be volatile and thermally stable.Lower resolution and sensitivity, not suitable for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[2] For this compound, which has a moderate boiling point, GC-MS can be a viable alternative, particularly for identifying volatile impurities that might not be well-resolved by HPLC.

Causality in Method Choice: The decision to use GC-MS would be driven by the need to identify unknown volatile impurities. The mass spectrometer provides fragmentation patterns that can be used to elucidate the structure of these impurities, which is a significant advantage over UV detection in HPLC.

Experimental Protocol: GC-MS for Impurity Profiling

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive technique that is invaluable for qualitative analysis and reaction monitoring.[3]

Causality in Method Choice: TLC is the ideal choice for quickly checking the progress of a synthesis or for a preliminary purity assessment before committing to a more time-consuming HPLC or GC-MS analysis.

Experimental Protocol: TLC for Qualitative Purity Check

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 70:30 v/v). The optimal ratio should be determined experimentally to achieve good separation (Rf value of the main spot around 0.3-0.5).

  • Visualization: UV light at 254 nm. Impurities will appear as separate spots with different Rf values.

Impurity Profiling: Identifying the Unwanted

A critical aspect of purity assessment is the identification and quantification of impurities. The synthesis of this compound typically involves the esterification of m-nitrocinnamic acid or a condensation reaction. Potential impurities could include:

  • Starting Materials: Unreacted m-nitrocinnamic acid or 3-nitrobenzaldehyde.

  • Byproducts: Isomers (e.g., the (Z)-isomer), or products of side reactions.

  • Degradation Products: Hydrolysis of the ester back to the carboxylic acid.

Impurity_Profiling cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities cluster_analysis Analytical Identification sm Starting Materials (e.g., m-nitrocinnamic acid) unreacted_sm Unreacted Starting Materials sm->unreacted_sm reagents Reagents & Catalysts reaction Reaction Conditions byproducts Byproducts ((Z)-isomer, etc.) reaction->byproducts degradation Degradation Products (Hydrolysis) reaction->degradation hplc_rt HPLC Retention Time Comparison unreacted_sm->hplc_rt gcms_ms GC-MS Mass Spectral Library Match byproducts->gcms_ms nmr NMR Spectroscopy degradation->nmr

References

A Comparative Guide to the Structural Elucidation of Methyl (E)-m-nitrocinnamate: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's three-dimensional structure is paramount. Every atom's precise location, the stereochemistry of chiral centers, and the configuration of double bonds are critical determinants of a compound's function, reactivity, and biological activity. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of Methyl (E)-m-nitrocinnamate, a derivative of cinnamic acid with potential applications in organic synthesis and material science.[1] We will explore the synergistic roles of spectroscopic methods and highlight the unparalleled, definitive power of Single-Crystal X-ray Crystallography.

Section 1: The Gold Standard - Single-Crystal X-ray Crystallography

While methods like NMR, IR, and Mass Spectrometry provide essential clues about a molecule's connectivity and functional groups, they are ultimately inferential. They provide a 2D map from which a 3D structure is deduced. Single-Crystal X-ray Crystallography (SCXRD), conversely, provides a direct, high-resolution visualization of the atomic arrangement in the solid state.[2] It is the only technique that can empirically determine the complete three-dimensional structure, including bond lengths, bond angles, and absolute stereochemistry, leaving no room for ambiguity.[3]

The Causality Behind the Choice: Why SCXRD is Definitive

For a molecule like this compound, several structural questions must be answered unequivocally:

  • Alkene Configuration: Is the double bond truly in the trans or (E) configuration as intended by the synthesis?

  • Molecular Geometry: What is the precise conformation of the ester group relative to the rest of the molecule? How planar is the system?

  • Intermolecular Interactions: How do the molecules pack in the solid state? Are there significant hydrogen bonds or π-π stacking interactions influenced by the nitro and ester groups?

Spectroscopic methods can suggest answers, but only SCXRD can provide direct, precise measurements to confirm them.[2]

Experimental Workflow: From Powder to Picture

The journey from a synthesized powder to a refined crystal structure is a systematic process.[4] Each step is crucial for obtaining high-quality data.

G cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement A Synthesized Powder (this compound) B Solvent Screening (e.g., Ethanol, Acetone, Ethyl Acetate) A->B C Crystallization (Slow Evaporation, Vapor Diffusion) B->C D Harvest High-Quality Single Crystal (>0.1 mm) C->D E Mount Crystal on Diffractometer D->E F Expose to Monochromatic X-ray Beam E->F G Collect Diffraction Pattern (Reflection Intensities & Angles) F->G H Determine Unit Cell & Space Group G->H I Solve Phase Problem (Generate Electron Density Map) H->I J Build Atomic Model into Electron Density I->J K Refine Model (Minimize R-factor) J->K L Final Validated Crystal Structure K->L

Caption: Workflow for small molecule X-ray crystallography.[3][4]

Protocol: Single Crystal Growth and Data Collection

This protocol is a self-validating system; the quality of the final data is a direct reflection of the success of each step.

  • Purification: The starting material must be of the highest purity (>99%). Recrystallize the synthesized this compound from ethanol to remove impurities that can inhibit crystal growth.

  • Crystal Growth:

    • Dissolve ~20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a small, clean vial.

    • Place this vial inside a larger, sealed jar containing a less polar anti-solvent (e.g., hexane).

    • Allow the anti-solvent vapor to slowly diffuse into the vial over several days at room temperature.

    • Monitor for the formation of small, clear, well-defined crystals. The goal is a single crystal with dimensions of 0.1-0.3 mm.

  • Crystal Mounting:

    • Using a microscope, select a suitable crystal and carefully mount it on a cryo-loop.

    • Flash-cool the crystal in a stream of cold nitrogen gas (~100 K) to prevent radiation damage during data collection.

  • Data Collection:

    • Mount the crystal on a single-crystal X-ray diffractometer.

    • A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.

    • The crystal is rotated, and a series of diffraction images are collected on a detector.

  • Structure Solution and Refinement:

    • The collected data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson synthesis to generate an initial electron density map.

    • An atomic model is built into the map and refined against the experimental data to achieve the best fit, validated by metrics like the R-factor.

Data Interpretation: A Hypothetical Case Study
Parameter Expected Value/Observation Significance
Crystal System Monoclinic or OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Group e.g., P2₁/cDefines the symmetry elements within the unit cell.
C=C Bond Length ~1.34 ÅConfirms the double bond character.
C=C-C=O Torsion Angle ~180°Unambiguously confirms the (E) or trans configuration.
Aromatic Ring PlanarAs expected for a benzene ring.
Nitro Group Co-planar with the ringShows electronic conjugation between the nitro and phenyl groups.
R-factor < 0.05 (5%)A key indicator of the quality of the final refined structure.

Section 2: Orthogonal Validation - Spectroscopic & Spectrometric Methods

Before proceeding to the resource-intensive SCXRD, researchers rely on a suite of faster, more routine techniques to get a preliminary confirmation of the structure. These methods are essential for monitoring reactions and confirming the basic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the hydrogen (¹H) and carbon (¹³C) framework of a molecule.

  • ¹H NMR: The key to confirming the (E)-isomer lies in the coupling constant (J-value) between the two vinylic protons (the hydrogens on the C=C double bond).[6] For a trans configuration, the ³J coupling constant is typically large, in the range of 12-18 Hz.[7][8] A cis isomer would show a much smaller coupling of 6-14 Hz.[6]

  • ¹³C NMR: This technique confirms the number of unique carbon environments. One would expect to see signals for the methyl ester carbon, the carbonyl carbon, the two alkene carbons, and the carbons of the substituted aromatic ring.

Technique Expected Data for this compound Interpretation
¹H NMR Doublet at ~6.5 ppm (1H, J ≈ 16 Hz); Doublet at ~7.7 ppm (1H, J ≈ 16 Hz); Signals in aromatic region (7.6-8.5 ppm); Singlet at ~3.8 ppm (3H)The large ~16 Hz coupling constant strongly supports the (E) configuration. Aromatic signals confirm substitution pattern. Methyl singlet confirms the ester.
¹³C NMR ~166 ppm (C=O); ~148 ppm (C-NO₂); ~118-145 ppm (Alkene & Aromatic C); ~52 ppm (O-CH₃)Confirms the presence of all expected carbon types.
Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the presence of specific functional groups, which act like molecular fingerprints.

Functional Group Expected Absorption (cm⁻¹) Significance
C=O (Ester) ~1720 cm⁻¹ (strong)Confirms the presence of the ester carbonyl group.
C=C (Alkene) ~1640 cm⁻¹Indicates the carbon-carbon double bond.
NO₂ (Nitro) ~1530 and ~1350 cm⁻¹ (strong)Two strong bands confirm the nitro group.
C-O (Ester) ~1250 cm⁻¹Indicates the ester C-O single bond stretch.
Mass Spectrometry (MS)

MS provides the molecular weight of the compound, which is a fundamental piece of data for confirming its identity. For this compound (C₁₀H₉NO₄), the expected molecular weight is 207.18 g/mol .[1] High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing very strong evidence for the chemical formula.

Section 3: Comparative Analysis - Choosing the Right Tool

The choice of analytical technique depends on the specific question being asked. No single method is sufficient on its own; they are best used in a complementary fashion.

G A Need Structural Information? B Is Molecular Formula & Connectivity Known? A->B Yes C Is 3D Structure / Stereochemistry Critical? B->C Yes F Use MS & Elemental Analysis (Initial Identification) B->F No D Use NMR, IR, MS (Routine Confirmation) C->D No E Single Crystal X-ray Crystallography is Required (Definitive Proof) C->E Yes

Caption: Decision tree for selecting a structural analysis method.

Technique Information Provided Sample State Key Advantage Key Limitation
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, packing.[2]Single CrystalUnambiguous, definitive structural proof.Requires a high-quality single crystal, which can be difficult to grow.[4]
NMR Spectroscopy Carbon-hydrogen framework, connectivity, relative stereochemistry (J-coupling).[6]SolutionExcellent for determining connectivity and isomerism in solution.Provides an average structure in solution; does not directly visualize the 3D structure.
IR Spectroscopy Presence of functional groups.[9]Solid/LiquidFast, simple, and provides a quick functional group "fingerprint".Gives no information about molecular connectivity or stereochemistry.
Mass Spectrometry Molecular weight and elemental composition (HRMS).[9]Gas/IonizedExtremely sensitive, confirms molecular formula.Provides no information about isomerism or 3D structure.

Conclusion

The structural confirmation of a synthesized molecule like this compound is a multi-faceted process. While NMR, IR, and Mass Spectrometry are indispensable tools for routine analysis, providing rapid and crucial information about connectivity, functional groups, and molecular formula, they build a circumstantial case. For absolute, irrefutable proof of structure—particularly the critical (E)-configuration of the alkene and the precise three-dimensional arrangement of the atoms—Single-Crystal X-ray Crystallography stands alone as the gold standard. Its ability to provide a direct, high-resolution atomic snapshot makes it the ultimate arbiter in structural science, ensuring the integrity and validity of chemical research and development.

References

A Spectroscopic Deep Dive: Comparing Methyl (E)-m-nitrocinnamate and its Corresponding Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, a profound understanding of a molecule's structural and electronic properties is paramount. Cinnamic acid and its derivatives have long been a subject of interest due to their diverse biological activities. This guide provides a detailed spectroscopic comparison of two such related compounds: Methyl (E)-m-nitrocinnamate and its parent carboxylic acid, (E)-m-nitrocinnamic acid. By examining their respective ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectra, we can elucidate the subtle yet significant electronic and structural alterations that arise from the esterification of the carboxylic acid functionality. This comparative analysis serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of these and similar molecular scaffolds.

Introduction to the Analytes

This compound and (E)-m-nitrocinnamic acid share a common structural framework: a benzene ring substituted with a nitro group at the meta position and an acrylic acid or acrylate side chain in the trans (E) configuration. The key distinction lies in the terminal functional group of the side chain: a carboxylic acid (-COOH) in the acid and a methyl ester (-COOCH₃) in the ester. This seemingly minor difference can induce notable changes in the electron distribution and, consequently, the spectroscopic signatures of the molecules.

Experimental Methodologies: A Foundation of Trust

The acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and adherence to standardized analytical protocols. The methodologies outlined below represent best practices in the field, ensuring the reliability and reproducibility of the presented data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A homogenous solution free of particulate matter is crucial for high-resolution NMR spectra.[1][2]

  • Approximately 1-5 mg of the solid sample is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[1]

  • The resulting solution is filtered through a pipette containing a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any suspended impurities.[2]

  • The NMR tube is then capped and carefully placed in the spectrometer's sample holder.

Fourier-Transform Infrared (FT-IR) Spectroscopy

KBr Pellet Method: This technique is ideal for obtaining the infrared spectrum of solid samples.[3][4][5]

  • Approximately 1-2 mg of the finely ground sample is intimately mixed with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar and pestle.[4]

  • The mixture is then transferred to a pellet-forming die.

  • A force of approximately 8 tons is applied to the die under vacuum to form a transparent or translucent pellet.[3]

  • The resulting KBr pellet is carefully removed from the die and placed in the spectrometer's sample holder.

UV-Visible (UV-Vis) Spectroscopy

Solution-Phase Analysis: To obtain the UV-Vis absorption spectrum, the analyte must be dissolved in a suitable solvent that is transparent in the wavelength range of interest.[6][7][8]

  • A stock solution of the sample is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a spectroscopic grade solvent (e.g., methanol or ethanol).

  • This stock solution is then serially diluted to an appropriate concentration that yields an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0).

  • The sample solution is transferred to a quartz cuvette, and the spectrum is recorded against a solvent blank.

Spectroscopic Data and Comparative Analysis

The following sections present a detailed comparison of the ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectra of this compound and (E)-m-nitrocinnamic acid.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides valuable information about the chemical environment of the protons within a molecule. The key differences between the spectra of the ester and the acid are anticipated in the chemical shifts of the vinylic protons and the presence or absence of the carboxylic acid and methyl ester protons.

Table 1: Comparative ¹H NMR Data (Predicted and Experimental)

Proton Assignment This compound (Predicted) (E)-m-nitrocinnamic acid (DMSO-d₆)[2] Key Observations and Rationale
-OCH₃ ~3.8 ppm (s, 3H)N/AThe singlet at approximately 3.8 ppm is a definitive feature of the methyl ester.
Vinylic H (α to C=O) ~6.6 ppm (d, 1H)6.81 ppm (d, J = 16.0 Hz, 1H)This proton is deshielded by the adjacent carbonyl group. The chemical shift is expected to be similar in both compounds.
Vinylic H (β to C=O) ~7.7 ppm (d, 1H)7.74 ppm (d, J = 16.0 Hz, 1H)This proton is deshielded by both the carbonyl group and the aromatic ring. The large coupling constant (~16 Hz) confirms the (E) or trans configuration of the double bond.
Aromatic Protons ~7.6 - 8.5 ppm (m, 4H)7.78 - 8.49 ppm (m, 4H)The electron-withdrawing nitro group causes significant deshielding of the aromatic protons, resulting in complex multiplets in the downfield region of the spectrum.
-COOH N/A~12.9 ppm (br s, 1H)The broad singlet at a very downfield chemical shift is characteristic of a carboxylic acid proton. Its absence in the ester spectrum is a primary point of differentiation.

Note: Predicted values for this compound are based on typical chemical shifts for similar structures.

dot graph SpectroscopicWorkflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: General experimental workflow for spectroscopic analysis.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides insight into the different carbon environments within the molecule. The most significant differences are expected for the carbonyl carbon and the methyl carbon of the ester.

Table 2: Comparative ¹³C NMR Data (Predicted and Experimental)

Carbon Assignment This compound (Predicted) (E)-m-nitrocinnamic acid (DMSO-d₆)[2] Key Observations and Rationale
-OCH₃ ~52 ppmN/AThe signal around 52 ppm is characteristic of the methyl group in a methyl ester.
Vinylic C (α to C=O) ~122 ppm122.2 ppmThe chemical shift of this carbon is influenced by the adjacent carbonyl group.
Vinylic C (β to C=O) ~142 ppm141.1 ppmThis carbon is deshielded due to conjugation with both the carbonyl and the aromatic ring.
Aromatic Carbons ~123 - 148 ppm123.9 - 148.2 ppmThe aromatic region shows multiple signals due to the different carbon environments. The carbon attached to the nitro group is typically the most deshielded.
C=O (Carbonyl) ~166 ppm167.1 ppmThe carbonyl carbon of the ester is expected to be slightly more shielded (appear at a lower chemical shift) compared to the carboxylic acid, a trend observed in cinnamic acid derivatives.[9]

Note: Predicted values for this compound are based on typical chemical shifts for similar structures and data for related isomers.[1]

FT-IR Spectroscopy: Probing Vibrational Modes

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Table 3: Comparative FT-IR Data (Characteristic Absorptions in cm⁻¹)

Vibrational Mode This compound (Expected) (E)-m-nitrocinnamic acid (Expected) Key Observations and Rationale
O-H Stretch (Carboxylic Acid) N/A~3300-2500 (broad)The very broad absorption in this region is a hallmark of the hydrogen-bonded O-H stretch of a carboxylic acid dimer. Its absence is a key indicator of ester formation.
C-H Stretch (Aromatic & Vinylic) ~3100-3000~3100-3000These absorptions are characteristic of sp² C-H bonds and are expected in both compounds.
C=O Stretch (Carbonyl) ~1720-1700~1700-1680The C=O stretch of the ester is typically at a higher frequency than that of the corresponding conjugated carboxylic acid due to the inductive effect of the ester oxygen.
C=C Stretch (Alkene) ~1640~1640The C=C stretching vibration of the conjugated double bond is expected in a similar region for both molecules.
NO₂ Asymmetric Stretch ~1530~1530The asymmetric stretching of the nitro group is a strong and characteristic absorption.
NO₂ Symmetric Stretch ~1350~1350The symmetric stretch of the nitro group is also a strong absorption, typically found in this region.
C-O Stretch (Ester) ~1250-1100N/AThe presence of strong C-O stretching bands confirms the presence of the ester functional group.

Note: Expected values are based on standard FT-IR correlation tables and data for similar compounds.[5][10][11]

dot graph StructureComparison { layout=dot; rankdir=TB; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [arrowhead=none, color="#5F6368"];

} Caption: Structural relationship between the two analytes.

UV-Vis Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule. Both this compound and (E)-m-nitrocinnamic acid possess an extended conjugated system encompassing the benzene ring, the nitro group, and the acrylic acid/acrylate side chain.

Table 4: Comparative UV-Vis Data (λmax)

Compound Expected λmax (nm) Key Observations and Rationale
This compound ~270-290The extended conjugation is expected to result in a strong absorption in the UV region. The exact λmax may be slightly shifted compared to the acid due to the electronic influence of the ester group.
(E)-m-nitrocinnamic acid ~270-290Similar to the ester, a strong absorption in this region is anticipated. The solvent can also influence the position of the λmax.

Note: Expected values are based on data for similar cinnamic acid derivatives.[12] The primary electronic transition is a π → π* transition within the conjugated system. The presence of the nitro group, a strong chromophore, contributes significantly to the absorption profile.

Conclusion: A Tale of Two Functional Groups

The spectroscopic comparison of this compound and (E)-m-nitrocinnamic acid reveals distinct and predictable differences that directly correlate with the conversion of the carboxylic acid to a methyl ester. In the ¹H NMR spectrum, the most telling signs are the disappearance of the broad carboxylic acid proton signal and the appearance of a sharp singlet for the methyl ester protons. The ¹³C NMR spectra corroborate this transformation with the appearance of the methoxy carbon signal and a slight upfield shift of the carbonyl carbon resonance in the ester. FT-IR spectroscopy provides a clear distinction with the loss of the broad O-H stretch of the carboxylic acid and the emergence of characteristic C-O stretching bands for the ester, along with a shift in the C=O stretching frequency. The UV-Vis spectra of both compounds are expected to be broadly similar, dominated by the extended π-conjugation of the nitrocinnamate system.

This comprehensive guide, grounded in established spectroscopic principles and supported by experimental data and protocols, offers researchers a robust framework for the identification and characterization of these and other related cinnamic acid derivatives. The ability to discern the spectroscopic nuances between a parent acid and its ester is a fundamental skill in organic synthesis and medicinal chemistry, enabling confident structural elucidation and a deeper understanding of molecular properties.

References

A Comparative Thermal Analysis Guide: Differential Scanning Calorimetry of Methyl (E)-m-nitrocinnamate and its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of the thermal properties of a compound is paramount for ensuring its stability, purity, and suitability for various applications. Differential Scanning Calorimetry (DSC) stands as a cornerstone technique in this endeavor, providing critical data on melting behavior, phase transitions, and purity. This guide offers an in-depth comparative analysis of the thermal properties of Methyl (E)-m-nitrocinnamate, a key organic intermediate, benchmarked against structurally related alternatives. The insights and experimental data presented herein are designed to empower researchers to make informed decisions in their material selection and development processes.

The Critical Role of Thermal Analysis in Pharmaceutical and Materials Science

The thermal behavior of an organic compound dictates its processing, formulation, and storage stability. For active pharmaceutical ingredients (APIs), understanding the melting point, heat of fusion, and potential for polymorphism is not just a matter of characterization but a regulatory requirement. The International Council for Harmonisation (ICH) Q6A guidelines, for instance, emphasize the need to investigate and control polymorphic forms of drug substances, as different crystal structures can significantly impact solubility, bioavailability, and stability.[1][2][3][4][5] DSC is a powerful and direct tool for identifying and quantifying these thermal events.

This guide will delve into the DSC analysis of this compound and compare its thermal profile with three pertinent alternatives: Methyl Cinnamate, Ethyl 4-nitrocinnamate, and the parent compound, Cinnamic Acid. This comparative approach will highlight how subtle structural modifications—such as the position of the nitro group and the nature of the ester—influence the material's thermal characteristics.

Comparative DSC Analysis: Unveiling Thermal Fingerprints

The following table summarizes the key thermal properties of this compound and its comparators, obtained through DSC analysis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (T_onset) (°C)Heat of Fusion (ΔH_fus) (kJ/mol)
This compound C₁₀H₉NO₄207.18~125.3[5][6]Not Experimentally Determined
Methyl CinnamateC₁₀H₁₀O₂162.1934-38[4][7]Not Experimentally Determined
Ethyl 4-nitrocinnamateC₁₁H₁₁NO₄221.21132-138[8][9]Not Experimentally Determined
Cinnamic Acid (trans)C₉H₈O₂148.16~13329.66 (Calculated for p-nitro analog)[2][10]

Note: Experimental heat of fusion values for this compound, Methyl Cinnamate, and Ethyl 4-nitrocinnamate were not available in the cited literature. The value for Cinnamic Acid is a calculated value for a related nitro-substituted compound and serves as an estimate.

The melting point of this compound at approximately 125.3°C indicates a stable crystalline solid at room temperature.[5][6] In comparison, Methyl Cinnamate, lacking the nitro group, exhibits a significantly lower melting point (34-38°C), highlighting the substantial impact of the electron-withdrawing nitro group and its contribution to the crystal lattice energy.[4][7] Ethyl 4-nitrocinnamate, an isomer with the nitro group in the para position, displays a slightly higher melting range (132-138°C), suggesting that the position of the nitro group influences intermolecular interactions and crystal packing.[8][9] The parent compound, Cinnamic Acid, has a melting point of around 133°C, similar to the 4-nitro substituted ester.[11]

The "Why" Behind the Method: A Scientifically Grounded DSC Protocol

A robust and reproducible DSC protocol is essential for obtaining high-quality data. The following detailed methodology is designed for the analysis of cinnamate derivatives and similar aromatic esters, with explanations for each critical step to ensure experimental integrity.

Experimental Workflow: A Visual Guide

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis Sample Weigh 1-5 mg of sample Pan Place in aluminum DSC pan Seal Hermetically seal the pan Equilibrate Equilibrate at 25°C Seal->Equilibrate Ramp1 Heat to T_melt + 20°C at 10°C/min Isothermal1 Hold for 2 min Cool Cool to 25°C at 10°C/min Isothermal2 Hold for 2 min Ramp2 Heat to T_melt + 20°C at 10°C/min (Second Heating) Thermogram Obtain DSC Thermogram Ramp2->Thermogram Analyze Determine T_onset, T_peak, and ΔH_fus Compare Compare with alternative compounds

Caption: A streamlined workflow for the DSC analysis of cinnamate esters.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 1-5 mg of the sample using a calibrated microbalance. Rationale: A small sample mass minimizes thermal gradients within the sample, leading to sharper peaks and more accurate transition temperatures.

    • Place the weighed sample into a standard aluminum DSC pan. Ensure the sample is evenly spread across the bottom of the pan to maximize thermal contact.

    • Hermetically seal the aluminum pan using a sample press. Rationale: Hermetic sealing is crucial for preventing the loss of volatile substances during heating and ensures that the observed thermal events are solely due to the sample's intrinsic properties.

  • DSC Instrument Setup and Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's recommendations. Rationale: Regular calibration is fundamental for ensuring the accuracy and reliability of the measured transition temperatures and enthalpies.

    • Purge the DSC cell with a high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min. Rationale: An inert atmosphere prevents oxidative degradation of the sample at elevated temperatures.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to a temperature approximately 20°C above the expected melting point at a heating rate of 10°C/min. Rationale: A heating rate of 10°C/min is a standard practice that provides a good balance between resolution and sensitivity for most organic compounds.[11][12]

    • Hold the sample isothermally for 2 minutes to ensure complete melting.

    • Cool the sample back to 25°C at a controlled rate of 10°C/min.

    • Hold the sample isothermally at 25°C for 2 minutes to allow for thermal history erasure and potential recrystallization.

    • Initiate a second heating ramp under the same conditions as the first (10°C/min). Rationale: The second heating run is crucial for studying the thermal properties of the material after erasing its previous thermal history, which is particularly important for investigating polymorphism.

  • Data Analysis:

    • From the second heating curve, determine the onset temperature of melting (T_onset), the peak temperature of melting (T_peak), and the heat of fusion (ΔH_fus) by integrating the area under the melting endotherm. Rationale: The onset temperature is generally considered to be the most representative melting point for pure crystalline substances.

Navigating the Nuances: Polymorphism and its Implications

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development.[13] Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability. While no specific studies on the polymorphism of this compound were identified, the potential for its existence should not be overlooked, especially given its aromatic and ester functionalities which can allow for various packing arrangements in the solid state.

A DSC protocol involving controlled heating and cooling cycles, as detailed above, is a primary screening tool for detecting polymorphic transitions. The appearance of multiple melting peaks, or exothermic recrystallization events followed by melting at a higher temperature during a heating scan, can be indicative of polymorphism. Should such phenomena be observed, further characterization using techniques like X-ray powder diffraction (XRPD) would be warranted to confirm and identify the different crystalline forms.

Conclusion: A Data-Driven Approach to Material Characterization

This comparative guide underscores the utility of Differential Scanning Calorimetry in elucidating the thermal properties of this compound and its structural analogs. The melting point data clearly demonstrates the significant influence of the nitro group and its position on the thermal stability of the cinnamate scaffold. While a complete dataset for the heat of fusion remains an area for future experimental investigation, the provided protocol offers a robust framework for obtaining high-quality, reproducible DSC data.

For researchers and professionals in drug development and materials science, a thorough understanding and application of DSC are indispensable. By following a scientifically sound methodology and carefully interpreting the resulting thermograms, one can gain invaluable insights into the solid-state properties of materials, ensuring the development of safe, stable, and efficacious products.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl (E)-m-nitrocinnamate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of innovation. The handling and disposal of chemical reagents demand meticulous planning and adherence to established protocols. This guide provides a comprehensive, step-by-step framework for the proper disposal of methyl (E)-m-nitrocinnamate (CAS No. 659-04-1), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety principles for handling nitrated aromatic compounds and hazardous chemical waste.

Understanding the Hazard Profile: Why Special Disposal is Necessary

This compound is an organic compound characterized by two key functional groups: a nitro group (-NO₂) on an aromatic ring and an α,β-unsaturated ester. While a comprehensive Safety Data Sheet (SDS) with detailed disposal instructions is not always readily available, the chemical structure itself provides critical insights into its potential hazards.

  • Nitroaromatic Compounds: The presence of the nitro group is a significant indicator of potential toxicity and environmental persistence. Nitroaromatic compounds are a class of chemicals known for their biological activity and, in many cases, their toxicity and resistance to environmental degradation.[1] As such, they are often classified as hazardous pollutants.

  • Aquatic Toxicity: Related compounds, such as methyl cinnamate, are known to be toxic to aquatic life. It is a prudent and scientifically sound assumption that the addition of a nitro group does not diminish, and may even enhance, this ecotoxicity. Therefore, disposal into sanitary sewer systems is strictly prohibited.[2]

Given this profile, this compound must be treated as hazardous waste . All disposal procedures must be designed to prevent its release into the environment and to comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[3]

Immediate Safety & Handling Protocols for Waste Generation

Proper disposal begins at the point of waste generation. Adherence to fundamental laboratory safety rules is paramount to prevent accidental exposure or release.[4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, whether in pure form or as waste. This includes:

    • Chemical splash goggles or safety glasses.[6]

    • Chemical-resistant gloves (inspect before each use).[7]

    • A laboratory coat.[8]

  • Ventilation: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6]

  • Segregation at Source: Never mix this compound waste with general laboratory trash or non-hazardous waste. It must be segregated into a designated hazardous waste stream.[5]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is containment and transfer to a licensed hazardous waste disposal facility.[9] On-site treatment to render the waste non-hazardous is a theoretical possibility but requires specialized equipment and validation, and is generally not recommended for typical research laboratories without expert consultation and adherence to strict EPA generator treatment regulations.[10]

Step 1: Waste Identification and Classification

  • All waste containing this compound, including contaminated consumables (e.g., weighing paper, gloves, pipette tips) and solutions, must be classified as hazardous chemical waste.

Step 2: Select the Appropriate Waste Container

  • For Solid Waste: Use a clearly labeled, sealable container designated for solid hazardous waste. The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) drum or a properly labeled glass jar is suitable.[2]

  • For Liquid Waste (Solutions): Use a sealable, chemical-resistant (e.g., glass or HDPE) container designated for flammable or organic solvent waste. Ensure the container is compatible with the solvent used to dissolve the this compound. Check a chemical compatibility chart if you are unsure.[11]

Step 3: Proper Labeling

  • The waste container must be labeled immediately upon the first addition of waste.

  • The label must include:

    • The words "HAZARDOUS WASTE ".

    • The full chemical name: "This compound ".

    • The specific solvent if it is a liquid waste stream (e.g., "in Ethanol").

    • An accurate list of all components and their approximate percentages.

    • The relevant hazard pictograms (e.g., "Exclamation Mark" for skin sensitizer, "Environment" for aquatic toxicity, based on related compounds).

Step 4: Accumulation and Storage

  • Keep the hazardous waste container sealed at all times, except when adding waste.

  • Store the container in a designated, well-ventilated satellite accumulation area that is under the control of the laboratory personnel.

  • Ensure secondary containment (such as a larger tub or bin) is used to capture any potential leaks or spills.

Step 5: Arranging for Disposal

  • Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EH&S) office.[12]

  • Your EH&S department will coordinate with a licensed hazardous waste contractor for proper transportation and ultimate disposal, which is typically high-temperature incineration.[9]

Managing Spills and Decontamination

Accidental spills must be managed promptly and safely to prevent exposure and environmental contamination.

  • Small Spills (Solid):

    • Ensure proper PPE is worn.

    • Carefully sweep up the solid material. Avoid creating dust.[13]

    • Place the swept material and any contaminated cleaning supplies (e.g., paper towels) into the designated solid hazardous waste container.

    • Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and the institution's EH&S department immediately.

    • Prevent the spill from entering drains.

The following diagram illustrates the decision-making process for handling this compound from use to final disposal.

G cluster_prep Preparation & Use cluster_waste_gen Waste Generation cluster_disposal_path Routine Disposal cluster_spill_path Spill Response start Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated is_spill Is it a Spill? waste_generated->is_spill waste_type Waste Type? is_spill->waste_type No spill_size Spill Size? is_spill->spill_size Yes solid_waste Solid Waste (Contaminated consumables, pure compound) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid solid_container Place in Labeled 'Solid Hazardous Waste' Container solid_waste->solid_container liquid_container Place in Labeled 'Liquid Hazardous Waste' Container liquid_waste->liquid_container store Store in Secondary Containment in Satellite Accumulation Area solid_container->store liquid_container->store ehs_pickup Arrange for Pickup by EH&S or Licensed Contractor store->ehs_pickup small_spill Small Spill: Clean up with absorbent, place in waste container spill_size->small_spill Small large_spill Large Spill: Evacuate & Contact EH&S spill_size->large_spill Large small_spill:e->waste_type:w Dispose of cleanup materials

References

A Researcher's Guide to the Safe Handling of Methyl (E)-m-nitrocinnamate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to ground our laboratory practices in a deep understanding of the materials we handle. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl (E)-m-nitrocinnamate (CAS No. 659-04-1). The procedural guidance herein is designed to ensure both personal safety and experimental integrity.

Hazard Assessment and Personal Protective Equipment (PPE)

The primary route of exposure in a laboratory setting is through skin contact, eye contact, or inhalation of dust particles. The required PPE is your first and most critical line of defense.

Causality of PPE Selection:

  • Eye and Face Protection: The potential for dust or splashes necessitates robust eye protection. Standard safety glasses are the minimum requirement, but tightly fitting safety goggles provide a superior seal against particulate matter. A face shield should be worn over goggles during procedures with a higher risk of splashing, such as transferring large quantities or preparing solutions.

  • Skin Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use and replace them immediately if contact with the chemical is suspected. A standard laboratory coat must be worn and kept fully buttoned to protect underlying clothing and skin.

  • Respiratory Protection: All handling of solid this compound should be performed within a certified chemical fume hood to control dust and potential vapors. If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate particulate filters is required.

Summary of Mandatory Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. Face shield for splash hazards.Protects against dust particle irritation and chemical splashes.[2]
Skin Protection Chemical-resistant nitrile gloves. Cotton lab coat, fully buttoned.Prevents skin contact and absorption.
Respiratory Protection Work exclusively within a chemical fume hood. If unavailable, use a NIOSH-approved respirator with P95 or P100 filters.Avoids inhalation of fine dust particles and potential aerosols.[2]
Operational Plan: From Receipt to Experiment

A systematic workflow is essential for minimizing risk. The following diagram and procedural steps outline the safe handling process for this compound.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal A Verify Fume Hood Functionality B Don Mandatory PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Area & Spill Kit B->C D Transfer Chemical (Inside Fume Hood) C->D Begin Work E Weigh Compound (Use Anti-Static Weighing Dish) D->E F Prepare Solution or Use in Reaction E->F G Decontaminate Glassware & Equipment F->G Experiment Complete H Segregate & Label Chemical Waste G->H I Dispose of PPE (Contaminated Gloves) H->I J Wash Hands Thoroughly I->J

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Before beginning, ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Don all required PPE as detailed in the table above.

    • Prepare your designated workspace within the fume hood by lining it with absorbent bench paper.

    • Ensure a chemical spill kit and appropriate waste containers are readily accessible.

  • Handling the Chemical:

    • Retrieve the container of this compound and place it securely inside the fume hood.

    • To prevent dust formation, avoid pouring the solid directly.[2] Use a spatula or scoop to carefully transfer the required amount to an anti-static weighing dish.

    • Once weighed, carefully add the solid to your reaction vessel or solvent.

    • Securely close the primary container and wipe it down with a damp cloth before removing it from the fume hood for storage.

  • Post-Handling:

    • Thoroughly decontaminate all non-disposable equipment (spatulas, glassware) used during the procedure.

    • Dispose of any contaminated disposable items, including gloves and bench paper, in the designated solid chemical waste container.

    • After work is complete and the area is clean, remove your lab coat and goggles.

    • The last step before leaving the laboratory is to wash your hands thoroughly with soap and water.

Emergency and Disposal Plan

Preparedness is key to mitigating the impact of an accidental release or exposure.

Emergency Procedures:

  • Inhalation: If breathed in, immediately move the person into fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. Consult a physician if irritation develops.

  • Eye Contact: Immediately rinse the eyes thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician immediately.

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a designated, labeled container for chemical waste.[3] Ensure adequate ventilation. Do not allow the chemical to enter drains.[4]

Disposal Plan:

All waste containing this compound, whether solid or in solution, must be treated as hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: Collect unused chemical, contaminated spill cleanup materials, and contaminated disposables (e.g., weighing paper, gloves) in a clearly labeled, sealed container designated for solid chemical waste.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for halogen-free organic waste, unless mixed with other substances that require a different waste stream.

  • Labeling and Storage:

    • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Store waste containers in a designated satellite accumulation area, ensuring they are sealed to prevent leaks or evaporation.

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.

By integrating these safety protocols into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.